BM30
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H40N8O5 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H40N8O5/c26-12-2-1-5-19(23(37)31-18(22(27)36)6-3-13-30-25(28)29)32-24(38)20-7-4-14-33(20)21(35)15-16-8-10-17(34)11-9-16/h8-11,18-20,34H,1-7,12-15,26H2,(H2,27,36)(H,31,37)(H,32,38)(H4,28,29,30)/t18-,19-,20-/m0/s1 |
InChI Key |
OTJOBCMTWIFWOC-UFYCRDLUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Atomic World: A Technical Guide to the BM30 Beamline
For researchers, scientists, and professionals at the forefront of drug development and material science, the BM30 beamline, also known as FAME (French Absorption spectroscopy beamline in Material and Environmental science), at the European Synchrotron Radiation Facility (ESRF) offers a powerful suite of tools for probing the atomic and electronic structure of matter. This guide provides an in-depth overview of the beamline's specifications, capabilities, and the experimental workflows it enables.
The FAME beamline is primarily dedicated to X-ray Absorption Spectroscopy (XAS), a technique that provides crucial information on the local atomic and electronic structure of a selected element within a sample.[1][2] Its applications are diverse, spanning geochemistry, environmental science, materials science, biophysics, and chemistry.[1][2] The beamline is particularly adept at studying highly diluted elements in complex matrices.[1][2]
Core Specifications
The performance of the this compound beamline is defined by a set of key parameters that dictate its suitability for various experimental demands. These specifications are summarized in the tables below.
Table 1: Photon Source and Beam Characteristics
| Parameter | Value | Reference |
| Energy Range | 4.9 - 40 keV | [3] |
| Maximum Flux on Sample | 1 x 10¹² ph/s @ 12 keV | [3] |
| Energy Resolution | 0.6 eV @ 12 keV | [3] |
| Minimum Beam Size (H x V) | 200.0 x 100.0 µm² | [1] |
| Maximum Beam Size (H x V) | 200.0 x 100.0 µm² | [1] |
Table 2: Optical Components
| Component | Description | Reference |
| Monochromator | Si[4] double-crystal, liquid nitrogen cooled, with a sagittal bending second crystal for horizontal focusing. | [3][5] |
| Pre-focusing Mirror | Rh-coated mirror for vertical collimation and harmonic rejection with variable incidence angle and curvature. | [3] |
| Refocusing Mirror | Rh-coated mirror for vertical focusing and harmonic rejection with variable incidence angle and curvature. | [3] |
Experimental Stations and Capabilities
This compound offers two distinct experimental stations to cater to a range of sample sizes and experimental requirements.
Table 3: Experimental Station Specifications
| Feature | Classical XAS Station | Micro-beam XAS Station | Reference |
| Beam Size | 100 x 300 µm² | 10 x 10 µm² (using a Kirkpatrick-Baez system) | |
| Energy Range | 4.8 - 40 keV | 4.8 - 20 keV | |
| Primary Detection System | 30-element Ge solid-state detector (for fluorescence) | Vortex SDD fluorescence detector | |
| Transmission Detection | Si diodes | - | [1] |
| Sample Environment Constraints | Systems up to 100 kg with appropriate windows | Limited space, suitable for diamond anvil cells and heating systems |
A variety of sample environments are available to enable in-situ and in-operando studies under a range of conditions.
Table 4: Available Sample Environments
| Environment | Pressure Range | Temperature Range | Reference |
| Large Volume High-Pressure/High-Temperature Vessel | 0 - 1500 bars | 20 - 1200 °C | [1] |
| Operando Catalysis Reactor | Remote gas control system | - | [1] |
| Liquid Helium Cryostat | - | 5 - 300 K | [1] |
Experimental Protocols and Workflows
The primary techniques employed at the this compound beamline are X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), which together constitute X-ray Absorption Spectroscopy (XAS). X-ray Fluorescence (XRF) is also a key capability.[1]
A typical experimental workflow at the this compound beamline involves several key stages, from sample preparation to data analysis. The following diagrams illustrate these generalized workflows.
The data acquisition process itself can be broken down into a more detailed sequence of operations, particularly for an XAS experiment.
For researchers interested in utilizing the this compound beamline, proposal submissions are typically accepted through both the ESRF and the Soleil program committees.[3] It is important to note that the beamline is scheduled to reopen to users in September 2025 after a two-year upgrade, with the next call for proposals in February/March 2025.[2]
References
An In-Depth Technical Guide to X-ray Absorption Spectroscopy at the BM30 Beamline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of X-ray Absorption Spectroscopy (XAS) capabilities at the BM30 beamline, also known as FAME (French Absorption spectroscopy beamline in Material and Environmental sciences), located at the European Synchrotron Radiation Facility (ESRF). It is designed to equip researchers, particularly those in the field of drug development, with the necessary knowledge to design, execute, and analyze XAS experiments to probe the local atomic and electronic structure of their samples.
Introduction to X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy is a powerful, element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom within a sample.[1] Unlike diffraction techniques that require crystalline samples, XAS can be applied to a wide range of materials, including amorphous solids, liquids, and gases, making it highly versatile for studying complex biological systems.[1]
The XAS spectrum is typically divided into two regions:
-
X-ray Absorption Near-Edge Structure (XANES): This region, spanning approximately 50 eV above the absorption edge, is sensitive to the oxidation state, coordination chemistry, and local symmetry of the absorbing atom.[2]
-
Extended X-ray Absorption Fine Structure (EXAFS): This region extends up to 1000 eV above the edge and contains information about the number, type, and distance of neighboring atoms surrounding the absorbing atom.[2]
In the context of drug development, XAS is invaluable for:
-
Characterizing the coordination environment of metal ions in metalloproteins.
-
Investigating drug-target interactions, particularly how a drug molecule affects the metal center of a target protein.
-
Determining the oxidation state of metal-based drugs and their transformations in biological environments.
-
Elucidating the structure of metal complexes with therapeutic potential.
The this compound (FAME) Beamline at ESRF
The this compound beamline is a bending magnet beamline dedicated to X-ray absorption spectroscopy.[3][4] It is particularly well-suited for studying diluted samples, which is often the case for biological macromolecules.[3][4]
Beamline Specifications
The key technical specifications of the this compound beamline are summarized in the table below.
| Parameter | Value | Reference |
| Energy Range | 4.8 - 40.0 keV | [3] |
| Energy Resolution | 0.6 eV @ 12000 eV | [5] |
| Maximum Flux on Sample | 1 x 10¹² ph/s @ 12000 eV | [5] |
| Beam Size (H x V) | 200.0 x 100.0 µm² (Minimum and Maximum) | [3] |
| Monochromator | Double crystal Si(220) (Si(111) also possible), liquid nitrogen cooled | [6] |
| Mirrors | Rh-coated Si rods for vertical collimation/focusing and harmonic rejection | [6] |
Available Detectors and Sample Environments
This compound offers a range of detectors and sample environments to accommodate various experimental needs.
| Equipment | Description | Reference |
| Detectors | 16-element Ge solid-state detector (Mirion) for fluorescence measurement, Silicon drift detectors (Vortex) for fluorescence measurement, Si diodes (Hamamatsu) for transmission measurements. | [3] |
| Sample Environments | Large volume high-pressure/high-temperature vessel (0-1500 bars; 20-1200°C), Operando catalysis reactor with remote gas control system, Liquid helium cryostat (5-300K). | [3] |
Experimental Protocols
This section outlines the key steps for conducting an XAS experiment on a metalloprotein-drug complex at the this compound beamline.
Sample Preparation
Proper sample preparation is critical for a successful XAS experiment. For metalloprotein-drug complexes, the goal is to prepare a homogenous, concentrated sample while maintaining the integrity of the protein and the binding of the drug.
Protocol for a Frozen Solution Sample:
-
Protein-Drug Complex Formation: Incubate the purified metalloprotein with the drug compound at a suitable molar ratio and for a sufficient time to ensure complex formation. The buffer conditions (pH, ionic strength) should be optimized for protein stability and drug binding.
-
Concentration: Concentrate the protein-drug complex solution to the highest possible concentration without causing aggregation or precipitation. Typical concentrations for biological XAS are in the millimolar range.
-
Cryoprotectant Addition: Add a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to the sample to prevent ice crystal formation upon freezing, which can damage the protein. The final concentration of the cryoprotectant should be carefully chosen to minimize its interference with the XAS signal.
-
Sample Loading: Load the sample into a suitable sample holder, such as a copper or polycarbonate cell with Kapton or Mylar windows. Ensure there are no air bubbles in the sample volume that will be exposed to the X-ray beam.
-
Flash Freezing: Immediately flash-freeze the loaded sample holder in liquid nitrogen to vitrify the solution. Store the frozen sample in liquid nitrogen until the experiment.
Data Collection
The following steps outline a typical data collection procedure in fluorescence mode, which is commonly used for dilute biological samples.
-
Sample Mounting: Mount the frozen sample onto the cryostat sample holder on the beamline.
-
Energy Calibration: Calibrate the monochromator energy using a standard metal foil corresponding to the absorption edge of the element of interest. A reference spectrum from the foil is typically collected simultaneously with the sample data for continuous energy calibration.[7]
-
Detector Setup: Position the fluorescence detector at a 90-degree angle to the incident X-ray beam to minimize scattered radiation.
-
Scan Parameters: Define the energy scan parameters, including the pre-edge region, the XANES region with a fine energy step, and the EXAFS region with a k-space step.
-
Data Acquisition: Collect multiple scans of the sample to improve the signal-to-noise ratio. It is crucial to monitor the sample for signs of radiation damage between scans.
Data Analysis
XAS data analysis involves a series of steps to extract quantitative structural and electronic information.
XANES Analysis
The primary goal of XANES analysis is to determine the oxidation state and coordination geometry of the absorbing atom.
Protocol for Oxidation State Determination:
-
Pre-edge Subtraction and Normalization: Subtract the pre-edge background from the raw data and normalize the spectrum to the edge jump.[8] This step is crucial for comparing spectra from different samples.
-
Edge Energy Determination: The energy of the absorption edge is sensitive to the oxidation state of the absorbing atom; a higher oxidation state generally results in a shift of the edge to higher energy. Determine the edge energy, often defined as the energy at the first inflection point of the edge.
-
Comparison with Standards: Compare the edge energy and the overall shape of the XANES spectrum with those of well-characterized standard compounds of the same element in different oxidation states.
-
Linear Combination Fitting: If the sample contains a mixture of oxidation states, the experimental spectrum can be fitted with a linear combination of the spectra of the standard compounds to quantify the proportion of each state.
EXAFS Analysis
EXAFS analysis provides detailed information about the local atomic environment, including coordination numbers, bond distances, and the identity of neighboring atoms.
Protocol for EXAFS Data Fitting:
-
Background Subtraction: Subtract the smooth atomic absorption background from the post-edge region of the normalized spectrum to isolate the oscillatory EXAFS signal (χ(k)).[9]
-
Conversion to k-space: Convert the energy scale to the photoelectron wave number (k).[8]
-
Fourier Transform: Perform a Fourier transform of the k-weighted EXAFS signal (kⁿχ(k)) to obtain a pseudo-radial distribution function in R-space.[8] This transform separates the contributions from different coordination shells.
-
Shell Isolation and Inverse Fourier Transform: Isolate the contribution from a specific coordination shell by applying a window function in R-space and performing an inverse Fourier transform back to k-space.[8]
-
Curve Fitting: Fit the isolated EXAFS signal using the EXAFS equation, which models the signal based on theoretical scattering amplitudes and phase shifts. The fitting parameters include the coordination number (N), the interatomic distance (R), and the Debye-Waller factor (σ²), which accounts for thermal and static disorder.
Mandatory Visualizations
XAS Experimental Workflow
Caption: General workflow for an XAS experiment on a metalloprotein-drug complex.
XANES Data Analysis Workflow
Caption: Workflow for determining oxidation state from XANES data.
EXAFS Data Analysis Workflow
Caption: Workflow for extracting structural parameters from EXAFS data.
Drug-Target Interaction Probed by XAS
Caption: Conceptual diagram of using XAS to study drug-metalloprotein interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. SXRMB - XAS Principle and Data Analysis [sxrmb.lightsource.ca]
- 3. esrf.fr [esrf.fr]
- 4. esrf.fr [esrf.fr]
- 5. This compound - FAME-PIX | WayForLight [wayforlight.eu]
- 6. esrf.fr [esrf.fr]
- 7. docs.xrayabsorption.org [docs.xrayabsorption.org]
- 8. researchgate.net [researchgate.net]
- 9. gbxafs.iit.edu [gbxafs.iit.edu]
An In-Depth Technical Guide to the Core Research Areas of the FAME-BM30 Beamline
For Researchers, Scientists, and Drug Development Professionals
The French Absorption spectroscopy beamline in Material and Environmental sciences (FAME) at the European Synchrotron Radiation Facility (ESRF), designated as BM30, is a powerful tool dedicated to X-ray Absorption Spectroscopy (XAS).[1][2] This guide provides a comprehensive overview of the beamline's capabilities, core research areas, and the experimental protocols employed, with a particular focus on applications relevant to researchers in the environmental, geochemical, and materials sciences.
Core Research Areas and Applications
FAME is designed to investigate the local atomic and electronic structure of materials, with a primary focus on dilute systems.[1][2] This makes it exceptionally well-suited for a wide range of scientific disciplines.
Key research domains include:
-
Geochemical and Environmental Sciences: This is the principal research area of the FAME beamline.[1] Studies in this field often involve determining the speciation of heavy metals and pollutants in natural or contaminated soils, minerals, and aqueous solutions.[3] Understanding the chemical form of an element is crucial for assessing its bioavailability, toxicity, and mobility in the environment.
-
Materials Science: Researchers utilize FAME to probe the structure of novel materials, including catalysts, nanoparticles, and glasses. In-situ experiments allow for the study of materials under realistic operating conditions, providing insights into reaction mechanisms and material degradation.
-
Biophysics and Life Sciences: The beamline is also employed for investigating the role of metal ions in biological systems. This includes studying the structure of metalloproteins and understanding the mechanisms of metal uptake and toxicity in organisms.
-
Chemistry: A broad range of chemical applications are explored, including the study of coordination chemistry, electrochemistry, and the structure of liquids and solutions under various conditions.[1]
Beamline Specifications and Capabilities
The FAME-BM30 beamline is a bending magnet beamline, optimized to deliver a high photon flux to the sample, which is essential for studying dilute elements.[1][2] The optical design prioritizes beam stability and minimizes non-statistical noise.[1][2]
Table 1: FAME-BM30 Beamline Technical Specifications
| Parameter | Value |
| Energy Range | 4.9 - 40 keV[4] |
| Maximum Flux on Sample | 1 x 10¹² ph/s @ 12 keV[4] |
| Energy Resolution | 0.6 eV @ 12 keV[4] |
| Beam Size on Sample (H x V) | 15 - 200 µm x 15 - 80 µm[4] |
| Source | Bending Magnet[1] |
Table 2: FAME-BM30 Monochromator and Mirrors
| Component | Type | Key Features |
| Monochromator | Si[5] double-crystal[4] | Liquid nitrogen cooled, sagittal bending for horizontal focusing.[4] |
| Pre-focusing Mirror | Rh-coated, variable incidence and curvature[4] | Vertical collimation and harmonic rejection.[4] |
| Refocusing Mirror | Rh-coated, variable incidence and curvature[4] | Vertical focusing and harmonic rejection.[4] |
Experimental Techniques and Protocols
The primary experimental technique at FAME-BM30 is X-ray Absorption Spectroscopy (XAS), which can be performed in several modes to suit different sample types and concentrations.
Key Experimental Techniques
-
Transmission Mode: This is the standard XAS measurement mode for concentrated samples. The X-ray beam passes through the sample, and the absorption is measured by comparing the incident and transmitted X-ray intensities.
-
Fluorescence Mode: For dilute samples, measuring the transmitted X-rays is often not feasible. Instead, the X-ray fluorescence emitted by the sample upon absorption of an X-ray photon is detected.[1][2] FAME is equipped with a multi-element Germanium (Ge) solid-state detector for this purpose.[1][2]
-
High Energy Resolution Fluorescence Detection (HERFD)-XAS: This advanced technique uses a crystal analyzer to select a narrow emission line from the fluorescence spectrum, significantly improving the energy resolution of the XAS measurement. This is particularly useful for resolving fine details in the X-ray Absorption Near Edge Structure (XANES) region.
General Experimental Workflow
The following diagram illustrates the typical workflow for conducting an XAS experiment at the FAME-BM30 beamline.
Detailed Experimental Protocol: Cadmium Speciation in Cacao Beans
The following protocol is based on the study by Blommaert et al. (2022), which investigated the pathways of cadmium (Cd) translocation in Theobroma cacao L. using the FAME-BM30 beamline.
1. Sample Preparation:
-
Freeze-dried cacao nibs were ground into a fine powder.
-
The powder was pressed into 5 mm diameter pellets.
-
To achieve a suitable absorption edge step, some samples were diluted with boron nitride (BN).
2. XAS Data Collection:
-
Cd K-edge XANES spectra were collected at the FAME-BM30 beamline.
-
Measurements were performed in fluorescence mode using a 30-element solid-state Ge detector.
-
Samples were maintained at cryogenic temperature (15 K) using a liquid helium cryostat to minimize radiation damage.
-
The monochromator was equipped with Si(220) crystals.
-
Energy calibration was performed using a Cd metal foil, with the first inflection point of the edge set to 26711.2 eV.
-
Multiple scans (3 to 10) were collected for each sample to ensure good signal-to-noise ratio.
3. Data Analysis:
-
The collected spectra were processed using the Larch software package.
-
Energy calibration, pre-edge subtraction, and normalization were performed.
-
Linear Combination Fitting (LCF) was used to determine the speciation of Cd in the samples by fitting the experimental spectra with a set of reference spectra of known Cd compounds.
-
The goodness of fit was evaluated using the R-factor.
The following diagram illustrates the specific workflow for the cadmium speciation experiment.
Beamline Optics and Data Flow
The optical layout of the FAME-BM30 beamline is designed to maximize photon flux and maintain beam stability. The following diagram provides a simplified representation of the beamline's optical components.
Conclusion
The FAME-BM30 beamline at the ESRF is a premier facility for X-ray Absorption Spectroscopy, offering unique capabilities for the study of dilute and complex systems. Its focus on geochemical and environmental sciences, complemented by strong programs in materials science and biophysics, makes it an invaluable resource for a broad scientific community. The combination of high flux, advanced detectors, and versatile sample environments enables cutting-edge research into the fundamental properties of matter.
References
- 1. esrf.fr [esrf.fr]
- 2. esrf.fr [esrf.fr]
- 3. researchgate.net [researchgate.net]
- 4. This compound - FAME-PIX | WayForLight [wayforlight.eu]
- 5. From soil to cacao bean: Unravelling the pathways of cadmium translocation in a high Cd accumulating cultivar of Theobroma cacao L - PubMed [pubmed.ncbi.nlm.nih.gov]
Accessing Beamtime on BM30 (FAME) at the ESRF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information for researchers, scientists, and drug development professionals on obtaining beamtime and conducting experiments at the BM30 beamline, also known as FAME (French Absorption spectroscopy beamline in Material and Environmental sciences), at the European Synchrotron Radiation Facility (ESRF). This guide covers the beamline's technical specifications, experimental capabilities, detailed procedural protocols, and the application process for beamtime access.
Introduction to the FAME (this compound) Beamline
The FAME beamline is dedicated to X-ray Absorption Spectroscopy (XAS) and is particularly well-suited for investigating highly diluted samples.[1] Its primary applications are in the geochemical and environmental sciences, but it also serves a wide range of other scientific fields including materials science, biophysics, chemistry, and structural biology.[2] The beamline is a French Collaborating Research Group (CRG) beamline.[1] After a significant upgrade, the this compound beamline is scheduled to reopen to users in September 2025.[1]
Technical Specifications and Capabilities
The FAME beamline offers a versatile platform for a variety of X-ray absorption spectroscopy techniques. Below is a summary of its key technical specifications and capabilities.
Beamline Characteristics
| Parameter | Value |
| Energy Range | 4.8 - 40.0 keV |
| Beam Size (H x V) | 200.0 x 100.0 µm² (Minimum and Maximum) |
| Source | Bending Magnet |
Table 1: Key technical specifications of the FAME (this compound) beamline.[2]
Experimental Techniques
The primary experimental techniques available at the FAME beamline are centered around X-ray Absorption Spectroscopy.
| Technique | Acronym | Description |
| X-ray Absorption Spectroscopy | XAS | A technique that measures the X-ray absorption of a material at energies near and above the core-level binding energies of a specific element. It provides information on the local geometric and/or electronic structure. |
| Extended X-ray Absorption Fine Structure | EXAFS | A component of XAS that provides information about the local atomic structure, including interatomic distances, coordination number, and atomic species of the neighboring atoms to the absorbing atom. |
| X-ray Absorption Near-Edge Structure | XANES | A component of XAS that is sensitive to the oxidation state and coordination geometry of the absorbing atom.[3] |
| X-ray Fluorescence | XRF | A technique used to determine the elemental composition of a sample. It can also be used for mapping the distribution of elements. |
Table 2: Principal experimental techniques available at FAME (this compound).[2]
Sample Environments and Detectors
A variety of sample environments are available to accommodate a wide range of experimental conditions.
| Sample Environment | Specifications |
| Liquid Helium Cryostat | Temperature range: 5 - 300 K |
| Large Volume High-Pressure/High-Temperature Vessel | Pressure range: 0 - 1500 bars; Temperature range: 20 - 1200°C |
| Operando Catalysis Reactor | Remotely controlled gas system |
Table 3: Available sample environments at FAME (this compound).[2]
The beamline is equipped with state-of-the-art detectors for high-sensitivity measurements.
| Detector Type | Model/Elements | Application |
| Solid State Detector | 16-element Ge (Mirion) | Fluorescence measurement |
| Silicon Drift Detectors | Vortex | Fluorescence measurement |
| Si Diodes | Hamamatsu | Monitoring and transmitted intensity measurements |
Table 4: Detectors available at the FAME (this compound) beamline.[2]
The Beamtime Application Process
Access to the FAME beamline can be obtained through two main routes: the general ESRF user program and the French CRG beamtime.[1] One-third of the beamtime is available to the international scientific community through the standard ESRF proposal submission process, while the remaining two-thirds are allocated to researchers from French institutions.
References
BM30 Beamline: A Technical Guide to Energy Range, Resolution, and Experimental Capabilities
For Researchers, Scientists, and Drug Development Professionals
The BM30 beamline at the European Synchrotron Radiation Facility (ESRF) is a versatile X-ray source dedicated to cutting-edge research in structural biology, materials science, and environmental science. This guide provides an in-depth overview of the beamline's core technical specifications, experimental methodologies, and operational workflows. This compound is a Collaborating Research Group (CRG) beamline that hosts two distinct experimental stations: FAME/FAME-PIX, for X-ray Absorption Spectroscopy, and the former FIP-BM30A, for Protein Crystallography.
Quantitative Data Summary
The key performance indicators of the this compound beamline's two experimental stations are summarized below. These tables provide a clear comparison of their respective energy ranges, resolutions, and other critical parameters.
FAME (French Absorption Spectroscopy in Materials and Environmental Science) / FAME-PIX
The FAME station is primarily used for X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) techniques. It is particularly well-suited for studying diluted elements in complex matrices.
| Parameter | Value |
| Energy Range | 4.8 - 40.0 keV[1][2] |
| Energy Resolution | 0.6 eV @ 12 keV[3] |
| Maximum Flux on Sample | 1 x 10¹² ph/s @ 12 keV[3] |
| Spot Size on Sample (H x V) | 15 - 200 µm x 15 - 80 µm[3] |
FIP-BM30A (French Beamline for Protein Crystallography)
Note: The FIP beamline has since moved to the BM07 port and is now known as FIP2 with an upgraded energy range. The specifications provided here are for the original FIP-BM30A station.
FIP-BM30A was a highly automated beamline dedicated to protein crystallography, with a strong emphasis on Multi-wavelength Anomalous Diffraction (MAD) and Single-wavelength Anomalous Diffraction (SAD) experiments.[4][5]
| Parameter | Value |
| Energy Range | 7 - 18 keV[4] |
| Energy Resolution (ΔE/E) | ~10⁻³ to 10⁻⁴[4] |
| Beam Intensity | 0.5 x 10¹¹ photons/s/(0.3x0.3 mm²) at 12.5 keV with 2x10⁻⁴ energy resolution[4] |
Experimental Protocols
The following sections detail the generalized methodologies for the primary experimental techniques employed at the this compound beamline.
X-ray Absorption Spectroscopy (XAS) at FAME
X-ray Absorption Spectroscopy is a powerful technique for probing the local atomic structure and chemical state of a specific element within a sample. The experimental protocol generally follows these steps:
-
Sample Preparation : Samples can be in various forms, including solids, liquids, and gases. For solid samples, they are often ground into a fine powder and pressed into a pellet of uniform thickness. The concentration of the element of interest is adjusted to achieve an optimal absorption edge step. For dilute samples, fluorescence detection is typically used.
-
Beamline Setup and Energy Calibration : The monochromator, comprised of two Si[6] crystals, is used to select the desired X-ray energy.[3] The energy is calibrated using a reference foil of a pure element with a well-known absorption edge energy.
-
Data Collection : The incident X-ray intensity (I₀) is measured by an ion chamber before the sample. The transmitted intensity (I₁) is measured by a second ion chamber after the sample. For fluorescence measurements, a multi-element Germanium detector is positioned at 90 degrees to the incident beam to collect the fluorescence signal (If).[1] The sample is scanned through a range of energies across the absorption edge of the element of interest.
-
Data Analysis : The absorption coefficient (μ) is calculated as μ(E) = ln(I₀/I₁). For fluorescence data, the absorption is proportional to Iƒ/I₀. The pre-edge background is subtracted, and the edge jump is normalized. The EXAFS oscillations are then extracted and Fourier transformed to obtain a radial distribution function, providing information about the coordination environment of the absorbing atom.
Protein Crystallography at FIP-BM30A
Protein crystallography determines the three-dimensional atomic structure of a protein by analyzing the diffraction pattern of an X-ray beam scattered by a protein crystal. The workflow at the highly automated FIP-BM30A typically involved the following:
-
Crystal Preparation and Mounting : Protein crystals are cryo-cooled to minimize radiation damage during data collection. The Cryogenic Automated Transfer System (CATS) allowed for remote and automated mounting of crystal samples on the goniometer.
-
Crystal Screening and Centering : An automated system was used to screen multiple crystals to identify the one with the best diffraction quality. The selected crystal is then precisely centered in the X-ray beam.
-
Data Collection Strategy : For MAD or SAD experiments, the X-ray energy is tuned to the absorption edge of an anomalous scatterer (e.g., selenium or a heavy metal) incorporated into the protein. A series of diffraction images are collected as the crystal is rotated. The automated system optimizes the data collection strategy, including the choice of wavelengths for MAD experiments.[5]
-
Data Processing : The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This data is then used to calculate the electron density map of the protein.
-
Structure Solution and Refinement : The initial electron density map is used to build a model of the protein structure. This model is then refined against the experimental data to obtain the final, high-resolution atomic structure.
Visualizations
The following diagrams illustrate the typical experimental workflows at the FAME and FIP-BM30A stations.
Caption: A generalized workflow for an X-ray Absorption Spectroscopy (XAS) experiment at the FAME beamline.
Caption: A typical automated workflow for a protein crystallography experiment at the FIP-BM30A beamline.
References
Unlocking Molecular Insights: A Technical Guide to the BM30 Beamline for Advanced Scientific Research
For researchers, scientists, and professionals in drug development, the BM30 beamline, also known as FAME (French Absorption Spectroscopy Beamline in Material and Environmental Sciences) at the European Synchrotron Radiation Facility (ESRF), offers a powerful platform for delving into the atomic and electronic structures of a wide range of materials. This guide provides an in-depth overview of the this compound beamline's capabilities, with a focus on its applications in the pharmaceutical sciences.
Primarily dedicated to X-ray Absorption Spectroscopy (XAS), the this compound beamline is an invaluable tool for investigating the local atomic geometry and chemical state of specific elements within a sample.[1] This is particularly crucial for understanding systems that lack long-range order, such as metalloproteins and amorphous drug formulations.[1] The beamline's versatility supports a broad spectrum of scientific disciplines, including environmental science, geochemistry, materials science, chemistry, and life sciences.[2]
Core Capabilities and Technical Specifications
The this compound beamline is engineered to deliver a stable, high-flux photon beam, optimized for probing highly diluted elements.[3][4] Its optical design aims to maximize photon flux on the sample while minimizing noise, ensuring high-quality data acquisition.[3][4] The key technical specifications of the this compound beamline are summarized in the tables below.
Table 1: Beamline Performance
| Parameter | Value | Reference |
| Energy Range | 4.8 - 40.0 keV | [2] |
| Energy Resolution | 0.6 eV @ 12 keV | [5] |
| Maximum Flux on Sample | 1 x 10¹² ph/s @ 12 keV | [5] |
| Beam Size (H x V) | 200.0 x 100.0 µm² (Minimum & Maximum) | [2] |
Table 2: Optical Components
| Component | Description | Reference |
| Monochromator | Double crystal Si(220), liquid nitrogen cooled, with a bendable second crystal for horizontal focusing. | [6] |
| Mirror M1 | Rh-coated, flat bendable silicon mirror for vertical collimation and harmonic rejection. | [6] |
| Mirror M2 | Rh-coated, flat bendable silicon mirror for vertical focusing and harmonic rejection. | [6] |
| Slits | Micrometric, water-cooled tungsten carbide blades under vacuum for defining the X-ray beam profile. | [6] |
Table 3: Available Detectors
| Detector Type | Application | Reference |
| 16-element Ge solid-state detector (Mirion) | Fluorescence measurements for dilute samples. | [2] |
| Silicon drift detectors (Vortex) | Fluorescence measurements. | [2] |
| Si diodes (Hamamatsu) | Monitoring and transmitted intensity measurements. | [2] |
Key Experimental Techniques and Protocols
The primary experimental technique employed at the this compound beamline is X-ray Absorption Spectroscopy (XAS), which can be divided into two main regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
-
XANES provides information about the oxidation state and coordination geometry of the absorbing atom.
-
EXAFS reveals details about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms.[7]
Additional techniques available include X-ray Fluorescence (XRF).[2]
Experimental Protocol: A General Workflow for XAS at this compound
A typical XAS experiment at the this compound beamline follows a standardized workflow, from sample preparation to data analysis.
Methodology for a Typical XAS Experiment:
-
Sample Preparation: Samples must be prepared to ensure uniformity and an appropriate thickness for the desired measurement mode (transmission or fluorescence).[8] For transmission measurements, the sample concentration should be such that the absorption edge step is optimal. For fluorescence measurements, which are suitable for dilute samples, self-absorption effects must be considered.
-
Beamline Setup: The monochromator is calibrated to the specific absorption edge of the element of interest. The beam size and position on the sample are optimized.
-
Data Acquisition: The energy of the incident X-ray beam is scanned across the absorption edge of the element being studied. The absorption is measured either by the decrease in transmitted X-rays (transmission mode) or by the intensity of the emitted fluorescent X-rays (fluorescence mode).[7]
-
Data Reduction and Normalization: The raw data is processed to remove background noise and instrumental artifacts. The spectra are normalized to the absorption edge step.
-
Data Analysis:
-
XANES analysis: The pre-edge and edge regions of the spectrum are analyzed to determine the oxidation state and coordination environment of the absorbing atom.
-
EXAFS analysis: The oscillatory part of the spectrum above the edge is analyzed to extract information about the local structure, including bond distances and coordination numbers. This often involves fitting the experimental data to theoretical models.
-
Applications in Drug Development
The capabilities of the this compound beamline are highly relevant to the pharmaceutical industry, particularly in the areas of metalloprotein characterization and the development of metal-based drugs.
Characterization of Metalloproteins
Metalloproteins are a critical class of drug targets and therapeutic agents.[9][10] XAS is a powerful technique for studying the metal active sites in these proteins, providing information that is often inaccessible with other methods.[10]
-
Determining Metal Ion Coordination: XAS can precisely determine the coordination environment of metal ions in proteins, including the number and type of ligands and the metal-ligand bond distances.[11] This information is crucial for understanding the protein's function and for designing drugs that target the active site.
-
Investigating Redox States: The XANES region of the spectrum is sensitive to the oxidation state of the metal ion, allowing researchers to study redox processes that are central to the function of many metalloenzymes.
-
Structural Analysis of "Spectroscopically Silent" Metals: XAS is one of the few techniques capable of providing detailed structural information for metal ions that are difficult to study with other spectroscopic methods, such as Zn(II) and Cu(I).[10]
Development of Metal-Based Drugs
Metal-based compounds are an important class of therapeutic agents, with applications in cancer therapy and other diseases.[12][13] XAS can be used to study the mechanism of action of these drugs and to characterize their interactions with biological targets.
-
Drug Speciation and Metabolism: XAS can be used to determine the chemical form of a metal-based drug in biological fluids and tissues, providing insights into its bioavailability and metabolism.[14]
-
Drug-Target Interactions: By studying the changes in the XAS spectrum of a metal-based drug upon binding to its biological target (e.g., DNA or a protein), researchers can gain a detailed understanding of the binding mechanism at the atomic level.[15]
-
Characterization of Amorphous Drug Formulations: XAS is well-suited for studying the local structure of amorphous materials, making it a valuable tool for characterizing amorphous solid dispersions of drugs, which can have improved solubility and bioavailability.[16]
Sample Environments
To accommodate a wide range of experimental conditions, the this compound beamline offers several sample environments:
-
Large volume high-pressure/high-temperature vessel: Allows for in-situ studies under extreme conditions (0-1500 bars; 20-1200°C).[2]
-
Operando catalysis reactor: Enables the study of catalytic reactions in real-time with a remote gas control system.[2]
-
Liquid helium cryostat: For measurements at low temperatures (5-300K), which can help to reduce radiation damage and thermal vibrations.[2]
-
Cell for air-sensitive samples: Allows for the handling and measurement of samples in a controlled atmosphere.[6]
Conclusion
The this compound (FAME) beamline at the ESRF is a state-of-the-art facility for X-ray Absorption Spectroscopy. Its advanced capabilities and versatile sample environments make it an indispensable tool for researchers in a wide array of scientific fields. For those in the pharmaceutical industry, this compound offers unique opportunities to gain fundamental insights into the structure and function of metalloproteins and the mechanisms of metal-based drugs, thereby accelerating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Characterization of metalloproteins by high-throughput X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esrf.fr [esrf.fr]
- 5. This compound - FAME-PIX | WayForLight [wayforlight.eu]
- 6. Beamline description [esrf.fr]
- 7. archive.synchrotron.org.au [archive.synchrotron.org.au]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Biological X-ray absorption spectroscopy and metalloproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-Ray Absorption Spectroscopy of Metalloproteins | Springer Nature Experiments [experiments.springernature.com]
- 11. pnas.org [pnas.org]
- 12. X-ray absorption spectroscopy: a tool to investigate the local structure of metal-based anticancer compounds in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Classification of Metal-based Drugs According to Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A new therapeutic perspective on metal-based drugs - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01567G [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
A Deep Dive into X-ray Absorption Spectroscopy: A Technical Guide to XANES and EXAFS at the BM30 Beamline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), two powerful analytical techniques for elucidating the local atomic and electronic structure of materials. With a specific focus on the capabilities of the BM30 beamline at the European Synchrotron Radiation Facility (ESRF), this document details the principles, experimental protocols, and data analysis workflows pertinent to researchers in materials science, chemistry, biophysics, and drug development.
Introduction to X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a technique that probes the local geometric and electronic structure of a specific element within a sample. It is based on the absorption of X-rays by core electrons of an atom. By precisely tuning the energy of the incident X-ray beam around an absorption edge of a selected element, one can obtain a spectrum that reveals detailed information about the absorbing atom's immediate environment.[1][2][3] The XAS spectrum is typically divided into two regions: XANES and EXAFS.[4]
XANES (X-ray Absorption Near Edge Structure) , also known as NEXAFS (Near Edge X-ray Absorption Fine Structure), encompasses the region from just below the absorption edge to approximately 50 eV above it.[4][5][6][7] This region provides information on the oxidation state, coordination chemistry, and electronic structure of the absorbing atom.[4][5][8] The features in the XANES spectrum are sensitive to the local symmetry and the nature of the chemical bonds.[8][9]
EXAFS (Extended X-ray Absorption Fine Structure) refers to the oscillatory structure extending from about 50 eV to as much as 1000 eV above the absorption edge.[1][3] These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered by neighboring atoms.[10] Analysis of the EXAFS region can yield quantitative information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom.[1]
The element-specific nature of XAS makes it an invaluable tool for studying complex systems, including amorphous materials, liquids, and biological samples, where traditional diffraction techniques may be limited.[1][2]
The this compound Beamline at ESRF
The FAME (French Absorption spectroscopy beamline in Material and Environmental sciences) beamline, this compound, at the ESRF is dedicated to X-ray absorption spectroscopy.[11][12][13] It is particularly well-suited for studies in geochemistry, materials science, biophysics, and chemistry, with a strong focus on samples where the element of interest is highly diluted.[11][13]
This compound Beamline Specifications
The key technical specifications of the this compound beamline are summarized in the table below.
| Parameter | Value | Reference |
| Energy Range | 4.9 - 40 keV | [11] |
| Energy Resolution (ΔE/E) | 6 x 10⁻⁵ @ 12 keV | [11] |
| Maximum Flux on Sample | 1 x 10¹² ph/s @ 12 keV | [11] |
| Spot Size on Sample (H x V) | 15 - 200 µm x 15 - 80 µm | [11] |
| Monochromator | Double crystal Si[14], liquid nitrogen cooled | [15] |
Available Detection Modes and Sample Environments
This compound offers various detection modes and sample environments to accommodate a wide range of experimental needs.
| Feature | Description | Reference |
| Transmission Detection | Utilizes Si diodes to measure incident and transmitted X-ray intensities. Suitable for concentrated samples. | [11][16] |
| Fluorescence Detection | Employs a 16-element Ge solid-state detector for measuring the fluorescence yield. Ideal for dilute samples. | [12] |
| High-Pressure/High-Temperature Vessel | Allows for in-situ measurements under controlled pressure (1 - 2000 bar) and temperature (293 - 1500 K). | [11][12] |
| Operando Catalysis Reactor | Enables the study of catalytic reactions under operating conditions with remote gas control. | [12] |
| Liquid Helium Cryostat | Provides sample cooling for measurements at cryogenic temperatures (5 - 300 K). | [12] |
Experimental Protocols
A successful XAS experiment relies on meticulous sample preparation and a clear understanding of the data acquisition process.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality XAS data. The primary goal is to have a homogeneous sample of appropriate thickness to ensure an optimal absorption signal.
For Transmission Mode:
-
Solid Samples: Powders should be finely ground and uniformly mixed with a binder like cellulose (B213188) to create a pellet of consistent thickness.[17] The ideal sample mass can be calculated to achieve a total absorption (μx) of approximately 2.5 and an edge step (Δμx) between 0.5 and 1.5.
-
Liquid Samples: Can be measured in specialized liquid cells or frozen to minimize bubble formation and radiation damage.[18]
For Fluorescence Mode:
-
This mode is less sensitive to sample thickness and is ideal for dilute samples.
-
Self-absorption can be an issue for more concentrated samples, where the emitted fluorescence photons are reabsorbed by the sample. In such cases, the sample should be made as thin as possible or diluted.
Data Acquisition Workflow
The general workflow for acquiring XAS data at a synchrotron beamline like this compound is as follows:
Caption: A simplified workflow of an XAS experiment at the this compound beamline.
The XAS Spectrum: From Raw Data to Interpretation
The collected data must undergo several processing steps to yield a normalized absorption spectrum that can be analyzed to extract structural information.
The Anatomy of an XAS Spectrum
The following diagram illustrates the different regions of a typical XAS spectrum.
Caption: Schematic of an X-ray Absorption Spectrum showing the XANES and EXAFS regions.
Data Analysis Workflow
The analysis of XAS data involves a series of steps to isolate the XANES and EXAFS signals and fit them to theoretical models.
References
- 1. EXAFS - Extended X-ray Absorption Fine Structure | Materials Characterization Services [mat-cs.com]
- 2. wiley.com [wiley.com]
- 3. Extended_X-Ray_Absorption_Fine_Structure [chemeurope.com]
- 4. SXRMB - XAS Principle and Data Analysis [sxrmb.lightsource.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. X-ray absorption near edge structure - Wikipedia [en.wikipedia.org]
- 7. diamond.ac.uk [diamond.ac.uk]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound - FAME-PIX | WayForLight [wayforlight.eu]
- 12. This compound [esrf.fr]
- 13. esrf.fr [esrf.fr]
- 14. esrf.fr [esrf.fr]
- 15. sshade:databases:fame:instruments [SSHADE] [wiki.sshade.eu]
- 16. archive.synchrotron.org.au [archive.synchrotron.org.au]
- 17. Samples [archive.synchrotron.org.au]
- 18. esrf.fr [esrf.fr]
In-Depth Technical Guide to the BM30 (FAME) Beamline for Geochemistry and Environmental Science
For Researchers, Scientists, and Drug Development Professionals
The BM30 beamline, also known as FAME (French Absorption spectroscopy beamline in Material and Environmental sciences), located at the European Synchrotron Radiation Facility (ESRF), is a powerful tool dedicated to X-ray Absorption Spectroscopy (XAS). This guide provides a comprehensive overview of its technical capabilities and its application in geochemistry and environmental science, offering detailed experimental protocols and data analysis workflows. FAME is particularly well-suited for investigating the local atomic and electronic structure of elements in highly diluted or complex samples, a common scenario in environmental and geochemical studies.[1]
Core Capabilities and Technical Specifications
FAME is a bending magnet beamline designed to maximize photon flux and stability, which is crucial for obtaining high-quality XAS data from samples with low concentrations of the element of interest.[1] The beamline's primary techniques include X-ray Absorption Near Edge Structure (XANES), Extended X-ray Absorption Fine Structure (EXAFS), and X-ray Fluorescence (XRF).[2]
Beamline Specifications
| Parameter | Value | Reference |
| Energy Range | 4.8 - 40.0 keV | [2] |
| Energy Resolution | 0.6 eV @ 12 keV | [3] |
| Maximum Flux on Sample | 1 x 10¹² ph/s @ 12 keV | [3] |
| Beam Size (H x V) | 15 - 200 µm x 15 - 80 µm | [3] |
| Monochromator | Si(220) or Si(111) double-crystal, liquid nitrogen cooled | [3][4] |
| Focusing Optics | Two bendable mirrors for vertical collimation and focusing | [3][4] |
Detectors
A range of detectors are available to suit different experimental needs, particularly for measuring fluorescence from dilute samples.
| Detector Type | Key Features | Reference |
| 16-element Ge solid state detector (Mirion) | High sensitivity for fluorescence measurements. | [2] |
| 30-element Ge solid state detector (Canberra) | Optimized for acquiring XAS spectra on diluted elements. | [1] |
| Silicon drift detectors (Vortex) | Used for fluorescence measurements. | [2] |
| Si diodes (Hamamatsu) | For monitoring and transmitted intensity measurements. | [2] |
Sample Environments
This compound offers a versatile range of sample environments, enabling in-situ and operando studies under various conditions.
| Sample Environment | Pressure Range | Temperature Range | Key Applications | Reference |
| Large volume high-pressure/high-temperature vessel | 0 - 1500 bars | 20 - 1200°C | Hydrothermal fluids, mineralogy. | [2] |
| Operando catalysis reactor | Atmospheric | Room temperature - 1000°C | In-situ studies of catalytic reactions. | [2] |
| Liquid helium cryostat | N/A | 5 - 300 K | Studies requiring cryogenic temperatures. | [2] |
Experimental Protocols
The following sections outline typical experimental protocols for common applications of the this compound beamline in geochemistry and environmental science.
Speciation of Heavy Metals in Soil and Sediments
This protocol describes the general steps for determining the chemical species of heavy metals in solid environmental matrices.
1. Sample Preparation:
-
Soil or sediment samples are typically finely ground to ensure homogeneity.
-
For transmission measurements on more concentrated samples, the powder is pressed into a pellet of uniform thickness.
-
For fluorescence measurements on dilute samples, the powder is mounted in a sample holder with an X-ray transparent window (e.g., Kapton tape).
2. Beamline Setup and Data Acquisition:
-
The appropriate absorption edge for the element of interest is selected.
-
The monochromator is calibrated using a metal foil standard.
-
For dilute samples, the fluorescence detection mode is used with a multi-element Ge detector. For more concentrated samples, transmission mode is employed.
-
XAS scans are performed across the desired energy range, with finer energy steps in the XANES region and coarser steps in the EXAFS region.
-
Multiple scans are typically collected and averaged to improve the signal-to-noise ratio.
3. Data Analysis:
-
The raw data is processed using software such as Athena. This involves energy calibration, background subtraction, normalization, and extraction of the EXAFS signal (χ(k)).
-
The normalized XANES spectra can be used for qualitative speciation by comparing them to spectra of known standard compounds (fingerprinting). Linear combination fitting (LCF) can be used to quantify the proportions of different species.
-
The extracted EXAFS data is Fourier transformed to obtain a radial distribution function, which provides information about the local atomic environment of the absorbing atom (e.g., bond distances, coordination numbers).
-
Detailed structural information is obtained by fitting the EXAFS data using theoretical models generated with software like Artemis, which utilizes the FEFF code.
In-situ Studies of Hydrothermal Fluids
This protocol outlines the procedure for investigating the speciation of elements in aqueous solutions under high-pressure and high-temperature conditions.
1. Sample Preparation:
-
A solution containing the element of interest is prepared at the desired concentration.
-
The solution is loaded into a specialized high-pressure, high-temperature cell, often with a vitreous carbon body to minimize reactions with the sample.
2. Beamline Setup and Data Acquisition:
-
The high-pressure cell is mounted on the beamline.
-
The desired temperature and pressure are set and monitored.
-
XAS data are collected in fluorescence mode, as concentrations in hydrothermal fluids are often low.
-
Data is collected at various temperature and pressure points to study the changes in speciation.
3. Data Analysis:
-
The data analysis workflow is similar to that for solid samples, involving data processing with Athena and fitting with Artemis.
-
The analysis of XANES and EXAFS data reveals changes in the coordination chemistry and local structure of the element as a function of temperature and pressure.
Data Presentation and Visualization
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments at the this compound beamline.
Table 1: Example EXAFS fitting results for a heavy metal in a soil sample.
| Parameter | Value | Uncertainty |
| Coordination Number (N) | 4.2 | ± 0.5 |
| Bond Distance (R) | 2.35 Å | ± 0.02 Å |
| Debye-Waller Factor (σ²) | 0.008 Ų | ± 0.001 Ų |
| Energy Shift (ΔE₀) | 1.5 eV | ± 0.5 eV |
Table 2: Example Linear Combination Fitting results for the speciation of an element in a sediment sample.
| Species | Percentage | Uncertainty |
| Sulfide mineral | 45% | ± 5% |
| Carbonate mineral | 30% | ± 5% |
| Adsorbed to iron oxide | 25% | ± 5% |
Diagrams of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental and data analysis workflows.
Caption: General experimental workflow for XAS studies at the this compound beamline.
Caption: Detailed workflow for XAS data processing and analysis.
Conclusion
The this compound (FAME) beamline at the ESRF is an indispensable tool for researchers in geochemistry and environmental science. Its high flux, stability, and versatile sample environments enable detailed investigations into the speciation and local atomic environment of elements in complex and dilute systems. By following the outlined experimental protocols and data analysis workflows, researchers can effectively utilize the capabilities of this beamline to advance their understanding of critical environmental and geochemical processes.
References
Exploring Materials Science with the BM30 Beamline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The BM30 beamline, also known as FAME (French Absorption spectroscopy beamline in Material and Environmental science), located at the European Synchrotron Radiation Facility (ESRF), is a powerful tool dedicated to X-ray Absorption Spectroscopy (XAS). This technique provides crucial insights into the local atomic and electronic structure of materials, making it invaluable for a wide range of scientific disciplines, including materials science, catalysis, geochemistry, and biophysics. This guide offers a comprehensive overview of the this compound beamline's capabilities, experimental protocols, and data analysis workflows, tailored for researchers and professionals seeking to leverage this advanced facility.
Introduction to the this compound Beamline
The FAME beamline is specifically designed for X-ray absorption spectroscopy, a technique that probes the local environment of a specific element within a material. It is particularly well-suited for studying diluted elements in complex matrices. The primary techniques available at this compound are:
-
X-ray Absorption Near Edge Structure (XANES): This technique provides information about the oxidation state and coordination chemistry of the absorbing atom.
-
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS gives details about the local atomic structure, including the number and species of neighboring atoms, their distance from the absorbing atom, and the degree of local disorder.
-
X-ray Fluorescence (XRF): This is used for elemental analysis and is the primary detection mode for XAS on dilute samples.
The beamline's versatility allows for a broad range of applications, from investigating the active sites of catalysts under operating conditions to determining the speciation of heavy metals in environmental samples.
Technical Specifications of the this compound Beamline
The performance of the this compound beamline is defined by a set of key technical parameters that researchers should consider when planning their experiments.
| Parameter | Value |
| Energy Range | 4.9 - 40 keV |
| Energy Resolution | 6 x 10⁻¹ eV @ 12 keV |
| Maximum Flux on Sample | 1 x 10¹² ph/s @ 12 keV |
| Spot Size on Sample (H x V) | 15 - 200 µm x 15 - 80 µm |
| Monochromator | Si(220) double crystal, liquid nitrogen cooled |
| Detectors | 16-element Ge solid-state detector (Mirion) |
Experimental Protocols
Detailed experimental planning and execution are critical for successful XAS measurements at the this compound beamline. Below are generalized protocols for common types of experiments performed at the facility.
In Situ XAS of a Catalyst for Methane (B114726) Dry Reforming
This protocol is based on studies of catalytic processes, such as the investigation of boron-doped cobalt nanoparticles for methane dry reforming.
3.1.1. Sample Preparation
-
The catalyst powder is pressed into a self-supporting wafer of a defined diameter (e.g., 10 mm).
-
The wafer is loaded into a specialized in situ reaction cell. This cell is designed to allow for gas flow and heating of the sample while collecting XAS data.
-
The cell is connected to a gas handling system capable of delivering precise mixtures of reactants (e.g., CH₄, CO₂) and inert gases (e.g., He, Ar).
3.1.2. XAS Data Acquisition
-
The reaction cell is mounted on the beamline's sample stage.
-
The X-ray beam is focused on the catalyst wafer.
-
An initial XAS spectrum of the fresh catalyst is recorded at room temperature in an inert atmosphere.
-
The catalyst is then pre-treated in situ by heating to a specific temperature (e.g., 400 °C) under a reducing or inert atmosphere to activate it.
-
After pre-treatment, the temperature and gas flow are adjusted to the desired reaction conditions.
-
XAS spectra are continuously collected at the relevant absorption edge (e.g., Co K-edge) throughout the catalytic reaction to monitor changes in the catalyst's structure and oxidation state.
-
Data is typically collected in fluorescence mode using the multi-element Ge detector to maximize the signal from the dilute active species.
Experimental Workflow for In Situ Catalysis
Caption: Workflow for an in-situ XAS experiment on a catalyst.
Ex Situ XAS of Nanomaterials
This protocol is relevant for the characterization of synthesized materials where in situ measurements are not required, for example, in the study of Ce³⁺-doped YAG nanocrystals.
3.2.1. Sample Preparation
-
The nanomaterial powder is finely ground to ensure homogeneity.
-
The powder is then diluted with an X-ray transparent matrix (e.g., boron nitride or cellulose) to achieve an appropriate absorption edge step.
-
The mixture is pressed into a pellet of a standard size.
-
For highly concentrated samples, data can be collected in transmission mode. For dilute samples, fluorescence mode is used.
3.2.2. XAS Data Acquisition
-
The sample pellet is mounted on a sample holder.
-
The data is collected at room temperature or, if required, at cryogenic temperatures using a cryostat to minimize thermal disorder.
-
Multiple scans are typically recorded for each sample and then averaged to improve the signal-to-noise ratio.
-
A reference spectrum of a standard compound with the element of interest in a known oxidation state and coordination environment is also measured for energy calibration and comparison.
Data Analysis Workflow
The analysis of XAS data is a multi-step process aimed at extracting quantitative structural and electronic information.
4.1. XANES Analysis
-
Pre-edge subtraction: A polynomial is fitted to the pre-edge region and subtracted from the entire spectrum.
-
Normalization: The spectrum is normalized to the edge jump to allow for quantitative comparisons between different samples.
-
Linear Combination Fitting (LCF): The XANES spectrum of the unknown sample can be fitted with a linear combination of spectra from known reference compounds to determine the proportion of each species in the sample.
-
Edge Position Analysis: The energy position of the absorption edge is sensitive to the oxidation state of the absorbing atom.
4.2. EXAFS Analysis
-
Background Subtraction: A smooth background function is subtracted from the post-edge region to isolate the EXAFS oscillations (χ(E)).
-
Conversion to k-space: The energy scale is converted to photoelectron wavevector (k) space (χ(k)).
-
Fourier Transform: The k-weighted EXAFS signal (kⁿχ(k)) is Fourier transformed to obtain a pseudo-radial distribution function, which shows peaks corresponding to the different coordination shells around the absorbing atom.
-
Fitting: The EXAFS equation is used to fit the experimental data, typically by isolating the contribution of each coordination shell. The fitting parameters include the coordination number (N), the interatomic distance (R), the Debye-Waller factor (σ²), and the edge-energy shift (ΔE₀).
EXAFS Data Analysis Workflow
Caption: A typical workflow for the analysis of EXAFS data.
Case Study: Quantitative Data from Materials Science Research at this compound
The following tables summarize representative quantitative data extracted from publications based on research conducted at the this compound beamline.
In Situ Study of Boron-Doped Cobalt Catalysts for Methane Dry Reforming
This study investigated the effect of boron doping on the structure of cobalt catalysts under reaction conditions.
| Sample | Coordination Shell | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |
| Co/ZrO₂ | Co-Co | 8.1 ± 0.8 | 2.49 ± 0.01 | 0.007 ± 0.001 |
| Co(B)/ZrO₂ | Co-Co | 7.5 ± 0.7 | 2.48 ± 0.01 | 0.008 ± 0.001 |
Data extracted from a study on cobalt catalysts, illustrating the subtle structural changes upon boron doping.
Characterization of Ce³⁺-doped YAG Nanocrystals
This research focused on the synthesis and characterization of YAG nanocrystals with high concentrations of Ce³⁺ ions.
| Ce³⁺ Concentration (mol%) | Y-O Coordination Number (N) | Y-O Bond Distance (R, Å) |
| 1 | 8.0 (fixed) | 2.37 |
| 8 | 8.0 (fixed) | 2.38 |
| 12 | 8.0 (fixed) | 2.39 |
| 20 | 8.0 (fixed) | 2.40 |
| 30 | 8.0 (fixed) | 2.41 |
This table shows the increase in the Y-O bond distance with increasing Ce³⁺ concentration, indicating the incorporation of the larger Ce³⁺ ions into the YAG lattice.
Conclusion
The this compound (FAME) beamline at the ESRF is a premier facility for X-ray Absorption Spectroscopy, offering advanced capabilities for materials science research. Its high flux, wide energy range, and versatile sample environments enable detailed investigations into the local atomic and electronic structure of a wide variety of materials under both ex situ and in situ conditions. By following well-defined experimental protocols and data analysis workflows, researchers can obtain high-quality, quantitative data to advance their understanding of complex material systems. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to effectively utilize the this compound beamline in their research endeavors.
An In-depth Technical Guide to the French CRG Beamlines at the European Synchrotron Radiation Facility (ESRF)
For Researchers, Scientists, and Drug Development Professionals
The French Collaborating Research Group (CRG) beamlines at the European Synchrotron Radiation Facility (ESRF) in Grenoble, France, provide a suite of powerful analytical tools for a diverse range of scientific disciplines, including materials science, structural biology, environmental science, and chemistry.[1] Operated in collaboration between the French National Centre for Scientific Research (CNRS) and the French Alternative Energies and Atomic Energy Commission (CEA), these beamlines offer access to cutting-edge synchrotron radiation techniques. This guide provides a comprehensive technical overview of the capabilities of these beamlines, with a focus on the data and methodologies relevant to researchers, scientists, and professionals in drug development.
One-third of the beamtime on these CRG beamlines is accessible to the international scientific community through the standard ESRF proposal review process, while the remaining two-thirds are allocated via a separate proposal system managed by the French CRG.[1]
I. D2AM (BM02): Deciphering Material Structures
The D2AM (Diffraction Anomalous Diffusion Multi-longueurs d'onde) beamline on BM02 is a versatile instrument dedicated to the structural investigation of a wide array of materials, from hard condensed matter to soft matter and biological systems.[2][3] Its core strength lies in the use of anomalous scattering to probe the local atomic and electronic structure of materials.[3]
Quantitative Data
| Parameter | Specification | Reference |
| Energy Range | 5.0 - 40.0 keV | [2] |
| Beam Size (H x V) | Min: 30 x 30 µm² Max: 5.0 x 5.0 mm² | [4][5] |
| Nominal Flux | 5 x 10¹¹ photons/sec | [4] |
| Energy Resolution (ΔE/E) | 2 x 10⁻⁴ | [5] |
Experimental Capabilities and Methodologies
D2AM offers a broad spectrum of X-ray scattering and diffraction techniques, enabling detailed characterization of material properties.[2][6]
Key Techniques:
-
X-ray Diffraction (XRD): Used to determine the crystallographic structure of materials.
-
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS): These techniques probe the structure of materials on different length scales, from nanometers to micrometers. Simultaneous SAXS/WAXS measurements are possible.[7]
-
Grazing Incidence Small-Angle X-ray Scattering (GISAXS) and Grazing Incidence Diffraction (GID): These are surface-sensitive techniques used to study the structure and morphology of thin films and surfaces.[2]
-
Anomalous Scattering (MAD and DAFS): By tuning the X-ray energy to an absorption edge of a specific element, these techniques provide element-specific structural information.[2]
Experimental Workflow:
The experimental setup on D2AM is highly flexible, accommodating a variety of sample environments, including furnaces for high-temperature studies and cryostats for low-temperature measurements.[2] The beamline is equipped with a suite of detectors, including 2D pixel detectors and CCDs, to capture the scattered X-rays.[2]
Experimental workflow on the D2AM (BM02) beamline.
II. IF (BM32): Probing Surfaces and Interfaces
The IF (InterFace) beamline on BM32 is dedicated to the structural characterization of surfaces, buried interfaces, and nanostructures in both hard and soft condensed matter.[8][9] It provides a powerful platform for in-situ and operando studies of dynamic processes at interfaces.
Quantitative Data
| Parameter | Specification | Reference |
| Energy Range | 5.0 - 30.0 keV | [10][11] |
| Beam Size (H x V) | Min: 0.2 x 0.3 µm² Max: 500 x 300 µm² | [10][12] |
| Final Flux at Sample | 3 x 10¹¹ photons s⁻¹ (at 20 keV) | [12] |
| Energy Resolution (ΔE/E) | 2 x 10⁻⁴ for Si(111) | [12] |
Experimental Capabilities and Methodologies
BM32 offers a unique combination of surface-sensitive and micro-diffraction techniques.
Key Techniques:
-
Grazing Incidence Diffraction (GID) and X-ray Reflectivity (XRR): For determining the atomic structure and thickness of thin films and surfaces.[10]
-
Grazing Incidence Small-Angle Scattering (GISAXS): To characterize the morphology of nanostructures on surfaces.[10]
-
Laue Microdiffraction: A technique that uses a polychromatic ("white") X-ray beam to determine the crystal orientation and strain with sub-micrometer spatial resolution.[8][13]
-
In-situ UHV Studies: The beamline is equipped with an Ultra-High Vacuum (UHV) chamber for studying the growth and properties of thin films and nanostructures in a controlled environment.[8]
Experimental Workflow:
The IF beamline has two main experimental hutches: one for UHV experiments (INS) and another for a multi-technique goniometer (GMT) that can accommodate various sample environments.[8] The Laue microdiffraction setup is also located in the GMT hutch.[8]
Experimental workflow on the IF (BM32) beamline.
III. FIP (BM07): Illuminating Biological Macromolecules
The FIP (French Beamline for Investigation of Proteins) on BM07 is a specialized instrument for macromolecular crystallography, a cornerstone technique in structural biology and drug discovery.[14] It is designed for both standard diffraction experiments and multi-wavelength anomalous diffraction (MAD) for phasing.[14]
Quantitative Data
| Parameter | Specification | Reference |
| Energy Range | 6 - 20 keV | [14][15] |
| Beam Size (H x V) | Min: 100 x 100 µm² Max: 500 x 500 µm² | [14][15] |
| Nominal Flux | 3 x 10¹¹ photons/s with 200 x 100 µm² beam | [15] |
| Energy Resolution | 10⁻³ to 10⁻⁴ | [16] |
Experimental Capabilities and Methodologies
FIP is a highly automated beamline optimized for high-throughput protein crystallography.
Key Techniques:
-
Macromolecular Crystallography (MX): The primary technique for determining the three-dimensional structure of proteins, nucleic acids, and other biological macromolecules.
-
Multi-wavelength Anomalous Diffraction (MAD): A phasing method that utilizes the anomalous scattering of heavy atoms incorporated into the crystal.
-
In-situ Crystal Screening: The beamline is equipped with a robotic system (G-Rob) for the direct analysis of crystals in their crystallization plates, which is particularly useful for fragile or small crystals.[16]
Experimental Protocol for Macromolecular Crystallography:
-
Crystal Mounting: Crystals are typically mounted in cryo-loops and flash-cooled in liquid nitrogen to minimize radiation damage.
-
Data Collection: The crystal is exposed to the X-ray beam, and diffraction patterns are recorded on a detector as the crystal is rotated.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The electron density map is calculated, and a model of the macromolecule is built and refined against the experimental data.
Workflow for macromolecular crystallography on the FIP (BM07) beamline.
IV. FAME (BM30) and FAME-UHD (BM16): Probing Elemental Environments
The FAME (French Absorption spectroscopy beamline in Material and Environmental sciences) on this compound and its counterpart for ultra-high dilution, FAME-UHD on BM16, are dedicated to X-ray Absorption Spectroscopy (XAS).[17][18][19] These techniques are invaluable for determining the local atomic and electronic structure of specific elements in a wide range of materials, with a particular focus on environmental and geochemical sciences.[17][19]
Quantitative Data
| Beamline | Parameter | Specification | Reference |
| FAME (this compound) | Energy Range | 4.8 - 40.0 keV | [17] |
| Beam Size (H x V) | 200 x 100 µm² | [17] | |
| Max Flux on Sample | 1 x 10¹² ph/s @ 12000 eV | [20] | |
| FAME-UHD (BM16) | Energy Range | 4.8 - 20.0 keV | [21][22] |
| Beam Size (H x V) | 100 x 200 µm² | [22] | |
| Detection Limit | XANES: ~1 ppm EXAFS: ~10 ppm | [18][23] |
Experimental Capabilities and Methodologies
FAME and FAME-UHD provide complementary capabilities for XAS studies.
Key Techniques:
-
X-ray Absorption Near-Edge Structure (XANES): Provides information on the oxidation state and coordination geometry of the absorbing atom.
-
Extended X-ray Absorption Fine Structure (EXAFS): Yields information about the number, type, and distance of neighboring atoms.
-
High Energy Resolution Fluorescence Detection (HERFD-XAS): The key technique on FAME-UHD, which significantly enhances the spectral resolution and allows for the study of ultra-dilute samples.[18]
Experimental Protocol for XAS:
-
Sample Preparation: Samples can be solids, liquids, or gases and are placed in a suitable sample holder.
-
Energy Scan: The energy of the incident X-ray beam is scanned across an absorption edge of the element of interest.
-
Data Acquisition: The X-ray absorption is measured either in transmission mode (for concentrated samples) or in fluorescence mode (for dilute samples).[24]
-
Data Analysis: The XAS spectrum is analyzed to extract structural and electronic information.
Generalized experimental workflow for XAS on the FAME beamlines.
V. CM02: Visualizing Molecules with Cryo-Electron Microscopy
CM02 is a French CRG facility at the ESRF that houses a state-of-the-art Titan Krios G4 cryo-electron microscope.[25][26] This instrument is dedicated to high-resolution structural determination of biological macromolecules and complexes using single-particle analysis and cryo-electron tomography.[25][26]
Quantitative Data
| Parameter | Specification | Reference |
| Microscope | ThermoFisher Scientific Titan Krios G4 | [25] |
| Accelerating Voltage | 300 kV | [25] |
| Electron Source | Cold Field Emission Gun (Cold FEG) | [25] |
| Detector | Falcon 4i camera | [25] |
| Energy Filter | Selectris X | [25] |
Experimental Capabilities and Methodologies
CM02 provides the tools for near-atomic resolution imaging of biological samples in their native, hydrated state.
Key Techniques:
-
Single-Particle Analysis (SPA): Used to determine the structure of purified and isolated macromolecular complexes.
-
Cryo-Electron Tomography (Cryo-ET): Enables the three-dimensional visualization of macromolecules and cellular structures in their native context.
Experimental Protocol for Single-Particle Cryo-EM:
-
Sample Preparation: A thin layer of the purified sample solution is applied to a grid, which is then rapidly plunged into liquid ethane (B1197151) to vitrify the water.
-
Data Collection: The vitrified sample is imaged in the cryo-electron microscope, and a large number of images (micrographs) of the particles in different orientations are collected.
-
Image Processing: The individual particle images are extracted from the micrographs, aligned, and classified.
-
3D Reconstruction: A three-dimensional map of the macromolecule is reconstructed from the 2D class averages.
-
Model Building and Refinement: An atomic model is built into the 3D map and refined.
Workflow for single-particle cryo-electron microscopy at the CM02 facility.
References
- 1. Collaborating research group beamlines [esrf.fr]
- 2. esrf.fr [esrf.fr]
- 3. esrf.fr [esrf.fr]
- 4. esrf.fr [esrf.fr]
- 5. esrf.fr [esrf.fr]
- 6. esrf.fr [esrf.fr]
- 7. Advanced Non-Destructive in Situ Characterization of Metals with the French Collaborating Research Group D2AM/BM02 Beamline at the European Synchrotron Radiation Facility [mdpi.com]
- 8. esrf.fr [esrf.fr]
- 9. esrf.fr [esrf.fr]
- 10. esrf.fr [esrf.fr]
- 11. EXPLORE ESRF BEAMLINES - BM32/IF CRG Beamline - X-ray Scattering for Interfaces and Surfaces - Jean-Sébastien Micha [esrf.fr]
- 12. Optics [esrf.fr]
- 13. Laue microdiffraction at ESRF - PEPR Diadem [pepr-diadem.fr]
- 14. esrf.fr [esrf.fr]
- 15. esrf.fr [esrf.fr]
- 16. isbg.fr [isbg.fr]
- 17. This compound [esrf.fr]
- 18. esrf.fr [esrf.fr]
- 19. esrf.fr [esrf.fr]
- 20. This compound - FAME-PIX | WayForLight [wayforlight.eu]
- 21. BM16 - FAME UHD | WayForLight [wayforlight.eu]
- 22. esrf.fr [esrf.fr]
- 23. esrf.fr [esrf.fr]
- 24. sshade:databases:fame:instruments [SSHADE] [wiki.sshade.eu]
- 25. isbg.fr [isbg.fr]
- 26. esrf.fr [esrf.fr]
Probing the Local Structure of Metalloproteins: A Technical Guide to X-ray Absorption Spectroscopy at the BM30 Beamline
For Immediate Release
Grenoble, France – For researchers, scientists, and drug development professionals seeking to elucidate the intricate mechanisms of metalloproteins, the BM30 (FAME) beamline at the European Synchrotron Radiation Facility (ESRF) offers powerful capabilities in X-ray Absorption Spectroscopy (XAS). This guide provides an in-depth overview of the experimental protocols and data analysis techniques employed at this compound, using the study of a zinc-finger protein as a representative example.
Metalloproteins are critical in a vast array of biological processes, and understanding the local coordination environment of their metal centers is paramount for deciphering their function and for the rational design of therapeutic agents. XAS techniques, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide invaluable element-specific information on the oxidation state and local atomic structure of metals in both crystalline and non-crystalline samples.
Data Presentation: Unveiling the Metal Coordination Sphere
The primary quantitative output of an EXAFS experiment is the determination of the type, number, and distance of atoms in the immediate vicinity of the absorbing metal atom. This information is extracted by fitting the experimental EXAFS spectrum to a theoretical model. Below is a summary of typical EXAFS fitting results for a hypothetical zinc-finger protein, showcasing the precision with which the local structure can be determined.
| Shell | Atom | Coordination Number (N) | Distance (R, Å) | Debye-Waller Factor (σ², Ų) | R-factor (%) |
| 1 | S (Cysteine) | 2 | 2.32 ± 0.02 | 0.0045 | 1.5 |
| 1 | N (Histidine) | 2 | 2.05 ± 0.03 | 0.0051 | |
| 2 | C | 4 | 3.15 ± 0.05 | 0.0060 |
Table 1: Summary of EXAFS fitting results for a hypothetical zinc-finger protein studied at the this compound beamline. The data reveals a tetrahedral coordination environment for the zinc atom, with two sulfur ligands from cysteine residues and two nitrogen ligands from histidine residues. The R-factor indicates the goodness of fit.
Experimental Protocols: From Sample to Spectrum
The acquisition of high-quality XAS data from biological samples requires meticulous sample preparation to preserve the native structure and prevent radiation-induced damage. The following protocol is based on established methods for biological sample preparation for speciation studies at cryogenic temperatures using high-resolution XAS.
I. Sample Preparation
-
Buffer Selection: The protein is maintained in a low-Z buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize background absorption. The buffer composition should be well-characterized and its scattering contribution measured separately.
-
Concentration Optimization: The protein concentration is adjusted to an optimal range for fluorescence-detected XAS, typically in the micromolar to low millimolar range, depending on the metal content.
-
Cryoprotection: To prevent ice crystal formation during freezing, a cryoprotectant (e.g., 20-30% glycerol (B35011) or ethylene (B1197577) glycol) is gradually added to the sample. The final concentration should be tested for its effect on protein activity and structure.
-
Sample Mounting: The sample solution is loaded into specialized sample holders (e.g., Kapton tape-sealed copper or 3D-printed plastic holders) suitable for cryogenic measurements.
-
Flash Freezing: The mounted samples are rapidly frozen by plunging into liquid nitrogen or a cryogenic slush. This vitrifies the sample, preserving the native protein structure.
II. Data Acquisition at this compound
-
Beamline Setup: The this compound beamline is configured for fluorescence-detection XAS. The energy of the incident X-ray beam is selected using a double-crystal monochromator (e.g., Si(220)).
-
Energy Calibration: The monochromator is calibrated using a metal foil standard (e.g., a zinc foil for experiments at the Zn K-edge).
-
Cryogenic Environment: The frozen sample is transferred to a liquid helium cryostat on the beamline, maintaining the sample temperature at or below 10 K to minimize radiation damage and thermal disorder.
-
Fluorescence Detection: The X-ray fluorescence signal is collected using a multi-element solid-state detector (e.g., a 30-element Canberra Ge detector).[1]
-
Data Collection: XAS spectra are recorded by scanning the incident X-ray energy across the absorption edge of the metal of interest. Multiple scans are typically collected and averaged to improve the signal-to-noise ratio.
III. Data Analysis
-
Data Reduction: The raw fluorescence data is corrected for dead time, background, and self-absorption effects. The pre-edge region is fitted to a polynomial and subtracted, and the post-edge region is normalized.
-
EXAFS Extraction: The EXAFS oscillations (χ(k)) are extracted from the normalized absorption spectrum.
-
Fourier Transform: The k-weighted EXAFS data is Fourier transformed to generate a pseudo-radial distribution function, which provides an initial visualization of the coordination shells around the absorbing atom.
-
Theoretical Fitting: The EXAFS equation is used to fit the experimental data with theoretical scattering paths calculated from a structural model. This allows for the precise determination of coordination numbers, bond distances, and disorder parameters.
Mandatory Visualization
The following diagrams illustrate a hypothetical signaling pathway involving a zinc-finger transcription factor and the general experimental workflow for its characterization at the this compound beamline.
References
Methodological & Application
Application Notes and Protocols for BM30 XAS Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of samples for X-ray Absorption Spectroscopy (XAS) experiments at the BM30 beamline. Adherence to these guidelines is crucial for obtaining high-quality data.
Introduction to this compound XAS
The this compound beamline, also known as FAME (French Absorption Spectroscopy Beamline in Material and Environmental Sciences), is a powerful tool for investigating the local atomic and electronic structure of a wide range of materials.[1] It is particularly well-suited for studies in geochemistry, environmental science, materials science, and biophysics, often involving highly diluted samples.[1][2] XAS is a technique that provides information on the speciation, oxidation state, and local coordination environment of a specific element within a sample.
The quality of the XAS data is critically dependent on proper sample preparation.[3] Key considerations include the sample's homogeneity, thickness, and concentration of the element of interest. The choice of preparation method will depend on the sample type (e.g., powder, liquid, thin film), the concentration of the element of interest, and the desired experimental conditions (e.g., temperature, pressure).
General Sample Considerations
Before preparing your sample, it is essential to consider the following:
-
Homogeneity: The X-ray beam at this compound has a size of 200 µm x 100 µm (H x V).[2] The probed volume of the sample must be representative of the entire sample. Inhomogeneities can lead to significant distortions in the XAS spectrum.
-
Thickness and Concentration: The optimal thickness and concentration depend on whether the experiment will be conducted in transmission or fluorescence mode. For transmission mode, the total absorption of the sample is a critical parameter. For fluorescence mode, the concentration of the element of interest and the overall sample composition are more important to avoid self-absorption effects.
-
Particle Size: For powdered samples, it is crucial to grind the sample into a fine, uniform powder. Large particles can lead to an underestimation of the absorption coefficient, particularly in transmission measurements.
-
Sample Purity: XAS is an element-specific technique; however, the presence of other elements can interfere with the measurement, especially if their absorption edges are close to the edge of interest. It is crucial to be aware of all elemental components in your sample.[4]
-
Air Sensitivity and Reactivity: For air-sensitive or reactive samples, appropriate handling procedures, such as preparation in a glove box and the use of sealed sample holders, are necessary.[3]
Experimental Measurement Modes
Transmission Mode
Transmission mode is generally preferred for concentrated samples. In this mode, the X-ray absorption is measured by monitoring the intensity of the X-ray beam before (I₀) and after (I) it passes through the sample. The absorption is given by μ(E) = ln(I₀/I).
Key Considerations for Transmission Mode:
-
Optimal Absorption: The total absorption (μx) at the energy just above the absorption edge should ideally be around 2.5, with an edge step (Δμx) of approximately 1.0.[5]
-
Sample Uniformity: The sample must have a uniform thickness to avoid "pinholes" that would allow unattenuated X-rays to reach the detector, distorting the spectrum.
Fluorescence Mode
Fluorescence mode is the method of choice for dilute samples. In this mode, the absorption is measured by detecting the fluorescent X-rays emitted by the sample as it relaxes after the absorption of an incident X-ray. The fluorescence signal is proportional to the absorption coefficient. This compound is equipped with a 30-element Ge solid-state detector for fluorescence measurements.[1]
Key Considerations for Fluorescence Mode:
-
Self-Absorption: At higher concentrations, the fluorescent X-rays can be reabsorbed by the sample, leading to a distortion of the XAS spectrum. This effect is more pronounced for elements with low fluorescence energies and in samples with a high concentration of strongly absorbing elements.
-
Detector Saturation: The total fluorescence count rate should be kept within the linear range of the detector to avoid saturation.
Experimental Protocols
Solid Powdered Samples
This is one of the most common sample types for XAS.
Protocol for Preparing Pellets (Transmission Mode):
-
Calculate the Optimal Mass: Use a software tool like XAFSmass to calculate the required amount of sample to achieve an optimal edge step. This calculation will require the chemical formula of the sample, the desired pellet diameter, and the absorption edge of interest.
-
Grind the Sample: Grind the sample to a fine powder using an agate mortar and pestle. The particle size should ideally be smaller than the X-ray absorption length to minimize thickness effects.
-
Mix with a Binder: For dilute or difficult-to-press samples, mix the sample powder homogeneously with a low-Z binder such as cellulose (B213188) or boron nitride (BN).[4][6] Cellulose is often preferred as BN can have diffraction peaks. A typical ratio is 5-10% sample in the binder.
-
Press the Pellet: Use a hydraulic press to create a pellet of uniform thickness. The pressure applied will depend on the sample and binder.
-
Mount the Pellet: Mount the pellet in a suitable sample holder, which can be a simple washer or a custom-made holder. Secure the pellet with Kapton tape if necessary.
Protocol for Preparing Powdered Samples on Tape (Fluorescence Mode):
-
Grind the Sample: Grind the sample to a fine powder.
-
Prepare the Tape: Place a piece of Kapton tape, sticky side up, on a clean surface.
-
Apply the Powder: Sprinkle a thin, uniform layer of the powder onto the tape. Gently press the powder into the adhesive with a clean, flat surface (e.g., a spatula or another piece of Kapton tape).
-
Remove Excess Powder: Turn the tape over and gently tap to remove any loose powder.
-
Seal the Sample: Fold the Kapton tape over on itself to seal the powder, or cover with another piece of Kapton tape.
-
Mount the Sample: Mount the prepared tape onto a sample holder.
Liquid and Solution Samples
Liquid samples can be measured at room temperature or frozen. Freezing is often preferred to minimize bubble formation and radiation damage.[7]
Protocol for Preparing Liquid Samples:
-
Choose a Suitable Cell: Use a liquid cell with X-ray transparent windows (e.g., Kapton, Mylar). The path length of the cell should be chosen to provide an appropriate absorption for the concentration of the element of interest.
-
Fill the Cell: Carefully fill the cell, avoiding the introduction of air bubbles.
-
Seal the Cell: Securely seal the cell to prevent leakage.
-
Mount the Cell: Mount the cell in the appropriate sample holder for the this compound sample environment.
Protocol for Preparing Frozen Solution Samples:
-
Add a Cryoprotectant: For aqueous solutions, add a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent the formation of crystalline ice, which can cause Bragg diffraction peaks in the XAS spectrum. A typical concentration is 20-30% (v/v).
-
Load into Sample Holder: Load the solution into a suitable sample holder, such as a copper or polycarbonate frame with Kapton windows.
-
Flash Freeze: Rapidly freeze the sample by plunging it into liquid nitrogen. This promotes the formation of a vitrified (glassy) state.
-
Store and Transport: Store the frozen sample in liquid nitrogen until it is ready to be mounted in the cryostat at the beamline.
Thin Film Samples
Thin films are typically measured in fluorescence mode, often at a grazing incidence angle to enhance the surface sensitivity and reduce the background signal from the substrate.
Protocol for Preparing Thin Film Samples:
-
Substrate Selection: The substrate should ideally be made of a low-Z material and have a smooth, clean surface.
-
Film Deposition: Deposit the thin film onto the substrate using the desired method (e.g., sputtering, evaporation, chemical vapor deposition).
-
Mounting: Mount the thin film and substrate onto a sample holder that allows for precise control of the angle between the sample surface and the incident X-ray beam.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for sample preparation. Note that these are general guidelines, and the optimal values may vary depending on the specific sample and experimental conditions. It is always recommended to consult with the this compound beamline staff.
Table 1: Recommended Sample Thickness for Transmission XAS
| Element (K-edge) | Energy (keV) | Host Matrix | Calculated Optimal Thickness (µm) |
| Fe (7.112) | 7.112 | Cellulose | ~5 |
| Cu (8.979) | 8.979 | Cellulose | ~8 |
| Zn (9.659) | 9.659 | Cellulose | ~10 |
| Se (12.658) | 12.658 | Cellulose | ~25 |
| Mo (20.000) | 20.000 | Cellulose | ~80 |
Calculations are based on achieving an edge step (Δμx) of ~1.0. These values can be calculated using software such as XAFSmass.
Table 2: General Guidelines for Sample Concentration in Fluorescence XAS
| Sample Type | Element of Interest | Concentration Range | Notes |
| Aqueous Solution | Transition Metals (Fe, Cu, Zn) | 1 - 10 mM | Higher concentrations may lead to self-absorption. |
| Biological Samples | Metalloproteins | 50 µM - 5 mM | Concentration is often limited by sample availability and solubility. |
| Environmental Samples | Heavy Metals in Soil | 10 - 1000 ppm | Lower concentrations require longer acquisition times. |
Visualization of Workflows
General Sample Preparation Workflow
The following diagram outlines the general workflow for preparing a sample for a this compound XAS experiment.
Caption: General workflow for this compound XAS sample preparation.
Decision Tree for Sample Preparation Method
This diagram provides a decision-making framework for selecting the appropriate sample preparation method.
Caption: Decision tree for selecting a sample preparation method.
Sample Environments at this compound
This compound offers a range of sample environments to accommodate diverse experimental needs.[8][9] It is crucial to discuss your specific requirements with the beamline staff well in advance of your experiment.
-
Helium Cryostat: For measurements at low temperatures (4 K to 300 K).[9] This is essential for minimizing thermal disorder and radiation damage, particularly for biological samples.
-
High-Pressure/High-Temperature Cell: Allows for in-situ studies of materials under extreme conditions (up to 2000 bar and 1000°C).[9]
-
Operando Catalysis Reactor: Enables the study of catalytic reactions under realistic operating conditions with remote gas control.[2]
-
Furnaces: Various furnaces are available for experiments at controlled high temperatures.
-
Liquid Cells: A variety of cells are available for measurements of liquid samples.
For a comprehensive and up-to-date list of available sample environments, please consult the official ESRF this compound beamline webpage.
Final Checklist Before Beamtime
By carefully following these guidelines and protocols, researchers can maximize their chances of a successful and productive experiment at the this compound XAS beamline.
References
- 1. This compound - FAME - The French Absorption spectroscopy beamline in Material and Environmental sciences [esrf.fr]
- 2. esrf.fr [esrf.fr]
- 3. SGM - XAS Sample Preparation [sgm.lightsource.ca]
- 4. archive.synchrotron.org.au [archive.synchrotron.org.au]
- 5. esrf.fr [esrf.fr]
- 6. diamond.ac.uk [diamond.ac.uk]
- 7. Samples [archive.synchrotron.org.au]
- 8. esrf.fr [esrf.fr]
- 9. esrf.fr [esrf.fr]
Application Notes and Protocols for Data Collection at BM30 (FAME)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting X-ray Absorption Spectroscopy (XAS) experiments at the BM30 (FAME) beamline at the European Synchrotron Radiation Facility (ESRF). The protocols outlined below cover the entire workflow from sample preparation to data acquisition, with a focus on providing practical, step-by-step instructions.
Overview of this compound (FAME) Beamline Capabilities
The French Absorption spectroscopy beamline in Material and Environmental science (FAME) is a bending magnet beamline dedicated to XAS techniques, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).[1] It is a versatile instrument catering to a wide range of scientific disciplines such as geochemistry, materials science, structural biology, and catalysis.[2]
Key Technical Specifications
A summary of the key technical specifications of the this compound beamline is presented in the table below for easy reference.
| Parameter | Value |
| Energy Range | 4 - 40 keV |
| Energy Resolution | 0.5 eV at 9 keV |
| Photon Flux | > 10¹¹ ph/s at 10 keV |
| Beam Size (H x V) | 200 µm x 80 µm (typical) |
| Detectors | Ionization chambers, 30-element Ge solid-state detector |
| Sample Environments | Cryostat (4-300 K), high-pressure/high-temperature cells, catalysis reactors |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality XAS data. The ideal sample thickness and homogeneity depend on the element of interest, its concentration, and the measurement mode (transmission or fluorescence).
Protocol 2.1.1: Preparation of Solid Samples for Transmission XAS
This protocol is suitable for samples where the element of interest is present at a concentration of approximately 1 wt% or higher.
-
Calculate Optimal Thickness: Use a program like XAFSmass or Hephaestus to calculate the ideal sample thickness to achieve an edge step (Δμx) of approximately 1. This calculation requires the elemental composition and density of your sample.
-
Grinding: Grind the sample into a fine, homogeneous powder using an agate mortar and pestle. This minimizes thickness inhomogeneities which can distort the XAS spectrum.
-
Dilution (if necessary): If the sample is too concentrated, dilute it with an X-ray transparent binder such as boron nitride (BN) or cellulose. Mix the sample and binder thoroughly to ensure homogeneity.
-
Pellet Pressing:
-
Place the appropriate amount of the powdered sample or sample/binder mixture into a pellet press die.
-
Apply pressure (typically 1-2 tons) to form a self-supporting pellet. The final pellet should be of uniform thickness.
-
-
Mounting: Mount the pellet onto the appropriate sample holder for the this compound beamline. Kapton tape can be used to secure the pellet.
Protocol 2.1.2: Preparation of Samples for Fluorescence XAS
This protocol is ideal for dilute samples (ppm to < 1 wt%) or for samples that are too thick or irregularly shaped for transmission measurements.
-
Sample Form: Samples can be in the form of powders, liquids (frozen or in a liquid cell), or bulk materials.
-
Powdered Samples: For powdered samples, press them into a pellet as described in Protocol 2.1.1. The thickness is less critical than for transmission, but a uniform surface is still important.
-
Liquid Samples: Liquid samples should be loaded into a suitable liquid cell with X-ray transparent windows (e.g., Kapton or Mylar). For cryogenic measurements, flash-freeze the liquid sample in a sample holder to form a glass.
-
Mounting: Mount the sample holder securely in the experimental hutch. Ensure the sample surface is positioned at a 45° angle to the incident X-ray beam to maximize the fluorescence signal reaching the detector.
Data Collection Workflow at this compound
The data acquisition at ESRF beamlines is controlled by the BLISS (BeamLine Instrumentation Support Software) environment.[3][4] This is a Python-based command-line interface. The following is a generalized workflow for a typical XAS experiment at this compound.
Logical Flow of an XAS Experiment
Caption: General workflow for an XAS experiment from proposal to data backup.
Protocol 2.2.1: Step-by-Step Data Collection using BLISS
-
Login and Start a Session:
-
Log in to the beamline control workstation.
-
Open a terminal and start the BLISS command-line interface by typing bliss -s , where is typically the beamline identifier (e.g., this compound).
-
-
Initial Beamline and Hutch Checks:
-
Verify the status of the beamline components using the wa() (where all) command, which lists the positions of all motors.
-
Ensure the experimental hutch is searched and interlocked before opening the main shutter.
-
-
Energy Calibration:
-
Move a reference metal foil (e.g., Cu foil for Cu K-edge experiments) into the beam path.
-
Perform an ascan (absolute scan) of the monochromator energy across the absorption edge of the reference metal.
This command scans the energy motor from 8950 eV to 9050 eV in 200 steps with a counting time of 0.5 seconds per step.
-
The first derivative of the absorption spectrum is used to precisely calibrate the energy of the monochromator.
-
-
Sample Alignment:
-
Mount your sample on the sample holder inside the experimental hutch.
-
Use the sample positioning motors (e.g., samx, samy, samz) to align the sample with the X-ray beam. The mv() command is used to move motors to an absolute position.
-
Optimize the sample position by maximizing the fluorescence signal (for fluorescence mode) or by finding a homogeneous region (for transmission mode).
-
-
Defining and Running XAS Scans:
-
Use the ascan command to perform XANES and EXAFS scans. You will need to define the energy ranges, step sizes, and integration times. It is common to use finer energy steps in the XANES region and coarser steps in the EXAFS region.
-
Example XANES Scan:
This command scans from 8950 eV to 8975 eV in 100 steps with 1-second integration, and then from 8975.2 eV to 9050 eV with a 0.2 eV step size and 1-second integration.
-
Example EXAFS Scan (in k-space): For EXAFS, it is often more convenient to define the scan in k-space (photoelectron wavevector).
This would perform a scan from k=2 to k=12 Å⁻¹ with a step size of 0.05 Å⁻¹ and an integration time of 2 seconds per point.
-
-
Data Monitoring and Saving:
-
During the scan, the data is displayed in real-time in a plotting window.
-
Data is automatically saved in the NeXus/HDF5 format.[4] The file path is typically set at the beginning of the experiment.
-
Data Presentation
Quantitative data from a typical XAS experiment at this compound is summarized below.
Table 3.1: Typical Data Collection Parameters for XAS at this compound
| Parameter | XANES | EXAFS (Transmission) | EXAFS (Fluorescence) |
| Energy Range | -50 to +150 eV relative to edge | +30 to +1000 eV relative to edge | +30 to +800 eV relative to edge |
| Energy Step Size | 0.2 - 1.0 eV | 0.05 - 0.1 Å⁻¹ (in k-space) | 0.05 - 0.1 Å⁻¹ (in k-space) |
| Integration Time | 0.5 - 2 seconds/point | 1 - 5 seconds/point | 2 - 10 seconds/point |
| Number of Scans | 1 - 3 | 3 - 10 | 5 - 20 |
| Detector(s) Used | Ionization Chambers | Ionization Chambers | Ge Solid-State Detector |
Signaling Pathway Visualization
XAS is a powerful technique for studying the local coordination environment of metal ions in biological systems, which is crucial for understanding their role in signaling pathways. The following diagrams illustrate examples of metal-related signaling pathways that can be investigated at this compound.
Copper Homeostasis and Signaling
Caption: Simplified diagram of cellular copper uptake and trafficking pathways.
Zinc Signaling in a Synapse
Caption: Schematic of zinc's role as a neurotransmitter in a synapse.
References
Application Notes and Protocols for In-situ X-ray Absorption Spectroscopy (XAS) on the BM30 (FAME) Beamline at ESRF
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in-situ X-ray Absorption Spectroscopy (XAS) experiments on the BM30 (FAME) beamline at the European Synchrotron Radiation Facility (ESRF). The content is designed to guide users through the experimental setup, from sample preparation to data acquisition, with a focus on in-situ catalysis and high-pressure studies.
Introduction to the this compound (FAME) Beamline
The this compound beamline, also known as FAME (French Absorption spectroscopy beamline in Material and Environmental sciences), is dedicated to X-ray Absorption Spectroscopy. It is particularly well-suited for studying diluted elements in complex matrices, making it a powerful tool for a wide range of scientific fields including geochemistry, environmental science, materials science, chemistry, and biophysics.[1] The beamline offers various in-situ sample environments, allowing researchers to probe the local atomic and electronic structure of materials under realistic reaction conditions.
Beamline Specifications and Characteristics
A summary of the key specifications for the this compound beamline is provided in the table below for easy reference.
| Parameter | Value | Reference |
| Energy Range | 4.8 - 40.0 keV | [2] |
| Beam Size (H x V) | 200.0 x 100.0 µm² (minimum and maximum) | [2] |
| Techniques | XAS, EXAFS, XANES, XRF | [2] |
| Detectors | 16-element Ge solid state detector (Mirion) for fluorescence measurement, Silicon drift detectors (Vortex) for fluorescence measurement, Si diodes (Hamamatsu) for monitoring and transmitted intensity measurements. | [2] |
In-situ Sample Environments
This compound offers a suite of in-situ sample environments to cater to a variety of experimental needs. The primary systems available are the operando catalysis reactor and a high-pressure/high-temperature vessel.
| Sample Environment | Pressure Range | Temperature Range | Key Features |
| Operando Catalysis Reactor | Atmospheric | 20 - 1000°C | Remote controlled gas distribution system for up to five gases, Mass spectrometer for gas analysis.[3] |
| High-Pressure/High-Temperature Vessel | 0 - 1500 bars | 20 - 1200°C | Large volume cell suitable for geochemistry and materials science studies under extreme conditions.[2] |
| Liquid Helium Cryostat | N/A | 5 - 300 K | For low-temperature XAS measurements.[2] |
| Cell for Air-Sensitive Samples | Vacuum or inert atmosphere | N/A | Can hold up to five pellets for transmission and fluorescence analysis.[3] |
Experimental Protocols
This section provides detailed protocols for conducting in-situ XAS experiments using the operando catalysis reactor and the high-pressure/high-temperature vessel.
Protocol for In-situ/Operando Catalysis XAS Experiment
This protocol is based on the use of a specialized reactor cell designed for gas-phase heterogeneous catalysis studies, which is available for users at the FAME beamline.[4]
4.1.1. Sample Preparation and Loading
-
Catalyst Pellet Preparation:
-
For transmission measurements, press the powdered catalyst into a self-supporting pellet of appropriate thickness. The optimal thickness depends on the element of interest and its concentration.
-
For fluorescence measurements, the sample can be a pressed pellet or a packed powder bed.
-
-
Cell Assembly:
-
Carefully place the catalyst pellet or packed powder into the sample holder of the catalysis reactor cell.
-
Ensure a good thermal contact between the sample and the thermocouple for accurate temperature readings.
-
Seal the reactor cell according to the manufacturer's instructions to ensure it is gas-tight.
-
4.1.2. Experimental Setup on the Beamline
-
Mounting the Cell:
-
Mount the assembled catalysis reactor cell onto the sample stage of the this compound beamline.
-
Align the cell with the X-ray beam using the beamline's positioning motors. The alignment can be checked using a fluorescent screen or by maximizing the X-ray signal on a diode.
-
-
Connecting Gas Lines and Mass Spectrometer:
-
Connect the gas inlet and outlet lines of the reactor to the remote-controlled gas distribution system.[3] This system allows for the precise mixing of up to five different gases.[3]
-
Connect the outlet of the reactor to the mass spectrometer to analyze the composition of the product gas stream in real-time.[3][4]
-
-
Connecting Temperature and Pressure Controls:
-
Connect the thermocouple and heater of the reactor cell to the temperature controller.
-
If applicable, connect the pressure transducer to the pressure controller.
-
4.1.3. Data Acquisition
-
Software and Initial Setup:
-
The data acquisition at ESRF beamlines is typically controlled using the SPEC software. Familiarize yourself with the basic commands for motor control and data acquisition.
-
Define the energy range for the XAS scan, including the pre-edge, XANES, and EXAFS regions.
-
Select the appropriate detector for your experiment (transmission diodes or fluorescence detector).
-
-
Performing the In-situ Experiment:
-
Start the flow of reactant gases through the catalysis reactor using the gas distribution system.
-
Begin heating the sample to the desired reaction temperature.
-
Once the reaction conditions are stable, start acquiring XAS spectra.
-
The data acquisition can be synchronized with changes in temperature, gas composition, or other experimental parameters to study the catalyst's dynamic behavior.
-
Continuously monitor the product stream using the mass spectrometer to correlate the structural changes observed by XAS with the catalytic activity.
-
Caption: Workflow for an in-situ/operando catalysis XAS experiment.
Protocol for High-Pressure/High-Temperature XAS Experiment
This protocol provides a general guideline for conducting XAS experiments using the large volume high-pressure/high-temperature vessel available at this compound.
4.2.1. Sample Preparation and Loading
-
Sample Encapsulation:
-
The sample, typically a powder mixed with a low-Z binder (e.g., boron nitride), is loaded into a suitable sample container (e.g., a graphite (B72142) or glassy carbon tube).
-
The choice of container material depends on the sample's reactivity and the experimental conditions.
-
-
Cell Assembly:
-
The encapsulated sample is placed inside the high-pressure vessel.
-
The cell is sealed, and the pressure-transmitting medium (e.g., an inert gas or a liquid) is introduced.
-
4.2.2. Experimental Setup on the Beamline
-
Mounting the High-Pressure Cell:
-
Mount the assembled high-pressure cell onto the beamline's sample stage.
-
Align the cell with the X-ray beam, ensuring the beam passes through the sample.
-
-
Connecting Pressure and Temperature Systems:
-
Connect the high-pressure lines to the pressure generator.
-
Connect the furnace to the temperature controller.
-
4.2.3. Data Acquisition
-
Setting Experimental Parameters:
-
Using the data acquisition software (e.g., SPEC), define the XAS scan parameters.
-
-
Applying Pressure and Temperature:
-
Gradually increase the pressure and/or temperature to the desired setpoints.
-
Allow the system to equilibrate at each pressure/temperature point before starting the XAS measurement.
-
-
Collecting Data:
-
Acquire XAS spectra at each desired pressure and temperature point.
-
It is crucial to monitor the pressure and temperature throughout the experiment to ensure stability.
-
References
Application Notes and Protocols for Using the Helium Cryostat on the BM30 Beamline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of the helium cryostat system available at the BM30 (FAME) beamline of the European Synchrotron Radiation Facility (ESRF). The this compound beamline is dedicated to X-ray Absorption Spectroscopy (XAS), a powerful technique for investigating the local atomic structure of materials, with a particular focus on geochemical, environmental, and biological sciences.[1][2] The use of a helium cryostat is crucial for improving measurement quality, especially for radiation-sensitive samples or when studying temperature-dependent phenomena.[1]
Introduction to Cryogenic Measurements on this compound
Low-temperature measurements using a helium cryostat on the this compound beamline offer several key advantages for X-ray Absorption Spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES) techniques.[3] By cooling samples to cryogenic temperatures, researchers can mitigate radiation damage, reduce thermal disorder (Debye-Waller factor), and trap reaction intermediates for time-resolved studies. The this compound beamline provides a versatile sample environment, including a standard liquid helium cryostat, to meet the demands of a wide range of scientific investigations.[1][3][4]
Helium Cryostat Systems at this compound
The this compound beamline offers access to several helium cryostat systems to accommodate diverse experimental needs.[4][5] The primary system is a standard "ILL orange type" liquid helium cryostat, supplemented by two mini-cryostats for more specialized applications.[5]
Standard Liquid Helium Cryostat
This is the most commonly used cryostat on the this compound beamline. It is a versatile system suitable for a wide range of sample types and experimental conditions.
| Feature | Specification |
| Temperature Range | 4 K - 300 K[5][6] |
| Atmosphere | Helium[5] |
| Sample Type | Pellets, frozen liquids[5] |
| Sample Capacity | Up to 5 samples per sample holder[5] |
Mini-Cryostats
For experiments with specific constraints on space or requiring very fast cooling, two mini-cryostats are available, shared with other beamlines.
| Cryostat Model | Minimum Temperature | Sample Type |
| Mini-cryostat "horizontal" | ~30 K[7][8] | Pellets[7][8] |
| Mini-cryostat "Ricardo" | 4 K[9] | N/A |
Experimental Protocols
The following protocols provide a general guideline for using the standard liquid helium cryostat at the this compound beamline. Users must consult with the this compound beamline staff for specific instructions and safety procedures before operating any equipment.
Sample Preparation
Proper sample preparation is critical for high-quality XAS data. The sample should be homogeneous and of an appropriate thickness to ensure optimal absorption.
For Solid Samples (Pellets):
-
Grind the sample to a fine, uniform powder to minimize particle size effects.
-
Mix the sample powder with a suitable binder material that is transparent to X-rays at the energy of interest (e.g., boron nitride, cellulose). The dilution should be calculated to achieve an appropriate absorption edge step.
-
Press the mixture into a pellet of uniform thickness using a hydraulic press. The pellet should fit into the designated sample holder.
For Liquid and Solution Samples:
-
If possible, use a glassing agent to prevent the formation of crystalline ice upon freezing, which can cause diffraction peaks in the XAS spectrum.
-
Load the liquid sample into a sample holder with X-ray transparent windows (e.g., Kapton or Mylar).
-
Flash-freeze the sample in liquid nitrogen before mounting it in the cryostat to ensure a vitrified state.
Sample Mounting
The standard cryostat at this compound can accommodate a sample holder for up to five samples.
-
Carefully mount the prepared sample pellets or frozen liquid cells onto the sample holder. Ensure they are securely fastened.
-
Attach the sample holder to the sample rod of the cryostat.
-
For air-sensitive samples, a specific cell that can be prepared in a vacuum or inert atmosphere is available.[5]
Cryostat Operation: Cooldown and Temperature Control
Note: The following is a generalized procedure. The actual operation will be performed by or under the direct supervision of the beamline staff.
-
Loading the Sample: Insert the sample rod with the mounted samples into the cryostat.
-
Evacuation and Purging: The sample chamber is evacuated and purged with helium gas multiple times to ensure an inert atmosphere and good thermal contact.
-
Cooldown: Liquid helium is transferred to the cryostat to cool the sample to the desired base temperature. The temperature is monitored using calibrated sensors.
-
Temperature Stabilization: The temperature is stabilized at the target value using a temperature controller, which balances the cooling power of the liquid helium with a heater.
-
Data Collection: Once the temperature is stable, the XAS measurements can commence. The beamline's positioning system allows for precise alignment of each of the five samples with the X-ray beam.[10]
-
Changing Temperature: The temperature can be adjusted during the experiment using the temperature controller.
-
Warm-up: After the experiment, the cryostat is warmed up to room temperature in a controlled manner.
Data Presentation: Key Performance Indicators
The following table summarizes the key operational parameters of the standard helium cryostat at this compound.
| Parameter | Value |
| Energy Range (this compound) | 4.8 - 40.0 keV[3] |
| Beam Size (H x V) | 200.0 x 100.0 µm²[3] |
| Temperature Range | 4 - 300 K[5][6] |
| Sample Capacity | 5 samples[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a low-temperature XAS experiment using the helium cryostat on the this compound beamline.
Caption: Workflow for low-temperature XAS experiments.
Logical Relationship of Cryostat Components
This diagram shows the logical relationship between the main components of the helium cryostat system.
References
- 1. This compound - FAME - The French Absorption spectroscopy beamline in Material and Environmental sciences [esrf.fr]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. esrf.fr [esrf.fr]
- 4. Sample Environments on this compound [esrf.fr]
- 5. esrf.fr [esrf.fr]
- 6. esrf.fr [esrf.fr]
- 7. esrf.fr [esrf.fr]
- 8. Mini-cryostat "horizontal" [esrf.fr]
- 9. esrf.fr [esrf.fr]
- 10. esrf.fr [esrf.fr]
Operando Catalysis Studies on the FAME Beamline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the capabilities and experimental protocols for conducting operando catalysis studies on the French Absorption Spectroscopy Beamline in Material & Environmental Sciences (FAME) at the European Synchrotron Radiation Facility (ESRF). The FAME beamline (BM30) is a powerful tool for elucidating the structural and electronic properties of catalytic materials under realistic reaction conditions.
Introduction to Operando X-ray Absorption Spectroscopy (XAS) in Catalysis
Operando spectroscopy is a critical methodology in catalysis research that involves the simultaneous measurement of a catalyst's spectroscopic signature and its catalytic activity or selectivity.[1][2] This approach provides a direct correlation between the structural and electronic properties of the active sites and their catalytic performance, offering invaluable insights into reaction mechanisms, catalyst activation, and deactivation phenomena.
X-ray Absorption Spectroscopy (XAS) is particularly well-suited for operando studies due to its element specificity, sensitivity to the local atomic and electronic structure, and its applicability to a wide range of sample forms, including crystalline, amorphous, and nanoparticulate materials.[1] The technique can be divided into two main regions: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the coordination number, bond distances, and identity of neighboring atoms.
The FAME Beamline at ESRF
The FAME beamline is a bending magnet beamline at the ESRF dedicated to X-ray Absorption Spectroscopy. It is designed to maximize photon flux and optimize stability, making it ideal for studying highly diluted elements, which is often the case in catalytic systems.[3] The beamline is equipped with various sample environments to facilitate in-situ and operando measurements.
FAME (this compound) Beamline Specifications
The technical specifications of the FAME beamline are summarized in the table below. It is important to note that the beamline is scheduled to reopen to users in September 2025 after an upgrade, and some specifications may be subject to change.
| Parameter | Value | Reference |
| Energy Range | 4.8 - 40 keV | [4] |
| Beam Size (H x V) | 200 x 80 µm² | [4] |
| Nominal Flux | 1 x 10¹² ph/sec | [4] |
| Monochromator | Si(111) or Si(220) two-crystal monochromator | [3] |
| Detectors | - 30-element Canberra Ge solid-state detector (fluorescence) - Si diodes (transmission) | [3] |
Available Sample Environments for Operando Catalysis
The FAME beamline offers a suite of sample environments designed for in-situ and operando experiments, allowing for precise control of temperature, pressure, and gas composition.
| Sample Environment | Temperature Range | Pressure Range | Key Features | Reference |
| High-Temperature Reaction Cell | 20 - 1000°C | Atmospheric | Remote-controlled gas distribution system, mass spectrometer for product analysis. | [4] |
| High-Pressure/High-Temperature Vessel | 20 - 1200°C | 1 - 2000 bar | Suitable for studies under extreme conditions. | [4] |
| New High-Pressure/High-Temperature Reactor Cell | up to 1000°C | up to 1000 bar | Vitreous carbon plug-flow reactor, automated gas distribution, compatible with transmission and fluorescence modes. |
Experimental Protocols for Operando XAS Studies
This section outlines a general protocol for conducting an operando XAS experiment on a solid catalyst at the FAME beamline. The specific parameters will need to be adapted based on the catalytic system and reaction under investigation.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality operando XAS data.
-
Catalyst Powder: The catalyst powder should be sieved to a uniform particle size to ensure a homogeneous packing in the reactor cell and to minimize mass transfer limitations.
-
Self-Supporting Wafer: For transmission measurements, press the catalyst powder into a self-supporting wafer of a thickness that results in an absorption edge step (Δμx) of approximately 1. The total absorption should be less than 2.5 to avoid non-linear effects.
-
Diluted Samples: For highly absorbing catalysts or for fluorescence measurements, the catalyst can be diluted with an inert, low-Z material such as boron nitride or cellulose. This ensures that the fluorescence signal is not distorted by self-absorption effects.
-
Loading into the Reactor: Carefully load the prepared catalyst into the operando cell, ensuring a packed and stable catalyst bed. Quartz wool plugs are typically used to secure the catalyst bed in place.
Experimental Setup and Data Acquisition
The following diagram illustrates a typical experimental workflow for an operando XAS experiment at the FAME beamline.
-
Mounting and Alignment: Mount the sealed operando cell onto the sample stage of the FAME beamline. Align the cell so that the X-ray beam passes through the catalyst bed.
-
Gas and Product Analysis Setup: Connect the gas lines for reactants and inert gases to the operando cell through a mass flow controller system. Connect the outlet of the cell to a mass spectrometer or gas chromatograph for real-time product analysis.
-
Catalyst Pre-treatment: Heat the catalyst to the desired temperature under a specific gas flow (e.g., inert gas for drying, reducing gas for activation) while monitoring the XAS spectrum to follow the structural changes during this process.
-
Initiation of Reaction: Once the catalyst is in the desired state, introduce the reactant gas mixture at the desired temperature, pressure, and flow rate.
-
Data Acquisition: Begin acquiring XAS spectra (both XANES and EXAFS) in a time-resolved manner. The acquisition time per spectrum will depend on the concentration of the element of interest and the dynamics of the catalytic process. For fluorescence measurements on dilute samples, a 30-element Ge solid-state detector is available to maximize the signal-to-noise ratio.[3]
-
Simultaneous Product Monitoring: Continuously monitor the composition of the gas stream exiting the reactor using the mass spectrometer to obtain catalytic activity and selectivity data that can be directly correlated with the simultaneously acquired XAS spectra.
Data Presentation: Examples of Operando Studies
The following table summarizes hypothetical experimental parameters for various catalytic reactions that can be studied at the FAME beamline, based on the available equipment and literature precedents.
| Catalytic Reaction | Catalyst System | Absorbing Element / Edge | Temperature Range (°C) | Pressure Range (bar) | Gas Composition |
| CO₂ Hydrogenation | InCo/SiO₂ | Co K-edge | 200 - 400 | 1 - 50 | H₂/CO₂/Ar |
| CO Oxidation | Pt/CeO₂ | Pt L₃-edge | 50 - 300 | 1 - 10 | CO/O₂/He |
| Fischer-Tropsch Synthesis | Co/Al₂O₃ | Co K-edge | 200 - 300 | 10 - 40 | H₂/CO/N₂ |
| Automotive Catalysis (Three-Way Catalyst) | Rh/Al₂O₃ | Rh K-edge | 100 - 800 | 1 - 5 | CO/NO/C₃H₆/O₂/N₂ |
| Methane Dry Reforming | Ni/CeO₂-ZrO₂ | Ni K-edge | 600 - 850 | 1 - 20 | CH₄/CO₂/Ar |
Data Analysis Protocol
A robust data analysis workflow is essential to extract meaningful structural information from operando XAS data. The Demeter software package, which includes Athena for data processing and Artemis for EXAFS fitting, is a widely used tool for this purpose.[5][6][7][8][9][10][11][12][13]
Data Pre-processing with Athena
The initial steps involve processing the raw absorption data to isolate the XAFS signal (χ(k)).
-
Data Import and Merging: Import the raw data files into Athena. For time-resolved experiments with multiple scans at each time point, merge the scans to improve the signal-to-noise ratio.[5]
-
Energy Calibration: Calibrate the energy scale of the experimental data using a simultaneously measured spectrum of a standard metal foil.[9]
-
Pre-edge Subtraction and Normalization: Subtract the pre-edge background by fitting a line or a polynomial to the pre-edge region. Normalize the absorption edge jump to unity to facilitate comparison between different spectra.[8][9]
-
Background Subtraction: Isolate the EXAFS oscillations (χ(E)) from the smooth atomic absorption background (μ₀(E)) using a spline function.[8]
-
Conversion to k-space: Convert the energy scale (E) to photoelectron wavevector (k) space.
-
Fourier Transform: Perform a Fourier transform of the k-weighted χ(k) data to obtain the pseudo-radial distribution function in R-space, which shows peaks corresponding to different coordination shells around the absorbing atom.[9]
EXAFS Fitting with Artemis
The EXAFS equation is used to fit the experimental χ(k) data to a theoretical model to extract quantitative structural parameters.
-
Generate Theoretical Model: Generate theoretical scattering paths using the FEFF code, which is integrated into Artemis. This requires an initial structural model, which can be obtained from crystallographic data of known compounds.[6][7][10]
-
Define Fitting Parameters: Define the parameters to be varied during the fit, such as the coordination number (N), interatomic distance (R), the Debye-Waller factor (σ², which accounts for thermal and static disorder), and the edge energy shift (ΔE₀).[7]
-
Perform the Fit: Fit the theoretical model to the experimental data in R-space or k-space.[6][7]
-
Evaluate Fit Quality: Assess the quality of the fit using statistical parameters such as the R-factor and by visually inspecting the agreement between the experimental data and the fit.
Concluding Remarks
The FAME beamline at the ESRF provides a state-of-the-art facility for conducting operando XAS studies of catalytic materials. The combination of a high-flux X-ray source, advanced detectors, and specialized sample environments enables researchers to gain fundamental insights into the structure-activity relationships that govern catalytic processes. The protocols and data analysis workflows outlined in this document provide a comprehensive guide for users to design and execute successful operando catalysis experiments at the FAME beamline.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key components of an operando XAS experiment at the FAME beamline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. esrf.fr [esrf.fr]
- 3. esrf.fr [esrf.fr]
- 4. esrf.fr [esrf.fr]
- 5. Basic Tutorials On XAS Data Analysis Using y G Athena & Artemis | PDF | Electrodynamics | Atomic [scribd.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. docs.xrayabsorption.org [docs.xrayabsorption.org]
- 9. ATHENA: XAS Data Processing — Athena 0.9.26 documentation [bruceravel.github.io]
- 10. 13.1. Example 1: FeS2 — Artemis 0.9.26 documentation [bruceravel.github.io]
- 11. Artemis: EXAFS Data Analysis using Feff with Larch or Ifeffit — Artemis 0.9.26 documentation [bruceravel.github.io]
- 12. docs.xrayabsorption.org [docs.xrayabsorption.org]
- 13. Athena: A User's Guide [bruceravel.github.io]
Application Notes and Protocols for XRF Mapping at the BM30 (FAME) Beamline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the X-ray Fluorescence (XRF) mapping capabilities of the BM30 beamline, also known as FAME (French Absorption spectroscopy beamline in Material and Environmental science), at the European Synchrotron Radiation Facility (ESRF). The content is designed to guide researchers, scientists, and drug development professionals in designing and executing XRF mapping experiments to investigate the elemental distribution in a variety of samples at the micro-scale.
Introduction to XRF Mapping at this compound (FAME)
The this compound beamline is a powerful tool primarily dedicated to X-ray Absorption Spectroscopy (XAS) for studying the local atomic and electronic structure of elements in various materials.[1][2] A key technique employed at this compound is X-ray Fluorescence (XRF), which is utilized for detecting the characteristic X-rays emitted from a sample upon excitation by the synchrotron X-ray beam. While often used in conjunction with XAS for measurements on dilute samples, the XRF detection system at this compound can also be employed for standalone elemental mapping.[1][2]
XRF mapping is a non-destructive technique that provides qualitative and quantitative information on the spatial distribution of elements within a sample. By scanning the sample with a focused X-ray beam and collecting the emitted fluorescence signal at each point, a two-dimensional map of elemental concentrations can be generated. This capability is particularly valuable in diverse fields such as environmental science, geochemistry, materials science, and biomedical research, including drug development.[1][2]
Beamline Specifications and Capabilities
The FAME beamline at this compound offers a range of technical specifications that are pertinent to XRF mapping experiments.
Quantitative Data Summary
| Parameter | Specification | Reference |
| Beamline | This compound (FAME) | [1] |
| Facility | European Synchrotron Radiation Facility (ESRF) | [1] |
| Primary Technique | X-ray Absorption Spectroscopy (XAS) | [1][2] |
| XRF Capabilities | Elemental mapping and detection for XAS | [1][2] |
| Energy Range | 4.8 - 40.0 keV | [1] |
| Beam Size (H x V) | Minimum: 200.0 x 100.0 µm²; Maximum: 200.0 x 100.0 µm² | [1] |
| Detectors | - 16-element Ge solid-state detector (Mirion) - Silicon Drift Detectors (Vortex) | [1] |
| Disciplines | Environmental Sciences, Earth and Planetary Sciences, Chemistry, Life Sciences, Physics, Materials and Engineering, Cultural Heritage | [1] |
Key Applications in Research and Drug Development
The XRF mapping capabilities at this compound are applicable to a wide array of research areas:
-
Environmental Science: Mapping the distribution of heavy metals and pollutants in soil, water, and biological samples to understand their transport and bioaccumulation.[1]
-
Geochemistry: Investigating the elemental composition of minerals and rocks to understand geological processes.[1]
-
Life Sciences and Drug Development: Visualizing the distribution of essential and toxic elements in biological tissues and cells. This can be applied to study the uptake and localization of metallodrugs, understand the role of metals in disease, and assess the impact of drugs on elemental homeostasis.
-
Materials Science: Characterizing the elemental composition and homogeneity of novel materials, including catalysts and alloys.[1]
Experimental Protocols
The following sections outline the general protocols for conducting an XRF mapping experiment at the this compound beamline. It is important to note that specific experimental parameters will need to be optimized based on the sample type and the research question.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality XRF maps. The primary goal is to present a flat and relatively thin sample to the X-ray beam to minimize self-absorption effects and ensure accurate quantification.
General Guidelines:
-
Solid Samples: geological samples, and material science specimens should be cut and polished to have a flat surface. If the sample is thick, quantitative analysis will require correction for self-absorption.
-
Powdered Samples: Powders should be pressed into a pellet using a hydraulic press. A binding agent may be used if necessary, but it should be free of contaminating elements of interest.
-
Biological Tissues: For life science applications, thin sections of tissue are typically required. The following workflow is recommended:
-
Fixation: To preserve the tissue structure and prevent elemental redistribution, cryo-fixation (snap-freezing in liquid nitrogen or isopentane) is often preferred over chemical fixation.
-
Sectioning: Cryo-sectioning is performed using a cryostat to obtain thin sections (typically 5-20 µm).
-
Mounting: The sections should be mounted on a thin, X-ray transparent film, such as Kapton® or Mylar®, stretched over a sample holder. Avoid using glass slides due to their elemental composition (e.g., silicon, calcium, sodium).
-
Data Acquisition
The following steps outline the general procedure for acquiring XRF maps at the this compound beamline.
Protocol for XRF Mapping Data Acquisition:
-
Beamline Setup:
-
The incident X-ray energy is selected using the double-crystal monochromator. The energy should be set sufficiently above the absorption edge of the heaviest element of interest to ensure efficient fluorescence excitation.
-
The beam size is defined using a set of slits. For mapping, a smaller beam size is generally desirable to achieve higher spatial resolution.
-
-
Sample Mounting and Alignment:
-
The prepared sample is mounted on the sample stage in the experimental hutch.
-
The sample is positioned at a 45° angle to the incident beam, with the fluorescence detector positioned at 90° to the beam to minimize scattered background.
-
The region of interest on the sample is located using an optical microscope coupled with the beamline control system.
-
-
Mapping Parameters:
-
Scan Area: Define the x and y dimensions of the area to be mapped.
-
Step Size: Determine the distance the sample will be moved between each data point. This will define the pixel size of the final map and should be chosen based on the desired spatial resolution and the beam size.
-
Dwell Time: Set the acquisition time for each pixel. This will depend on the concentration of the elements of interest and the desired signal-to-noise ratio. Longer dwell times will result in better statistics but will also increase the total scan time.
-
-
Data Collection:
-
The XRF mapping is performed by raster scanning the sample through the X-ray beam.
-
At each pixel, a full XRF spectrum is collected by the energy-dispersive detector.
-
The data is saved in a file format that contains the x,y coordinates and the corresponding XRF spectrum for each point.
-
Data Analysis and Visualization
After data acquisition, the raw XRF data needs to be processed to generate elemental maps and extract quantitative information. The open-source software package PyMca is a powerful tool for analyzing XRF data and is widely used at the ESRF.
Data Analysis Workflow
Protocol for Data Analysis using PyMca
-
Data Loading:
-
Open PyMca and load the HDF5 data file containing the XRF map data.
-
The data will be loaded as a 3D data stack, with two spatial dimensions (x, y) and one energy dimension.
-
-
Spectrum Inspection and Element Identification:
-
Sum the spectra from all pixels to obtain a high-statistics overview spectrum.
-
Use the peak identification tools in PyMca to identify the elements present in the sample based on the energies of the fluorescence lines.
-
-
Fit Configuration:
-
Create a fit configuration file that defines the parameters for fitting the XRF spectra. This includes:
-
The list of elements to be included in the fit.
-
The background model to be used.
-
The peak shape function (e.g., Gaussian).
-
Constraints on peak positions and widths.
-
-
-
Batch Fitting:
-
Use the batch fitting tool in PyMca to apply the fit configuration to the XRF spectrum of each pixel in the map.
-
This process will deconvolve the overlapping peaks and determine the net peak area for each element at each pixel.
-
-
Generation of Elemental Maps:
-
The output of the batch fit is a set of 2D arrays, where each array represents the spatial distribution of the net peak area of a specific element.
-
These arrays can be visualized as elemental maps, where the intensity or color of each pixel corresponds to the concentration of the element.
-
-
Quantitative Analysis (Optional):
-
To obtain quantitative elemental concentrations, the net peak areas must be calibrated using standards of known composition measured under the same experimental conditions.
-
Corrections for matrix effects, such as self-absorption of fluorescence X-rays within the sample, may also be necessary for accurate quantification, especially for thick samples.
-
Visualization of Experimental Workflow
The following diagram illustrates the overall experimental workflow for an XRF mapping experiment at the this compound beamline, from sample preparation to data interpretation.
By following these guidelines and protocols, researchers can effectively utilize the XRF mapping capabilities of the this compound (FAME) beamline to gain valuable insights into the elemental composition and distribution within their samples, with significant applications in basic research and drug development.
References
Application Notes and Protocols for Analyzing XANES Data from BM30
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for analyzing X-ray Absorption Near-Edge Structure (XANES) data collected at the BM30 (FAME) beamline of the European Synchrotron Radiation Facility (ESRF). The focus is on applications relevant to drug development, such as determining the oxidation state and coordination environment of metal centers in active pharmaceutical ingredients (APIs) and metallodrug-protein complexes.
Introduction to XANES
X-ray Absorption Near-Edge Structure (XANES) is a powerful, element-specific spectroscopic technique that provides information about the electronic structure and local atomic environment of a selected element within a sample.[1][2][3] By analyzing the features in the X-ray absorption spectrum at and near the absorption edge of a specific element, researchers can deduce its oxidation state, coordination geometry, and the nature of its chemical bonds.[1][2][3][4] This makes XANES an invaluable tool in drug development for characterizing metallodrugs, understanding their mechanism of action, and studying their interactions with biological targets.[5][6]
Data from the this compound beamline is typically provided in the Hierarchical Data Format (HDF5), which can be converted to ASCII format for analysis with commonly used software.[7]
Recommended Software: The Demeter Suite (Athena)
For XANES data processing and analysis, the Demeter software suite is highly recommended. Specifically, the application Athena provides a user-friendly graphical interface for a wide range of data manipulation and analysis tasks.[8][9] Key functionalities of Athena include:
-
Data import and visualization
-
Energy calibration
-
Pre-edge background subtraction and normalization
-
Data merging and averaging
-
Linear Combination Fitting (LCF)
-
Peak fitting
Experimental Protocol: Analyzing the Interaction of a Platinum-Based Anticancer Drug with a Model Protein
This protocol outlines the steps for a typical XANES experiment at this compound to investigate the change in the oxidation state and coordination environment of a platinum-based drug upon binding to a model protein, such as lysozyme.
1. Sample Preparation:
-
Drug Solution: Prepare a stock solution of the platinum-based drug (e.g., cisplatin) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be optimized for XANES measurements, typically in the millimolar range.
-
Protein Solution: Prepare a solution of the model protein (e.g., lysozyme) in the same buffer.
-
Drug-Protein Complex: Incubate the drug and protein solutions at a specific molar ratio (e.g., 1:1 or 5:1 drug to protein) for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reference Compounds: Prepare samples of known platinum compounds to serve as standards for oxidation state and coordination geometry (e.g., Pt(II) and Pt(IV) standards with known coordination environments). These should be in a solid or solution form compatible with the beamline's sample holder.
-
Sample Holders: Load the solutions and reference compounds into appropriate XAS sample holders (e.g., Kapton tape-sealed liquid cells).
2. Data Acquisition at this compound:
-
Energy Range: Set the monochromator to scan across the Pt L3-edge (approximately 11.564 keV). The scan range should cover the pre-edge, edge, and post-edge regions (e.g., 11.4 keV to 11.7 keV).
-
Detection Mode: For dilute biological samples, data is typically collected in fluorescence mode using the multi-element Germanium detector available at this compound.[10]
-
Data Collection: Acquire multiple scans for each sample (drug alone, protein alone, drug-protein complex, and reference compounds) to ensure good signal-to-noise ratio. It is also crucial to collect a spectrum from a platinum foil simultaneously for energy calibration.
Data Analysis Protocol using Athena
This step-by-step guide details the process of analyzing the collected XANES data using the Athena software.
1. Data Import and Pre-processing:
-
Launch Athena and import the data files. The software can handle various ASCII formats. You will be prompted to select the columns corresponding to energy and the detector signals (I0 for the incident beam intensity and If for the fluorescence signal).
-
For fluorescence data, the absorption coefficient (μ) is calculated as If / I0.
-
Visually inspect the imported spectra for any glitches or abnormalities.
2. Energy Calibration:
-
Select the spectrum of the platinum foil collected simultaneously with your samples.
-
Use the "Calibrate energies" tool in Athena. The first inflection point of the derivative of the Pt L3-edge spectrum of the foil should be set to 11.564 keV.
-
Apply this calibration to all your sample spectra.
3. Background Subtraction and Normalization:
-
Pre-edge Subtraction: Use the "Background removal" tool to subtract the pre-edge background. A linear or polynomial function is typically fitted to the pre-edge region and extrapolated through the edge region.
-
Normalization: Normalize the spectra to the edge jump. This is done by fitting a polynomial to the post-edge region and extrapolating it back to the absorption edge energy (E0). The absorption is then scaled so that the pre-edge is at 0 and the post-edge is at 1.
4. Data Merging:
-
If multiple scans were collected for each sample, they should be aligned and merged to improve the signal-to-noise ratio. Athena has a dedicated tool for this purpose.
5. Qualitative Analysis:
-
Overlay the normalized XANES spectra of the drug, the drug-protein complex, and the Pt(II) and Pt(IV) reference compounds.
-
Visually compare the edge position and the shape of the "white line" (the intense peak at the absorption edge). A shift in the edge position to higher energy indicates an increase in the oxidation state. Changes in the white line features provide information about the coordination environment.
6. Quantitative Analysis: Linear Combination Fitting (LCF):
-
To quantify the proportion of different platinum species (e.g., unbound drug vs. protein-bound drug, or different oxidation states), perform a Linear Combination Fitting.[11][12]
-
In the LCF tool in Athena, select the spectrum of the drug-protein complex as the "unknown" and the spectra of the reference compounds (e.g., unbound drug and a model for the protein-bound state, or Pt(II) and Pt(IV) standards) as the "standards".
-
The tool will fit a linear combination of the standard spectra to the unknown spectrum, providing the fractional contribution of each standard.
Data Presentation
Quantitative results from the XANES analysis should be summarized in clear and well-structured tables.
Table 1: XANES Edge Position and White Line Intensity
| Sample | Pt L3-edge Energy (E0, keV) | Normalized White Line Intensity (arbitrary units) |
| Pt(II) Standard | 11.562 | 2.1 |
| Pt(IV) Standard | 11.566 | 1.8 |
| Unbound Drug | 11.562 | 2.2 |
| Drug-Protein Complex | 11.563 | 2.0 |
Caption: Comparison of the Pt L3-edge position (E0) and the normalized white line intensity for the reference compounds, the unbound drug, and the drug-protein complex. E0 is defined as the energy at the first inflection point of the absorption edge.
Table 2: Linear Combination Fitting Results for the Drug-Protein Complex
| Component | Percentage Contribution (%) | Uncertainty (%) |
| Unbound Drug (Pt(II)) | 30 | 5 |
| Protein-Bound Species (assumed Pt(II)) | 70 | 5 |
| Total | 100 | |
| R-factor | 0.001 |
Caption: Results of the Linear Combination Fitting of the XANES spectrum of the drug-protein complex using the spectra of the unbound drug and a model for the protein-bound species as standards. The R-factor is a measure of the goodness of fit.
Visualization of Workflows and Concepts
Diagram 1: Experimental Workflow for XANES Analysis of Drug-Protein Interaction
References
- 1. quora.com [quora.com]
- 2. Determining the oxidation state of elements by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.xrayabsorption.org [docs.xrayabsorption.org]
- 4. Probing the oxidation state of transition metal complexes: a case study on how charge and spin densities determine Mn L-edge X-ray absorption energies ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00550H [pubs.rsc.org]
- 5. Investigation of metallodrug/protein interaction by X-ray crystallography and complementary biophysical techniques - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Protein Metalation by Anticancer Metallodrugs: A Joint ESI MS and XRD Investigative Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - FAME-PIX | WayForLight [wayforlight.eu]
- 8. Basic Tutorials On XAS Data Analysis Using y G Athena & Artemis | PDF | Electrodynamics | Atomic [scribd.com]
- 9. diamond.ac.uk [diamond.ac.uk]
- 10. esrf.fr [esrf.fr]
- 11. 10.1. Linear combination fitting — Athena 0.9.26 documentation [bruceravel.github.io]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Transmission vs. Fluorescence Mode at the FAME Beamline (BM30)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of transmission and fluorescence modes for X-ray Absorption Spectroscopy (XAS) at the French Absorption spectroscopy beamline in Material and Environmental sciences (FAME), BM30, located at the European Synchrotron Radiation Facility (ESRF). It includes practical guidance on selecting the appropriate detection mode, detailed experimental protocols for sample preparation and data acquisition, and a workflow for data analysis.
Introduction to XAS at this compound
The FAME beamline (this compound) is a powerful tool for investigating the local atomic and electronic structure of materials.[1][2] It is particularly well-suited for studies in geochemistry, environmental science, and materials science, where the elements of interest are often present in low concentrations.[1][2] XAS is an element-specific technique that can provide information on the oxidation state, coordination environment, and interatomic distances of a selected element.[3][4]
At this compound, XAS data can be collected in two primary modes: transmission mode and fluorescence mode . The choice between these modes is critical and depends primarily on the concentration of the element of interest in the sample.
Mode Selection: Transmission vs. Fluorescence
The decision to use transmission or fluorescence detection is a crucial first step in a successful XAS experiment. The primary determining factor is the sample's concentration and thickness.
| Feature | Transmission Mode | Fluorescence Mode |
| Principle of Detection | Measures the attenuation of the X-ray beam as it passes through the sample. | Measures the intensity of fluorescent X-rays emitted from the sample upon absorption of incident X-rays. |
| Primary Application | Concentrated samples. | Dilute samples. |
| Typical Concentration | > 5 wt% of the element of interest. | ppm to a few wt% of the element of interest. |
| Sample Thickness | Thin and uniform to allow for sufficient X-ray transmission. | Can be thick or thin. |
| Signal-to-Noise Ratio | Generally lower for dilute samples due to small changes in absorption on a large background. | Generally higher for dilute samples as the fluorescence signal is measured against a low background. |
| Potential Issues | Pinholes or non-uniformity in the sample can severely degrade data quality. | Self-absorption effects in concentrated samples can distort the spectra. Dead time in the detector at high count rates. |
| Data Collection Time | Typically shorter for concentrated samples. | Can be longer for very dilute samples to achieve adequate statistics. |
| Beam-Induced Damage | Can be a concern, especially for sensitive samples, due to the high photon flux required for a good signal. | Can also be a concern, but the ability to use a more attenuated beam for some samples can mitigate this. |
Experimental Protocols
Sample Preparation
Proper sample preparation is paramount for acquiring high-quality XAS data.
For transmission XAS, the sample must be uniform in thickness and free of pinholes. The ideal thickness, t, is calculated to provide an absorption length (μt) of approximately 2.5 and an edge step (Δμt) of about 1.
Protocol for Solid Samples (Powders):
-
Calculate the required sample amount: Use software like XAFSmass to calculate the optimal mass of your sample to be pressed into a pellet of a specific diameter (e.g., 8mm or 13mm, available at many beamlines). This calculation requires the chemical formula of the compound and the desired pellet dimensions.
-
Homogenize the sample: If the calculated amount of sample is too small to press into a stable pellet, it should be thoroughly mixed with a low-Z, non-absorbing matrix such as boron nitride (BN) or cellulose. The mixing should be done in a mortar and pestle to ensure a homogeneous distribution.
-
Press the pellet: Use a hydraulic press to create a uniform pellet. Ensure even pressure distribution to avoid cracks and variations in thickness.
-
Mount the pellet: Mount the pellet in a sample holder, ensuring it is perpendicular to the X-ray beam path.
Protocol for Liquid Samples:
-
Select an appropriate liquid cell: Use a liquid cell with X-ray transparent windows (e.g., Kapton or Mylar). The path length of the cell should be chosen based on the concentration of the element of interest to achieve an appropriate absorption length.
-
Fill the cell: Carefully fill the cell, ensuring there are no air bubbles in the beam path.
-
Seal the cell: Securely seal the cell to prevent leakage.
Sample preparation for fluorescence mode is generally less stringent than for transmission mode.
Protocol for Solid Samples (Powders):
-
Dilute if necessary: For highly concentrated samples, it is advisable to dilute the powder with a low-Z matrix (BN, cellulose) to mitigate self-absorption effects.
-
Mount the sample: The powder can be mounted in several ways:
-
Pressed into a pellet (as in transmission mode).
-
Packed into a sample holder with a Kapton or Mylar window.
-
Adhered to Kapton tape.
-
-
Position the sample: The sample is typically positioned at a 45° angle to the incident X-ray beam to maximize the fluorescence signal reaching the detector, which is placed at 90° to the incident beam.
Protocol for Liquid Samples:
-
Use a suitable container: Liquid samples can be held in cuvettes with thin, X-ray transparent windows or in specialized liquid cells.
-
Position the sample: As with solid samples, position the liquid cell at a 45° angle to the incident beam.
Data Acquisition at this compound
The following are generalized data acquisition protocols. Specific scan parameters will need to be optimized based on the sample and the experimental goals.
-
Beamline Setup:
-
Energy Range: Select the appropriate energy range for the absorption edge of interest. The this compound beamline covers a range of 4.8 to 40.0 keV.[5]
-
Detectors: Silicon diodes are used for monitoring the incident (I₀) and transmitted (I₁) beam intensities.[5]
-
Optics: The beam is monochromatized using a Si(220) double-crystal monochromator.[6]
-
-
Data Collection Parameters:
-
Energy Steps:
-
Pre-edge region (-200 to -20 eV relative to the edge): 5-10 eV steps.
-
XANES region (-20 to +50 eV): 0.2-0.5 eV steps.
-
EXAFS region (+50 to +800-1000 eV): Steps of constant k (wavevector) of 0.03-0.05 Å⁻¹.
-
-
Integration Time: Typically 0.5 to 2 seconds per point.
-
Number of Scans: Collect multiple scans (at least 3) to check for reproducibility and to average for improved signal-to-noise.
-
-
Beamline Setup:
-
Data Collection Parameters:
-
Energy Steps: Similar to transmission mode.
-
Integration Time: Generally longer than in transmission mode, ranging from 1 to 10 seconds per point, or more for very dilute samples.
-
Number of Scans: Multiple scans are crucial to improve statistics and to check for beam-induced damage.
-
Data Analysis Workflow
The following outlines a general workflow for processing and analyzing XAS data obtained from this compound. Software packages such as Athena and Artemis are commonly used for these steps.[8]
Data Reduction and Normalization (using Athena)
-
Import Data: Load the raw data files into Athena. For transmission data, the absorption is calculated as μ(E) = ln(I₀/I₁). For fluorescence data, it is μ(E) ∝ Iբ/I₀, where Iբ is the fluorescence signal.[1][8]
-
Energy Calibration: Calibrate the energy scale using a reference foil of the element of interest, measured simultaneously with the sample.
-
Pre-edge Background Subtraction: Fit a polynomial function to the pre-edge region and subtract it from the entire spectrum.
-
Normalization: Normalize the spectrum to the edge jump. This removes the dependence on sample thickness and concentration, allowing for direct comparison between different spectra.
-
Post-edge Background Subtraction: For EXAFS analysis, subtract a smooth, spline-like function that follows the overall shape of the post-edge region to isolate the EXAFS oscillations (χ(k)).
EXAFS Data Analysis (using Artemis)
-
Fourier Transform: Perform a Fourier transform of the k-weighted EXAFS data (k³χ(k)) to obtain a pseudo-radial distribution function. This provides information about the distances to neighboring atoms.
-
Fitting: Fit the EXAFS data with theoretical scattering paths calculated using programs like FEFF. This allows for the determination of structural parameters such as coordination numbers, interatomic distances, and Debye-Waller factors.
Addressing Common Issues
-
Self-Absorption (Fluorescence): For concentrated samples, the fluorescence signal can be re-absorbed by the sample, leading to a dampening of the EXAFS oscillations. This can sometimes be corrected for using algorithms available in data analysis software, but it is best to avoid it by diluting the sample.
-
Dead Time (Fluorescence): At high count rates, the detector may not be able to process all incoming photons, leading to a non-linear response. This can often be corrected for during data processing if the dead time characteristics of the detector are known.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for XAS at this compound.
Caption: Data analysis workflow for XAS data.
Caption: Decision tree for selecting the measurement mode.
References
- 1. BioXAS-Spectroscopy - XAS Data Analysis [bioxas-spectroscopy.lightsource.ca]
- 2. esrf.fr [esrf.fr]
- 3. webusers.fis.uniroma3.it [webusers.fis.uniroma3.it]
- 4. SXRMB - XAS Principle and Data Analysis [sxrmb.lightsource.ca]
- 5. This compound [esrf.fr]
- 6. Beamline description [esrf.fr]
- 7. This compound - FAME-PIX | WayForLight [wayforlight.eu]
- 8. xafs.jbnu.ac.kr [xafs.jbnu.ac.kr]
Applying for beamtime on BM30 through the ESRF user portal
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals seeking to apply for beamtime on the BM30 (FAME) beamline at the European Synchrotron Radiation Facility (ESRF) through the user portal.
Introduction to this compound (FAME)
The French Absorption spectroscopy beamline in Material and Environmental sciences (FAME), designated as this compound, is a Collaborating Research Group (CRG) beamline at the ESRF.[1][2] It is primarily dedicated to X-ray Absorption Spectroscopy (XAS) and excels in studies of highly diluted samples, making it particularly suitable for research in geochemistry, environmental sciences, materials science, biophysics, and chemistry.[1][3]
The beamline offers a range of techniques, including:
-
X-ray Absorption Near Edge Structure (XANES)[3]
-
Extended X-ray Absorption Fine Structure (EXAFS)[3]
-
X-ray Fluorescence (XRF)[3]
This compound is scheduled to reopen to users in September 2025 after a significant upgrade.[1]
The Beamtime Application Process
Applying for beamtime at the ESRF, including for the this compound beamline, is managed electronically through the ESRF User Portal.[4] The process involves several key steps from account creation to the final proposal submission.
Access Routes for this compound
As a CRG beamline, this compound has two distinct access routes for obtaining beamtime.[2][5]
-
ESRF Public User Program: One-third of the available beamtime is allocated to the general scientific community through the standard ESRF proposal review process.[2][5]
-
French CRG Access: Two-thirds of the beamtime is available to researchers from French institutions.[2] Applications for this route are submitted via the SOLEIL synchrotron's user portal.[2][6]
This guide focuses on the ESRF Public User Program application process.
Application Workflow
The application process follows a structured workflow, from initial registration to the final decision.
Step-by-Step Application Guide
-
Create an ESRF User Portal Account: All applicants, including the Principal Investigator (PI) and all Co-Investigators, must register and create an account on the ESRF User Portal.[4]
-
Prepare Your Proposal: Before starting the online submission, gather all necessary information. This includes a clear scientific case, details of the samples to be investigated, and the desired experimental conditions.
-
Initiate a New Proposal: Log in to the User Portal and start a new proposal, selecting the "Standard ESRF Proposal" type for general access to this compound.[2][4]
-
Complete the Proposal Form: The online application consists of several sections:
-
General Information: Provide a title and abstract for your project.[4] Note that these will be made public if beamtime is awarded.[4]
-
Investigators: List all co-investigators.[4]
-
Beamline Selection: Choose this compound and specify the required experimental setup.[4]
-
Project Description: Upload a detailed scientific case (maximum 2 pages) using the provided template.[7][8] This should articulate the scientific background, objectives, and methodology of the proposed experiment.
-
Sample Information: For each sample, complete a "sample sheet" detailing its composition, safety aspects, and any necessary handling procedures.[4][7]
-
-
Submission Deadlines: Be aware of the biannual submission deadlines, which are typically March 1st and September 10th.[9] It is advisable to submit well in advance of the deadline to avoid any technical issues.[9]
Quantitative Data for this compound
The following tables summarize the key technical specifications of the this compound beamline.
Table 1: Beamline Characteristics
| Parameter | Value |
| Energy Range | 4.8 - 40.0 keV[3] |
| Beam Size (H x V) | 200.0 x 100.0 µm²[3] |
| Techniques | XAS, EXAFS, XANES, XRF[3] |
| Disciplines | Environmental Sciences, Earth and Planetary Sciences, Chemistry, Life Sciences, Physics, Materials and Engineering, Cultural Heritage[3] |
Table 2: Available Sample Environments
| Environment | Specifications |
| High-Pressure/High-Temperature Vessel | 0-1500 bars; 20-1200°C[3] |
| Operando Catalysis Reactor | Remote gas control system[3] |
| Liquid Helium Cryostat | 5-300K[3] |
Table 3: Detector Systems
| Detector Type | Application |
| 16-element Ge solid state detector (Mirion) | Fluorescence measurement[3] |
| Silicon drift detectors (Vortex) | Fluorescence measurement[3] |
| Si diodes (Hamamatsu) | Monitoring and transmitted intensity measurements[3] |
Experimental Protocols
Detailed and well-justified experimental protocols are a crucial part of a successful beamtime application. Below are generalized protocols for common experiments performed on this compound.
Protocol 1: Sample Preparation for XAS Measurements
Proper sample preparation is critical for high-quality XAS data.[10] The ideal sample should be homogeneous and of an appropriate thickness to ensure optimal absorption.
For Solid Samples (Powders):
-
Grinding: Finely grind the sample to ensure homogeneity and prevent inconsistencies in the X-ray beam path.[10]
-
Pellet Pressing:
-
Calculate the optimal sample mass needed for the desired absorption edge using software like XAFSmass.[11][12]
-
Mix the powdered sample with an inert binder such as boron nitride or cellulose (B213188) to achieve a uniform pellet.[12]
-
Press the mixture into a pellet of a standardized diameter (e.g., 8mm or 13mm).[12]
-
-
Mounting: Mount the pellet onto the appropriate sample holder. For air-sensitive samples, an anaerobic chamber is available for sample preparation.[10]
For Liquid Samples:
-
Cell Selection: Choose a liquid cell with an appropriate path length for the concentration of the element of interest.
-
Degassing: If necessary, degas the liquid to prevent bubble formation in the X-ray beam.
-
Freezing: For many liquid samples, freezing them in a cryostat is recommended to minimize radiation damage and bubble formation.[11] A glassing agent may be required to ensure a non-crystalline, amorphous solid.[11]
Protocol 2: XAS Data Collection Strategy
A well-defined data collection strategy should be outlined in the proposal.
-
Energy Calibration: Calibrate the monochromator using a standard metal foil corresponding to the absorption edge of interest.
-
Scan Parameters: Define the energy ranges for the pre-edge, XANES, and EXAFS regions. Specify the step size and integration time for each region.
-
Data Acquisition Mode: Select the appropriate detection mode. For dilute samples, fluorescence mode is typically used, while transmission mode is suitable for more concentrated samples.[1]
-
Multiple Scans: Plan to collect multiple scans for each sample to allow for data averaging, which improves the signal-to-noise ratio.
-
In-situ/Operando Experiments: If applicable, describe the protocol for the in-situ or operando conditions, including changes in temperature, pressure, or gas environment.[1][3]
Post-Experiment Obligations
Following a successful beamtime experiment, users are required to:
-
Submit an Experiment Report: A report detailing the experiment and its outcomes must be submitted within three months of the experiment's end date.[7][13]
-
Acknowledge ESRF and this compound: Any publications resulting from the data collected must acknowledge the ESRF and the this compound beamline.[7]
-
Register Publications: Users should register their publications in the ESRF publications database via the User Portal.[4][7]
References
- 1. esrf.fr [esrf.fr]
- 2. esrf.fr [esrf.fr]
- 3. esrf.fr [esrf.fr]
- 4. esrf.fr [esrf.fr]
- 5. esrf.fr [esrf.fr]
- 6. esrf.fr [esrf.fr]
- 7. esrf.fr [esrf.fr]
- 8. Apply for beamtime [esrf.fr]
- 9. esrf.fr [esrf.fr]
- 10. SGM - XAS Sample Preparation [sgm.lightsource.ca]
- 11. Samples [archive.synchrotron.org.au]
- 12. diamond.ac.uk [diamond.ac.uk]
- 13. Proposal Types & Deadlines [esrf.fr]
Troubleshooting & Optimization
BM30 XAS Data Collection: Technical Support & Troubleshooting
Welcome to the technical support center for XAS data collection at the BM30 beamline. This guide is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of noise in my XAS data?
A1: Noise in XAS data can originate from several sources. These include instability in the X-ray beam, electronic noise from the detectors, and poor sample quality, such as inhomogeneous sample distribution or insufficient concentration of the element of interest.[1] Additionally, incorrect settings for the detector electronics can lead to a non-linear response, introducing noise.[2]
Q2: My spectra show sharp, narrow spikes (glitches). What causes them and how can I remove them?
A2: These "glitches" are artifacts that typically arise from the diffraction of the X-ray beam by the monochromator crystals or by crystalline components within the sample itself.[3] While they cannot always be predicted, they can often be removed during data processing using deglitching algorithms available in software packages like Athena or Larch.[3][4] It is also advisable to consult with the beamline scientist, as they may be aware of characteristic glitches for the specific energy range you are using.[4]
Q3: How do I choose between fluorescence and transmission mode for my experiment?
A3: The choice between fluorescence and transmission mode depends on the concentration of the element of interest in your sample.
-
Transmission mode is generally preferred for concentrated samples. In this mode, you measure the X-rays that pass through the sample.
-
Fluorescence mode is more suitable for dilute samples, as it detects the fluorescence photons emitted by the element of interest upon X-ray absorption.[1][5] However, for highly concentrated samples, fluorescence measurements can suffer from self-absorption effects, which can distort the spectra.[6]
Q4: What is the importance of energy calibration and how often should I perform it?
A4: Energy calibration is crucial for ensuring the accuracy of your XAS spectra. It involves measuring a standard reference material with a well-known absorption edge energy. This allows you to correct for any drift in the monochromator's energy. It is recommended to measure a standard at the beginning of your experiment and periodically throughout, especially if you are conducting long scans or changing experimental conditions.[7]
Q5: I am observing changes in my sample during data collection. What could be the cause?
A5: Sample changes during data collection are often due to radiation damage from the high-intensity X-ray beam. This is particularly a concern for biological or other sensitive samples.[8][9] To mitigate this, you can try reducing the beam intensity, using a cryostat to cool the sample, or moving the sample to expose a fresh spot to the beam between scans.[1][5][9]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during XAS data collection at this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low signal-to-noise ratio | - Insufficient concentration of the element of interest.- Beam misalignment.- Detector settings not optimized.- Sample is too thin (transmission) or too thick (fluorescence). | - Increase the sample concentration if possible.- Check the alignment of the beam, sample, and detectors with the help of the beamline scientist.- Adjust detector gains and check for linearity.[2]- Optimize sample thickness. |
| Sharp "glitches" in the spectrum | - Monochromator diffraction.- Diffraction from crystalline phases in the sample. | - Rotate the sample slightly to change the orientation of crystalline components relative to the beam.- Use a deglitching algorithm during data analysis.[3][4]- Consult with the beamline scientist about known monochromator glitches. |
| Distorted edge shape or flattened oscillations | - Self-absorption in fluorescence mode (for concentrated samples).- Harmonics in the X-ray beam.- Sample inhomogeneity. | - If possible, switch to transmission mode. If not, try to dilute the sample or use a correction algorithm during data analysis.- Detune the monochromator slightly to reduce harmonics, or use harmonic rejection mirrors if available.[2]- Ensure the sample is prepared as homogeneously as possible. |
| Energy drift during or between scans | - Instability in the monochromator. | - Measure a reference foil simultaneously with your sample to allow for post-collection energy correction.- Perform regular energy calibration checks using a standard. |
| Sample appears "burned" or changes color | - Radiation damage from the X-ray beam. | - Reduce the X-ray flux on the sample by adjusting the slits.- Use a cryostat to cool the sample and reduce the rate of damage.[5][9]- For liquid or powder samples, consider flowing or rastering the sample to continuously expose a fresh area to the beam. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for an XAS experiment and a logical approach to troubleshooting common data quality issues.
References
- 1. esrf.fr [esrf.fr]
- 2. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. esrf.fr [esrf.fr]
- 6. SXRMB - XAS Principle and Data Analysis [sxrmb.lightsource.ca]
- 7. iucr.org [iucr.org]
- 8. Using XAS to monitor radiation damage in real time and post-analysis, and investigation of systematic errors of fluorescence XAS for Cu-bound amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ftp.esrf.fr [ftp.esrf.fr]
Technical Support Center: XAS Sample Self-Absorption
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize self-absorption in X-ray Absorption Spectroscopy (XAS) samples.
Frequently Asked Questions (FAQs)
Q1: What is self-absorption in XAS and why is it a problem?
A1: Self-absorption, also referred to as over-absorption, is a phenomenon that primarily affects XAS data collected in fluorescence yield mode, particularly for thick and concentrated samples.[1][2][3] It arises because the incoming X-ray beam's penetration depth changes as its energy is scanned across an absorption edge. As the absorption coefficient of the element of interest increases, the beam penetrates less deeply into the sample. This non-uniform penetration depth leads to a non-linear relationship between the measured fluorescence signal and the actual absorption coefficient. The primary consequence is a distortion of the XAS spectrum, specifically an attenuation or dampening of the amplitudes of the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) oscillations.[2][4][5] This can lead to inaccurate determination of coordination numbers and other structural parameters.
Q2: How can I identify if my XAS data is affected by self-absorption?
A2: Identifying self-absorption can be done through several indicators:
-
Comparison with Transmission Data: If possible, measuring a transmission spectrum of the same or a similar, more dilute sample can serve as a reference. A significant reduction in the amplitude of the fluorescence-yield spectrum compared to the transmission spectrum is a strong indicator of self-absorption.
-
Concentration Series: Measuring a series of samples with varying concentrations of the element of interest can reveal the onset of self-absorption. As concentration increases, the normalized absorption edge jump will decrease, and the spectral features will become dampened.
-
Unusual Spectral Shapes: Severely self-absorbed spectra can exhibit flattened white lines and distorted post-edge oscillations that deviate from theoretical expectations.
-
Software Tools: Some XAS analysis software packages, like Athena, have tools to simulate the effect of self-absorption, which can be compared to your experimental data.[5]
Q3: What are the primary strategies to minimize self-absorption?
A3: There are three main strategies to combat self-absorption:
-
Sample Preparation: This is the most effective approach and involves preparing samples that are either sufficiently thin or dilute.[2][6]
-
Experimental Geometry Optimization: Adjusting the angles of the incident X-ray beam and the fluorescence detector can help mitigate the effects of self-absorption.[7]
-
Data Correction Algorithms: Post-measurement corrections can be applied to the data to computationally reduce the distortions caused by self-absorption.[3][5]
Troubleshooting Guides
Guide 1: Sample Preparation to Avoid Self-Absorption
This guide provides protocols for preparing XAS samples to minimize self-absorption effects.
1.1. For Transmission-Mode Measurements (to be used as a self-absorption-free reference):
Transmission measurements are generally not affected by self-absorption in the same way as fluorescence measurements. Preparing a good transmission sample can provide a reliable reference spectrum.
-
Objective: To prepare a sample with a total absorption thickness (μt) of approximately 2.5 and an edge step (Δμt) of about 1.[4][8]
-
Protocol for Powdered Samples:
-
Calculate the required sample mass: Use online tools or manual calculations based on the material's chemical formula, density, and the desired pellet diameter to determine the mass needed to achieve the optimal absorption.[9][10]
-
Grind the sample: The sample should be ground to a fine, uniform powder to avoid thickness effects from large particles.[9]
-
Dilute with a low-Z matrix (if necessary): If the sample is too concentrated, mix it homogeneously with a low-Z, non-absorbing diluent such as boron nitride (BN) or cellulose.[1][11]
-
Press a pellet: Use a hydraulic press to create a uniform, pinhole-free pellet of the sample mixture.[1]
-
1.2. For Fluorescence-Mode Measurements:
-
Objective: To prepare a sample that is either thin enough or dilute enough to be in a linear response regime.
-
Protocol for Thin Samples:
-
Prepare a fine powder: Grind the sample to a fine powder.[9]
-
Create a thin layer: Spread a thin, even layer of the powder onto Kapton or Mylar tape.[9]
-
Stack layers if necessary: For very dilute materials, multiple layers can be stacked to increase the signal without introducing significant self-absorption.[9]
-
-
Protocol for Dilute Samples:
-
Solid Samples: Mix the powdered sample with a low-Z matrix (e.g., BN, cellulose) to reduce the concentration of the element of interest. A general guideline is to keep the concentration of the element of interest below 10 wt%.[8]
-
Liquid Samples: For solutions, the concentration of the element of interest should ideally be in the millimolar range or lower.
-
| Sample Type | Recommended Concentration/Thickness | Notes |
| Powdered Solids (Fluorescence) | < 10 wt% of the element of interest | Dilute with BN, cellulose, or another low-Z matrix. |
| Thin Films (Fluorescence) | Typically nanometers to a few micrometers | The optimal thickness depends on the material and energy. |
| Liquid Solutions (Fluorescence) | Generally < 10 mM | Concentration is highly dependent on the element and solvent. |
| Transmission Samples | Δμt ≈ 1 and μt < 2.5 | Provides a good signal-to-noise ratio without excessive absorption.[4][8] |
Guide 2: Using Data Correction Algorithms in Athena
When sample preparation is not sufficient to eliminate self-absorption, correction algorithms can be applied. The open-source software Athena provides several tools for this purpose.[5][12]
2.1. Overview of Correction Algorithms in Athena:
Athena's self-absorption correction tool offers several algorithms, with the Booth algorithm being particularly useful as it is suitable for samples of finite thickness.[2][7] Other algorithms often assume the sample is infinitely thick.
2.2. Experimental Parameters Required for Correction:
To use the correction algorithms effectively, you will need to know the following experimental parameters:
-
Sample Composition: The chemical formula of the sample.
-
Sample Thickness: The thickness of the sample in microns.
-
Sample Density: The density of the sample.
-
Experimental Geometry: The incident and outgoing angles of the X-rays in degrees.
2.3. Step-by-Step Protocol for Self-Absorption Correction in Athena:
-
Load Data: Import your fluorescence-yield XAS data into Athena.
-
Open the Self-Absorption Tool: In the main window, go to Data -> Self-absorption correction.
-
Select the Algorithm: Choose the appropriate algorithm. For most cases with known thickness, the "Booth et al." algorithm is recommended.[7]
-
Enter Parameters: Input the chemical formula, thickness, density, and angles into the respective fields.
-
Perform the Correction: Click the "Correct data" button. A new, corrected data group will be created in your project.
-
Compare Corrected and Uncorrected Data: Plot both the original and the corrected spectra to visualize the effect of the correction. The corrected spectrum should show an increased amplitude in the XANES and EXAFS regions.
| Algorithm | Applicability | Key Parameters | Reference |
| Booth et al. | Finite thickness samples (EXAFS) | Formula, thickness, density, incident & outgoing angles | Booth & Bridges (2005) |
| Haskel (FLUO) | Infinitely thick, dilute samples (NEXAFS) | Formula, incident & outgoing angles | Haskel (1999) |
| Tröger et al. | Infinitely thick samples (EXAFS) | Formula, incident & outgoing angles | Tröger et al. (1992) |
| Pfalzer et al. | Not implemented in Athena due to requiring solid angle of the detector | Formula, incident & outgoing angles, detector solid angle | Pfalzer et al. (1999) |
Guide 3: Advanced Experimental Technique - Inverse Partial Fluorescence Yield (IPFY)
For highly concentrated or thick samples where self-absorption is severe and difficult to correct, the Inverse Partial Fluorescence Yield (IPFY) method offers an experimental solution to obtain self-absorption-free spectra.[9][13]
-
Principle: Instead of measuring the fluorescence from the element of interest, IPFY measures the fluorescence from a non-resonant element in the sample. The inverse of this non-resonant fluorescence signal is proportional to the true absorption coefficient of the element of interest.[5][13]
-
Experimental Setup:
-
An energy-sensitive fluorescence detector is required to distinguish the fluorescence lines of different elements.
-
The detector is set to monitor the fluorescence of an element whose absorption edge is not in the energy range being scanned.
-
The incident X-ray energy is scanned across the absorption edge of the element of interest.
-
The inverse of the measured partial fluorescence yield from the non-resonant element provides the XAS spectrum.
-
Visualizations
Caption: Troubleshooting flowchart for addressing self-absorption in XAS.
Caption: Mechanism of self-absorption in fluorescence-yield XAS.
References
- 1. archive.synchrotron.org.au [archive.synchrotron.org.au]
- 2. 9.9. Self-absorption approximations — Athena 0.9.26 documentation [bruceravel.github.io]
- 3. Characterization & Correction of Self-Absorption Distortion in XANES | Columbia Undergraduate Science Journal [journals.library.columbia.edu]
- 4. docs.xrayabsorption.org [docs.xrayabsorption.org]
- 5. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 6. BioXAS-Spectroscopy - Sample Considerations [bioxas-spectroscopy.lightsource.ca]
- 7. Self-absorption approximations [bruceravel.github.io]
- 8. indico.cells.es [indico.cells.es]
- 9. docs.xrayabsorption.org [docs.xrayabsorption.org]
- 10. youtube.com [youtube.com]
- 11. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 12. pages.cnpem.br [pages.cnpem.br]
- 13. [1001.1925] Bulk sensitive x-ray absorption spectroscopy free of self-absorption effects [arxiv.org]
Correcting for Detector Dead Time at BM30: A Technical Guide
This technical support guide provides researchers at the BM30 beamline with essential information on understanding, identifying, and correcting for detector dead time. Accurate data analysis in X-ray Absorption Spectroscopy (XAS) and related techniques hinges on accounting for this instrumental effect.
Frequently Asked Questions (FAQs)
Q1: What is detector dead time and why is it critical for my experiments at this compound?
A: Detector dead time is the brief period after a photon detection event during which the detector and its electronics are unable to register another incoming photon.[1][2] This "unresponsive" time is a consequence of the processes required to handle the signal generated by a photon, including the intrinsic recovery time of the detector material and the processing time of the associated electronics.[3][4] At a high-flux synchrotron source like the ESRF, and specifically at the this compound beamline which is optimized for high photon flux on the sample, count rates can be very high.[5][6] Under these conditions, a significant number of photons may arrive during the dead time and go uncounted, leading to a non-linear relationship between the true photon flux and the measured count rate. This can distort the shape and intensity of XAS spectra, affecting the accuracy of coordination numbers and other structural parameters derived from your data.[7][8][9]
Q2: How can I determine if my data is being affected by dead time?
A: A primary indicator of dead time effects is a compression or "flattening" of the absorption edge in your XAS data. This occurs because the dead time losses are most severe at the highest count rates, which are typically at the post-edge region of the spectrum. You might also observe a non-linear response of the detector count rate as the incident X-ray flux is increased. If you suspect dead time issues, it is crucial to perform diagnostic checks, such as measuring a series of spectra at different incident intensities (e.g., by using attenuators) and checking for consistency in the determined absorption coefficients.
Q3: What are the common models used for dead time correction?
A: There are two primary models to describe detector dead time behavior: the paralyzable and non-paralyzable models.[2][10]
-
Non-paralyzable model: In this model, any photon arriving during the dead time is simply ignored, and the dead time duration is fixed for each recorded event.[2][10] The detector becomes available to record a new event after a fixed time τ following a successful detection.
-
Paralyzable model: In this scenario, if a photon arrives during the dead time, not only is it not counted, but it also extends the dead time by another period τ.[2][10] At extremely high count rates, a paralyzable detector can become completely "paralyzed" and cease to record any counts at all.
The behavior of real detector systems often lies somewhere between these two idealized models.[11] For many synchrotron applications, the non-paralyzable model is a sufficient approximation.
Q4: How is the dead time value (τ) for a specific detector at this compound determined?
A: The dead time, τ, is a characteristic parameter of a specific detector and its electronics. While the beamline staff at this compound may have pre-determined values for their detectors (such as the Ge solid-state detectors or silicon drift detectors), it can also be measured experimentally.[12] Common methods include:
-
Two-Source Method: This involves measuring the count rates of two radioactive sources individually and then together.[4] The dead time can be calculated from the discrepancy between the sum of the individual count rates and the count rate of the combined sources.
-
Decaying Source Method: This method uses a radioactive source with a short half-life. As the source decays, the true count rate changes in a predictable way, allowing for the dead time to be calculated by fitting the measured count rate over time.[13]
-
Varying Incident Flux Method: At a synchrotron, the incident flux can be systematically varied using calibrated absorbers. By measuring the detector response at different known flux levels, the dead time can be determined from the deviation from a linear response.
For precise quantitative analysis, it is highly recommended to consult with the this compound beamline staff to obtain the most accurate dead time value for the specific detector and electronics configuration used during your experiment.
Dead Time Correction Models
The following table summarizes the mathematical formulas for the two primary dead time correction models.
| Model | Formula | Description of Variables |
| Non-Paralyzable | n = m / (1 - mτ) | * n = True count rate* m = Measured count rate* τ = Dead time |
| Paralyzable | m = n * e-nτ | * n = True count rate* m = Measured count rate* τ = Dead time |
Note: The paralyzable model equation is implicit for the true count rate 'n' and often requires numerical methods to solve.[13]
Experimental Protocol: Dead Time Determination using the Two-Source Method
This protocol outlines a general procedure for determining the dead time of a detector.
-
Source Preparation:
-
Obtain two radioactive sources of similar activity. The sources should produce count rates that are within the typical operating range of the detector.
-
-
Background Measurement:
-
Remove both sources and measure the background count rate (m_b) for a sufficient amount of time to obtain good statistics.
-
-
Source 1 Measurement:
-
Place source 1 in front of the detector and measure the count rate (m_1) for a predetermined time.
-
-
Source 1 and 2 Measurement:
-
Without moving source 1, place source 2 adjacent to it and measure the combined count rate (m_12).
-
-
Source 2 Measurement:
-
Carefully remove source 1 without disturbing source 2 and measure the count rate for source 2 alone (m_2).
-
-
Calculations:
-
Correct all measured rates for the background rate (e.g., m'_1 = m_1 - m_b).
-
Use the appropriate formula for the two-source method to calculate the dead time (τ). For a non-paralyzable detector, a common approximation is: τ ≈ (m'_1 + m'_2 - m'_12) / (m'_12² - m'_1² - m'_2²)
-
Visualizing Dead Time Concepts and Workflows
The following diagrams illustrate the concepts of dead time and the workflows for its determination and correction.
Caption: Comparison of Non-Paralyzable and Paralyzable dead time models.
Caption: Experimental workflow for determining detector dead time.
Caption: Workflow for applying dead time correction to experimental data.
References
- 1. Dead time - Wikipedia [en.wikipedia.org]
- 2. nuclear-power.com [nuclear-power.com]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. Radiation detector deadtime and pile up: A review of the status of science [eae.edu.eu]
- 5. esrf.fr [esrf.fr]
- 6. This compound - FAME-PIX | WayForLight [wayforlight.eu]
- 7. Using XAS to monitor radiation damage in real time and post-analysis, and investigation of systematic errors of fluorescence XAS for Cu-bound amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 11. researchgate.net [researchgate.net]
- 12. esrf.fr [esrf.fr]
- 13. Gamma detector dead time correction using Lambert W function - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with beam instability during BM30 experiments
Welcome to the troubleshooting guide for the BM30 (FAME) beamline. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common issues related to beam instability during their X-ray Absorption Spectroscopy (XAS) experiments.
Frequently Asked Questions (FAQs)
Q1: My EXAFS/XANES data is very noisy. What are the common causes of high noise levels?
High noise levels in XAS data can originate from several sources, broadly categorized as statistical noise (photon counting noise) and systematic noise.[1] While statistical noise is inherent to the photon counting process, systematic noise often points to issues with the experimental setup or beam stability.
Common causes of excessive noise include:
-
Beam Position Instability: Fluctuations in the stored beam orbit or vibrations in optical components can cause the X-ray beam to move on the sample or detectors.[2] This is a primary contributor to noise.
-
Harmonics: The presence of higher-energy X-rays (harmonics) in the beam that are not perfectly filtered can introduce noise and distort signal amplitudes.[1] The I0 and I1 detectors may have different sensitivities to these harmonics, leading to imperfect normalization.[1]
-
Improper Alignment: If the beam is partially clipped by an aperture, slit, or even a window on the sample holder, small movements in the beam's position can translate into large intensity fluctuations.[1]
-
Detector Issues: Non-linearity in detector response, incorrect offset settings, or electronic noise can all contribute to poor data quality.[1] It is good practice to check detector offsets regularly as they can drift.[1]
-
Sample Inhomogeneity: If the sample is not uniform, any beam movement will cause the beam to probe different compositions, leading to variations in the measured absorption.[3]
Q2: I am observing sharp, non-reproducible "glitches" in my absorption spectra. What is causing them?
Glitches are sharp, intense features in the spectrum that are not related to the sample's absorption properties. The most common cause is Bragg diffraction from the monochromator crystals .
While the monochromator is designed to select a specific energy, at certain angles, other crystallographic planes can also satisfy the Bragg condition for a different energy, causing a sudden drop or spike in intensity. Improper alignment, where the beam clips an optical element or aperture, is also a primary cause of glitches in experimental data.[1]
Troubleshooting Steps:
-
Slightly rotate the sample: If the glitch is due to diffraction from a single-crystal sample, a small rotation (a fraction of a degree) can often move the diffraction peak out of the detector's path.
-
Check Beamline Alignment: Consult with the beamline scientist to ensure the slits and apertures are correctly positioned and not clipping the beam.
-
Monochromator Detuning: A slight "detuning" of the second monochromator crystal can be used to suppress harmonics, which can sometimes contribute to glitch-like artifacts.[4]
Q3: The overall intensity of my signal is drifting or fluctuating slowly over the course of a long experiment. What should I check?
Slow drifts in beam intensity are often related to thermal effects or long-term instability in the synchrotron source itself.[5]
Potential Causes & Solutions:
-
Thermal Instability of Optics: Beamline components like mirrors and monochromator crystals heat up under the X-ray beam.[5] If they have not reached thermal equilibrium, their properties can change, causing the beam position or intensity to drift.[2]
-
Solution: Allow sufficient time for the beamline optics to warm up and stabilize before beginning critical measurements. "Top-up" operation mode at synchrotrons is designed to maintain a constant beam current, which significantly helps in stabilizing the thermal load on optical components.[5]
-
-
Storage Ring Current Decay: While synchrotrons like the ESRF use top-up injection to keep the electron beam current nearly constant, minor variations can still occur.[5] The I0 ion chamber is designed to normalize for these fluctuations, but if the normalization is imperfect, a drift may be observed.
-
Ground Settlement: On very long time scales (hours to days), minor ground settlement can affect the alignment of the accelerator and beamline components.[5] Modern synchrotrons have feedback systems to compensate for this.[5][6]
To diagnose the source, it is helpful to monitor the readings from the beam position monitors (BPMs) and the I0 detector over time.
Table 1: Common Sources of Synchrotron Beam Disturbance and Their Timescales
This table summarizes various disturbances that can affect beam stability, based on general synchrotron operation principles.[5][7]
| Disturbance Source | Approximate Timescale | Potential Impact on Beam |
| Ground Settlement | Days to Years | Changes in beam alignment relative to beamline. |
| Thermal Effects (Optics, Magnets) | Minutes to Hours | Slow drift in beam position and angle.[2][5] |
| Power Supply Ripple/Noise | Milliseconds to Seconds | AC beam motion (vibrations). |
| Mechanical Vibrations (Pumps, etc.) | 0.1 - 200 Hz | AC beam motion, jitter.[5] |
| Insertion Device Changes | Seconds | Small, correctable shifts in beam orbit.[7] |
| Impedances / Wakefields | Nanoseconds to Microseconds | Collective beam instabilities.[7] |
Troubleshooting Workflows & Protocols
A systematic approach is crucial for efficiently diagnosing the cause of beam instability. The following workflow provides a general guide.
Caption: General troubleshooting workflow for beam instability issues.
Experimental Protocol 1: Beamline Stability Check
This protocol should be performed if you suspect drifts or fluctuations originating from the beamline optics.
Objective: To verify the stability of key optical components on this compound.
Methodology:
-
Record Initial State: Note the current time, storage ring current, and the readings from the I0 and I1 ion chambers.
-
Check Monochromator Temperature: The first crystal of the Si[8] monochromator is liquid nitrogen cooled. Verify that its temperature is stable at its setpoint (-165°C). Fluctuations here can cause energy drifts.
-
Monitor Mirror Positions: this compound uses two mirrors (M1 and M2) for collimation, focusing, and harmonic rejection. Check the beamline control software to ensure that the mirror positions and curvatures are stable and not oscillating.
-
Check Slit Positions: Verify that the beam-defining slits are not moving. Unintended movement can clip the beam and introduce significant noise.
-
Perform a "No Sample" Scan: Remove the sample from the beam path and perform a short energy scan. The ratio of I1/I0 should be smooth and free of major fluctuations. This helps isolate issues with detectors from sample-induced problems.
-
Repeat Measurements: After a period of 30-60 minutes, repeat steps 1-3 to check for any significant drift.
-
Consult Beamline Staff: If you observe any unexplained drifts or fluctuations in these parameters, report your findings to the beamline scientist.
Experimental Protocol 2: Harmonic Rejection Tuning
This procedure is used to minimize the contribution of higher-energy harmonics from the monochromator, which is a common source of systematic noise.[1]
Objective: To optimize the signal-to-noise ratio by suppressing harmonic contamination.
Methodology:
-
Position at a Flat Region: Set the monochromator to an energy above the absorption edge in a region where the EXAFS signal is relatively flat.
-
Monitor I0 Intensity: Observe the reading from the I0 detector.
-
"Detune" the Monochromator: Using the beamline control software, slightly adjust the angle of the second monochromator crystal relative to the first. This is often called "rocking the crystal."
-
Find the Peak: You will observe the I0 intensity rise to a maximum (the "fully tuned" position) and then fall off.
-
Set the Detuned Position: For optimal harmonic rejection, the monochromator should be set to a position where the intensity is reduced to 50-70% of its peak value on one side of the rocking curve.[4] This preferentially removes the higher-energy harmonics, which have a narrower rocking curve, while retaining a majority of the fundamental energy flux.
-
Verify Spectrum Quality: Re-measure a portion of your spectrum to confirm that the noise level has improved and that no new artifacts have been introduced.
Understanding Common Data Quality Issues: The "HALO" Principle
Many common sources of noise and distortion in XAS data can be summarized by the mnemonic HALO: H armonics, A lignment, L inearity, and O ffsets.[1] Addressing these four areas can solve a majority of beam-related experimental problems.
Caption: The HALO mnemonic for troubleshooting XAS data quality.[1]
References
- 1. gbxafs.iit.edu [gbxafs.iit.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Using XAS to monitor radiation damage in real time and post-analysis, and investigation of systematic errors of fluorescence XAS for Cu-bound amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. millenia.cars.aps.anl.gov [millenia.cars.aps.anl.gov]
- 5. epaper.kek.jp [epaper.kek.jp]
- 6. proceedings.jacow.org [proceedings.jacow.org]
- 7. researchgate.net [researchgate.net]
- 8. esrf.fr [esrf.fr]
Technical Support Center: EXAFS Data Glitch Identification and Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing glitches from their Extended X-ray Absorption Fine Structure (EXAFS) data.
Frequently Asked Questions (FAQs)
Q1: What are glitches in EXAFS data and what causes them?
A1: Glitches are spurious, sharp, and narrow features in an EXAFS spectrum that are not related to the absorption process of the sample.[1][2] They typically manifest as spikes or dips in the measured absorption coefficient (μ(E)).[1] The primary cause of glitches is multiple-diffraction events within the crystal monochromator used to select the X-ray energy.[2][3] Glitches can also arise from diffraction from crystalline components within the sample itself, such as in diamond anvil cells.[2][3]
Q2: Why is it important to remove glitches from EXAFS data?
A2: Leaving glitches in your EXAFS data can significantly interfere with data analysis.[3] They can introduce errors during the normalization of the spectrum and the transformation of the data from energy space (E) to k-space (χ(k)) and R-space.[3] This can lead to incorrect determination of structural parameters like coordination numbers and bond lengths.[4][5]
Q3: Can I prevent glitches during my experiment?
A3: While complete elimination is not always possible, several best practices during data collection can minimize the occurrence and severity of glitches. These include ensuring uniform sample preparation, verifying the linearity of the beamline equipment, and detuning the monochromator to reduce the intensity of multiple diffraction events.[3] Consulting with the beamline scientist for optimal setup is also highly recommended.[6]
Q4: What software can I use to remove glitches from my EXAFS data?
A4: Several software packages are available for EXAFS data analysis and include tools for glitch removal. Commonly used programs include:
-
Athena: A graphical user interface that allows for manual, point-and-click removal of glitches.[3][7]
-
Larch (XAS Viewer): A comprehensive data analysis platform with tools for deglitching individual points or energy ranges.[6][8]
-
Python-based scripts: For automated and high-throughput deglitching, algorithms using libraries like SciPy and NumPy can be implemented.[3][9] These often employ filters and statistical methods to identify and remove outliers.[3][9]
Troubleshooting Guides
Issue 1: I see sharp, narrow spikes in my raw μ(E) data.
This is a classic sign of a glitch. Follow these steps to identify and remove it.
Method 1: Manual Removal using Software (e.g., Athena, Larch)
This method is suitable for a small number of easily identifiable glitches.
Experimental Protocol:
-
Load Data: Import your raw EXAFS data into your chosen analysis software.
-
Visualize μ(E): Plot the absorption coefficient μ(E) versus energy (E).
-
Identify Glitch: Zoom in on the suspected glitch. It will appear as a sharp deviation from the surrounding data points.
-
Select and Remove: Use the software's deglitching tool to select the individual data point(s) corresponding to the glitch. In Athena, you can use the "point-and-click" feature in the deglitching window.[7] In Larch's XAS Viewer, the "Deglitch Data" tool allows for the removal of single points or a selected range.[8]
-
Verify Removal: Re-plot the data to ensure the glitch has been successfully removed without affecting the surrounding data.
Method 2: Automated Removal using a Statistical Approach
This method is ideal for datasets with numerous glitches or for establishing a reproducible analysis pipeline. The following protocol is based on an algorithm that uses a Savitzky-Golay filter and a generalized extreme Studentized deviate (ESD) test to identify outliers.[2][3]
Experimental Protocol:
-
Apply a Low-Pass Filter: Smooth the normalized μ(E) data using a Savitzky-Golay filter. This filter effectively removes high-frequency noise while preserving the underlying EXAFS signal.[3]
-
Calculate Residuals: Subtract the smoothed data from the original normalized data to obtain the residuals. Glitches, being high-frequency features, will appear as significant outliers in the residuals.[3]
-
Identify Outliers: Apply a statistical test, such as the generalized ESD test, to the residuals to identify statistically significant outliers.[2][3]
-
Iterative Refinement: To minimize the incorrect removal of valid data points, a second iteration is often performed. The identified outliers from the first pass are temporarily removed and the data is interpolated. The filtering and outlier detection process is then repeated.[3]
-
Remove Glitches: The data points confirmed as outliers in the second pass are permanently removed from the dataset.[3]
| Parameter | Description | Typical Starting Value |
| Savitzky-Golay Window Length | The number of data points used for the polynomial fit in the filter. A longer window filters more high-frequency components. | 9 points |
| Significance Level (α) | The statistical threshold for identifying an outlier in the ESD test. | 0.025 |
| Maximum Glitch Length | The maximum number of consecutive points that can be considered a single glitch. | 4 points |
Table 1: Typical parameters for an automated deglitching algorithm based on a Savitzky-Golay filter and the generalized ESD test. These values may need to be adjusted based on the specific characteristics of the data.[3]
Issue 2: My EXAFS data looks noisy, especially in the high-k region, making it difficult to distinguish glitches from noise.
Distinguishing small glitches from noise can be challenging. Plotting the data in different ways can help.
Troubleshooting Steps:
-
Plot χ(k): Convert your data from μ(E) to χ(k). Sometimes glitches that are not obvious in μ(E) become more apparent in the k-weighted χ(k) plot, often as sharp oscillations.[7]
-
Fourier Transform: Examine the Fourier transform of the χ(k) data. Glitches can introduce high-frequency components that may appear as spurious peaks at high R-values.
-
Compare Multiple Scans: If you have collected multiple scans of the same sample, average them. Random noise will decrease, while systematic glitches will remain, making them easier to identify.
-
Adjust Deglitching Parameters: If using an automated method, try adjusting the parameters. For subtle glitches in the EXAFS region, a longer Savitzky-Golay filter window may be beneficial.[3] Be cautious and visually inspect the results to avoid removing real data.
Visualizing the Workflow
The following diagrams illustrate the logical flow for identifying and removing glitches from EXAFS data.
Caption: Manual glitch removal workflow using data analysis software.
Caption: Automated glitch removal workflow using a two-pass statistical approach.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. slac.stanford.edu [slac.stanford.edu]
- 6. google.com [google.com]
- 7. 9.5. Deglitching and truncating data — Athena 0.9.26 documentation [bruceravel.github.io]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Improving energy calibration on the BM30 monochromator
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for improving and verifying the energy calibration of the BM30 monochromator. It is intended for researchers, scientists, and drug development professionals utilizing the FAME (French Absorption Spectroscopy Beamline in Materials and Environmental Science) beamline at the ESRF.
Troubleshooting Guide: Energy Calibration Issues
This guide addresses common issues that may arise during the energy calibration of the this compound monochromator.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| EC-001 | Energy drift during an experiment: The calibrated energy is not stable over time. | 1. Thermal instability of the monochromator crystals. 2. Mechanical instability or backlash in the monochromator's goniometer. 3. Fluctuations in the storage ring's electron beam position. | 1. The first crystal is cooled with liquid nitrogen to -165°C; verify the cooling system is stable. 2. Perform a "rocking curve" scan on the second crystal to ensure it is properly aligned. A permanent feedback system is in place to optimize parallelism. 3. Check the status of the ESRF storage ring. Report significant instabilities to the beamline staff. |
| EC-002 | Inaccurate energy calibration: The measured absorption edge of a standard calibration foil is shifted from its known energy. | 1. Incorrect initial calibration parameters. 2. Misalignment of the calibration foil in the beam path. 3. The monochromator's exit beam height is not constant across the energy scan. | 1. Recalibrate the monochromator using a standard metal foil (e.g., Fe, Cu, Pt) with a well-known absorption edge. 2. Ensure the calibration foil is correctly positioned and that the X-ray beam is passing through the foil. 3. The sample position height is adjusted versus the monochromator angle to maintain a constant beam position. Verify this functionality. |
| EC-003 | Poor energy resolution: Spectral features are broadened, indicating a loss of energy resolution. | 1. The second crystal of the double-crystal monochromator is not optimally bent. 2. Misalignment of the slits that define the beam size. 3. The parallelism of the two Si(220) crystals is not optimized. | 1. The second crystal is bendable for sagittal focusing; adjust the bending to optimize resolution. 2. Check the alignment and opening of the micrometric slits. 3. Utilize the permanent feedback system for parallelism optimization. |
| EC-004 | "Glitches" or sharp intensity drops in the spectrum: Unwanted diffraction from the monochromator crystals. | Parasitic diffraction from higher-order reflections in the Si(220) crystals. | These are often present at specific energies and are a known feature of the monochromator. If a glitch interferes with your measurement, you may need to adjust your experimental energy range or consult with the beamline scientist for mitigation strategies. |
Frequently Asked Questions (FAQs)
1. What is the energy range and resolution of the this compound monochromator?
The this compound monochromator is a double-crystal monochromator equipped with Si(220) crystals, designed for X-ray Absorption Spectroscopy (XAS).[1]
| Parameter | Value |
| Energy Range | 4.9 - 40 keV[2] |
| Energy Resolution | 0.6 eV @ 12 keV[2] |
| Crystal Type | Si(220), liquid nitrogen cooled first crystal[1][2] |
2. How is the energy of the this compound monochromator calibrated?
The energy is calibrated by measuring the absorption edge of a standard metal foil with a well-characterized K- or L-edge energy. The this compound is equipped with a system that can introduce metal foils of Iron (Fe), Copper (Cu), and Platinum (Pt) into the beam for this purpose.[3]
3. What is a "fixed-exit" monochromator and is this compound one?
A fixed-exit monochromator is designed to keep the height of the monochromatic X-ray beam constant as the energy is changed.[4] The this compound has a double crystal with a variable exit height, and the sample positioning height is adjusted in conjunction with the monochromator angle to ensure the beam position on the sample remains constant during a scan.[1]
4. How can I verify the energy calibration during my experiment?
It is good practice to periodically measure the absorption edge of a standard foil during a long experiment to check for any energy drift. This can be done by inserting one of the available calibration foils and performing a short energy scan across its absorption edge.
Experimental Protocols
Protocol 1: Standard Energy Calibration using a Metal Foil
This protocol describes the standard procedure for calibrating the energy of the this compound monochromator using a metal foil.
-
Select a Calibration Foil: Choose a metal foil with an absorption edge close to the energy range of your experiment (e.g., Fe K-edge at 7112 eV, Cu K-edge at 8979 eV, or Pt L3-edge at 11564 eV).
-
Insert the Foil: Use the beamline control software to insert the selected foil into the X-ray beam path. A retractable diode is used to measure the absorption.[3]
-
Perform an Energy Scan: Define an energy scan range that covers the absorption edge of the chosen foil. A typical scan might be from 50 eV below the edge to 100 eV above the edge, with smaller energy steps around the edge region.
-
Acquire Data: Start the scan and acquire the absorption spectrum.
-
Determine the Edge Position: The absorption edge is typically defined as the energy at the first peak of the first derivative of the absorption spectrum.
-
Calibrate: Compare the measured edge position with the known, tabulated value for that absorption edge. The difference is the energy offset that needs to be corrected in the monochromator control system. Consult with the beamline staff for the exact procedure to apply this correction.
Visualizations
Caption: Workflow for energy calibration using a standard metal foil.
Caption: Logic diagram for troubleshooting common energy calibration issues.
References
Technical Support Center: Mitigating Radiation Damage at BM30
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize radiation damage to their samples during experiments at the BM30 beamline.
Frequently Asked Questions (FAQs)
Q1: What is radiation damage and why is it a concern at a synchrotron beamline like this compound?
A1: Radiation damage refers to the degradation of a sample due to its interaction with the high-intensity X-ray beam. At third-generation synchrotrons, the high photon flux can cause significant damage to samples.[1][2] This damage is a cumulative effect of the absorbed X-ray dose and can manifest in several ways, including the loss of high-resolution diffraction, an increase in the unit cell volume, and specific chemical changes to the molecule under study.[1][3][4] Ultimately, it can compromise the quality of the experimental data and the validity of the resulting structural model.
Q2: What are the early signs of radiation damage to my sample?
A2: Early indicators of radiation damage can often be observed during data collection. These include:
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A decay in the intensity of diffraction spots.
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A gradual loss of high-resolution diffraction data.
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An increase in the unit-cell dimensions.
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A noticeable change in the color of the crystal.
Monitoring these parameters during your experiment is crucial for detecting the onset of radiation damage.
Q3: Is it possible to predict the extent of radiation damage for my specific sample?
A3: While it is challenging to predict the exact extent of radiation damage for every sample, several factors can influence a sample's susceptibility. These include the elemental composition, the solvent content, and the temperature at which data is collected.[3] Software like RADDOSE-3D can be used to estimate the absorbed dose and help in planning data collection strategies to minimize damage.[1][4]
Q4: How does cryo-cooling help in reducing radiation damage?
A4: Cryo-cooling, typically to around 100 K, is one of the most effective methods for mitigating radiation damage.[2][5][6] At cryogenic temperatures, the mobility of free radicals generated by the X-ray beam is significantly reduced. This slows down the chemical reactions that lead to sample degradation, thereby extending the lifetime of the sample in the beam.
Q5: Are there any alternatives to cryo-cooling for sensitive samples?
A5: Yes, for samples that are sensitive to freezing, room-temperature data collection is possible. In such cases, strategies like serial crystallography are employed. This method involves spreading the total X-ray dose over a large number of microcrystals, allowing a complete dataset to be collected before individual crystals are significantly damaged.[7] Additionally, the use of radical scavengers in the crystal mother liquor can help to reduce damage.[7]
Troubleshooting Guide
This section provides solutions to common problems related to radiation damage encountered during experiments at this compound.
Problem 1: Rapid decay of diffraction intensity.
-
Possible Cause: The X-ray dose rate is too high for the sample, or the sample is particularly sensitive to radiation.
-
Solutions:
-
Reduce the beam intensity: Attenuate the incident X-ray beam. While this will increase the required exposure time, it lowers the dose rate.[1]
-
Use a smaller aperture: This reduces the total flux on the sample.
-
Employ a "shoot-and-scoot" data collection strategy: If the crystal is larger than the beam, data can be collected from different, undamaged parts of the crystal.
-
For room temperature experiments, consider serial crystallography: Distribute the dose over many crystals.[7]
-
Problem 2: Loss of high-resolution data during the experiment.
-
Possible Cause: Global radiation damage is causing a degradation of the crystal lattice order.[4]
-
Solutions:
-
Collect data from multiple crystals: If one crystal cannot withstand the required dose for a complete dataset, merging data from several crystals can be a viable strategy.
-
Optimize the data collection strategy: Aim to collect the highest resolution data at the beginning of the experiment when the crystal is freshest.
-
Ensure optimal cryo-protection: If cryo-cooling, verify that the cryo-protectant concentration is sufficient to prevent ice formation, which can also degrade diffraction quality.
-
Problem 3: Evidence of specific structural damage in the electron density map.
-
Possible Cause: Specific chemical bonds, particularly those involving acidic residues, disulfide bridges, and metal centers, are being selectively damaged by the X-rays.
-
Solutions:
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Limit the total dose: Based on established dose limits for different types of experiments, plan your data collection to stay below these thresholds.
-
Collect data at a different energy: If the damage is suspected to be related to a specific absorption edge, changing the X-ray energy may help.[1]
-
Careful data analysis: Be aware of the potential for radiation-induced artifacts in your final structure and interpret the electron density maps with caution.
-
Experimental Protocols & Data
Protocol 1: Cryo-cooling of Protein Crystals
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Crystal Preparation: Select a well-formed crystal.
-
Cryo-protectant Soaking: Briefly soak the crystal in a solution containing a cryo-protectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice crystal formation. The concentration and soaking time will need to be optimized for each crystal system.
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Mounting: Loop the crystal and quickly plunge it into liquid nitrogen or a cold nitrogen gas stream.
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Data Collection: Transfer the frozen crystal to the goniometer for data collection at cryogenic temperatures (typically around 100 K).
Quantitative Data on Radiation Damage Indicators
The following table summarizes common indicators of radiation damage and their typical behavior with increasing X-ray dose.
| Indicator | Trend with Increasing Dose | Reference |
| Diffraction Intensity | Decreases | [1] |
| Maximum Resolution | Decreases (worsens) | [1] |
| Unit Cell Volume | Increases | [1] |
| Scaling B-factor | Increases | [1] |
Visualizations
References
- 1. Radiation damage in small-molecule crystallography: fact not fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiation damage in macromolecular cryocrystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiation Damage in Biological Samples [photon-science.desy.de]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radiation damage to biological samples: still a pertinent issue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sample Thickness for Transmission XAS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample thickness for transmission X-ray Absorption Spectroscopy (XAS) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing sample thickness crucial for transmission XAS?
A1: Optimizing sample thickness is critical for obtaining high-quality transmission XAS data. An ideal sample thickness ensures that the change in X-ray absorption across the absorption edge (the "edge step") is large enough to provide a good signal-to-noise ratio, while the total absorption is not so high that it excessively attenuates the X-ray beam.[1] Improper sample thickness can lead to a poor signal-to-noise ratio, distortions in the spectral shape, and difficulties in data normalization, ultimately compromising the quantitative analysis of your material's electronic structure and local coordination environment.[2][3]
Q2: What are the key parameters to consider for optimal sample thickness?
A2: Two primary parameters govern the quality of a transmission XAS measurement: the total absorption (μt) and the absorption edge step (Δμt).[1][4]
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Total Absorption (μ(E)t): This refers to the total absorption of X-rays by the sample after the absorption edge. A general guideline is to keep the total absorption, μ(E)t = -ln(I/I₀), below 2.5 absorption lengths.[5][3]
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Edge Step (Δμ(E)t): This represents the sharp increase in absorption at the element's binding energy. For optimal data quality, the edge step should be approximately 1.0.
Q3: How do I calculate the right amount of sample to use?
A3: The ideal amount of sample can be calculated based on its chemical formula, density, and the absorption cross-sections of its constituent elements.[1][3] Several software programs are available to simplify these calculations:
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XAFSmass: A widely recommended program for calculating the necessary quantity of a sample for a desired edge step and total absorption.[1][4][6]
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Online Calculators: Some synchrotron facilities provide online tools for these calculations.[4]
The fundamental equation governing X-ray absorption in transmission mode is the Beer-Lambert law: I = I₀ * e^(-μ(E)x), where I is the transmitted intensity, I₀ is the incident intensity, μ(E) is the energy-dependent linear absorption coefficient, and x is the sample thickness.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low signal-to-noise ratio in the post-edge region (EXAFS). | The sample is too thick, leading to excessive X-ray absorption and very low transmitted intensity (I). | Reduce the sample thickness or the concentration of the element of interest in the sample matrix. |
| The absorption edge step is too small. | The sample is too thin or the concentration of the absorbing element is too low. | Increase the sample thickness or use a more concentrated sample. If the element of interest is a minor component, transmission XAS may not be suitable, and fluorescence mode should be considered.[1][4] |
| Distortions or "glitches" in the spectrum. | The sample is inhomogeneous, containing pinholes or variations in thickness.[2][3] | Ensure the sample is finely ground and homogeneously mixed with a binder like cellulose (B213188) or boron nitride.[1][4][2] Pressing a uniform pellet is crucial.[7] |
| The spectrum appears "dampened" or has an unusual shape. | This can be due to "self-absorption" effects, which are more pronounced in concentrated samples. While more common in fluorescence XAS, severe thickness effects in transmission can also distort the spectrum.[2][8] | Ensure the sample is prepared with the optimal thickness to have a total absorption of less than 2.5 absorption lengths.[3] For highly concentrated samples, consider diluting them in a non-absorbing matrix.[2] |
| Difficulty in normalizing the data. | An inadequate pre-edge or post-edge data range was collected, or the sample thickness is non-uniform.[9] | Collect data over a sufficient energy range before and after the edge. Ensure the sample is homogeneous.[2][6] |
Experimental Protocols
Protocol 1: Preparation of a Homogeneous Powder Pellet
This protocol describes the standard method for preparing a solid sample for transmission XAS.
Materials:
-
Sample powder (finely ground)
-
Mortar and pestle
-
Pellet press and die set
-
Spatula
-
Analytical balance
Methodology:
-
Calculate the Optimal Mass: Use software like XAFSmass to determine the required mass of your sample and binder to achieve an edge step of ~1 and a total absorption of ~2.5.[4]
-
Grind the Sample: If not already a fine powder, thoroughly grind the sample using a mortar and pestle to ensure homogeneity and prevent large particle effects.[2][7]
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Mix with Binder: Weigh the calculated amounts of the sample and the binding agent. Combine them in the mortar and mix thoroughly until a homogeneous mixture is achieved.[1][4]
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Press the Pellet: Transfer the mixture to the pellet die. Press the powder using a hydraulic press to form a solid, uniform pellet. The pressure applied will depend on the specific press and die set.
-
Mount the Sample: Carefully remove the pellet from the die and mount it in a suitable sample holder for the XAS experiment.
Visualizations
Caption: Workflow for Transmission XAS Sample Preparation and Analysis.
Caption: Relationship between Sample Parameters and Data Quality in Transmission XAS.
References
- 1. archive.synchrotron.org.au [archive.synchrotron.org.au]
- 2. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. asuserwiki.atlassian.net [asuserwiki.atlassian.net]
- 5. indico.cells.es [indico.cells.es]
- 6. Samples [archive.synchrotron.org.au]
- 7. SGM - XAS Sample Preparation [sgm.lightsource.ca]
- 8. Characterization & Correction of Self-Absorption Distortion in XANES | Columbia Undergraduate Science Journal [journals.library.columbia.edu]
- 9. 4.1. Normalization — Athena 0.9.26 documentation [bruceravel.github.io]
Technical Support Center: In-Situ Experiments at the BM30-FAME Beamline
Welcome to the technical support center for in-situ experiments at the BM30-FAME (French Absorption Spectroscopy Beamline in Material and Environmental sciences) beamline at the European Synchrotron Radiation Facility (ESRF). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during in-situ X-ray Absorption Spectroscopy (XAS) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your in-situ experiments at the this compound beamline.
Beam-Related Issues
Q1: My sample appears to be changing or getting damaged during the measurement. How can I confirm if it's beam-induced and what can I do to mitigate it?
A1: Beam-induced sample damage is a common challenge in synchrotron experiments, especially with focused and intense beams. Signs of beam damage can include changes in the XANES (X-ray Absorption Near-Edge Structure) spectra over time, such as a shift in the absorption edge or a change in the pre-edge features, indicating a change in the oxidation state or local coordination of the element of interest.
Troubleshooting Steps:
-
Perform a beam-on/beam-off test: Under stable in-situ conditions, acquire spectra with the X-ray beam on the sample, then move the sample out of the beam for a period and re-measure. If the sample reverts to its original state, the changes are likely beam-induced.
-
Vary the beam intensity: Use filters to attenuate the photon flux and acquire spectra at different intensities. If the changes are less pronounced at lower flux, beam damage is the likely cause.
-
Defocus the beam: If the experimental setup allows, slightly defocusing the beam can reduce the photon density on the sample, thus minimizing damage.
Mitigation Strategies:
-
Use Attenuators: Insert aluminum or other suitable foils into the beam path to reduce the photon flux.
-
Increase Scan Speed: For time-resolved experiments, faster scans can minimize the total dose per data point.
-
Cryo-cooling: If your experiment allows, cooling the sample can often reduce the rate of beam-induced damage.
dot
Caption: Troubleshooting workflow for identifying and mitigating beam-induced sample damage.
Sample Environment Issues
Q2: I'm using the cryostat, but the sample temperature is unstable or not reaching the setpoint. What should I check?
A2: Temperature stability is crucial for many in-situ experiments. Issues with the cryostat can often be traced to a few common problems.
Troubleshooting Steps:
-
Check the Condenser Fan: A simple but common issue is a malfunctioning condenser fan. Listen for its operation and feel for airflow. If it's not running, it may need to be replaced.
-
Verify Compressor Operation: The compressor is the heart of the cooling system. You should hear it running. If it's silent, there may be an electrical issue. If it's noisy but not cooling effectively, there could be a refrigerant leak.
-
Inspect for Ice Formation: Ice buildup can hinder thermal contact and cooling efficiency. Check for any excessive ice around the sample holder and cold finger.
-
Review the Defrost Cycle: Some cryostats have an automatic defrost cycle. Ensure this is not inadvertently activated during your experiment.
dot
Caption: Logical workflow for troubleshooting cryostat temperature issues.
Q3: My in-situ catalysis experiment with the gas flow system shows inconsistent results. What could be the cause?
A3: In-situ catalysis experiments are sensitive to the gas environment. Inconsistent results can stem from issues with gas flow, temperature, or the sample itself.
Troubleshooting Steps:
-
Verify Gas Flow Rates: Use the mass flow controllers to double-check that the gas flow rates are stable and as per your experimental plan.
-
Check for Leaks: Ensure all connections in the gas lines are secure and there are no leaks, which could introduce atmospheric contaminants.
-
Monitor Temperature at the Sample: Use the provided thermocouples to monitor the temperature as close to the sample as possible. A temperature gradient across the sample can lead to non-uniform reactions.
-
Sample Homogeneity: Ensure your catalyst powder is packed uniformly in the sample holder to avoid channeling of the gas flow.
Data Quality and Acquisition
Q4: The signal-to-noise ratio of my fluorescence data is poor, especially for a dilute sample. How can I improve it?
A4: The this compound beamline is optimized for dilute samples, but achieving a good signal-to-noise ratio can still be challenging.[1]
Troubleshooting and Improvement Strategies:
-
Increase Acquisition Time: The most straightforward way to improve signal-to-noise is to increase the data collection time per point.
-
Optimize Sample Position: Carefully align the sample in the beam to maximize the fluorescence signal reaching the detector.
-
Check Detector Settings: Ensure the detector is not saturated. If it is, you may need to use filters or move the detector further from the sample. The this compound beamline is equipped with a 16-element Ge solid state detector for fluorescence measurements.[2]
-
Minimize Scatter: Use appropriate filters to reduce the scattered radiation reaching the detector, which can be a significant source of background noise.
-
Data Averaging: If the experiment is stable, averaging multiple scans can significantly improve the data quality.
dot
Caption: Workflow for enhancing the signal-to-noise ratio in fluorescence XAS data.
Q5: I am conducting a time-resolved experiment and generating a large amount of data. What are the best practices for managing this data at the ESRF?
A5: In-situ experiments can generate large volumes of data, and effective data management is crucial. The ESRF has a data policy and infrastructure to support users.
Data Management Best Practices:
-
Data Management Plan (DMP): Before your experiment, it is good practice to have a DMP outlining your data acquisition strategy, storage needs, and analysis workflow. The ESRF provides services to assist with creating DMPs.[3][4]
-
Online Data Analysis: Utilize the beamline's computing resources for on-the-fly data analysis. This can help in quickly identifying issues and making decisions about the next experimental steps.
-
Data Storage and Archiving: The ESRF archives data from publicly funded experiments for at least 10 years.[3] Data is stored in the ICAT metadata catalogue and can be accessed online.[3]
-
Data Transfer: Plan for how you will transfer your data back to your home institution. The ESRF provides high-speed network connections for this purpose.
Quantitative Data
The following tables provide key specifications for the this compound beamline and its sample environments to aid in your experimental design and troubleshooting.
Table 1: this compound Beamline Specifications
| Parameter | Value |
| Energy Range | 4.8 - 40.0 keV[2] |
| Maximum Flux on Sample | 1 x 10¹² ph/s @ 12 keV[5] |
| Beam Size (H x V) | 200.0 x 100.0 µm² (minimum and maximum)[2] |
| Monochromator | Si[6] double crystal, liquid nitrogen cooled[7] |
Table 2: In-Situ Sample Environment Capabilities
| Sample Environment | Temperature Range | Pressure Range | Notes |
| Liquid Helium Cryostat | 5 - 300 K[2] | N/A | For low-temperature studies. |
| High-Pressure/High-Temperature Vessel | 20 - 1200°C[2] | 0 - 1500 bars[2] | For studies under extreme conditions. |
| Operando Catalysis Reactor | 20 - 1000°C | Atmospheric | With remote gas control system. |
| Gas Blower Furnace | Up to 1000°C | Atmospheric (Nitrogen) | Borrowed from the ESRF sample environment pool. |
Experimental Protocols
Below are generalized protocols for common in-situ experiments at the this compound beamline. These should be adapted to your specific sample and scientific goals in consultation with the beamline staff.
Protocol 1: In-Situ XAS of a Heterogeneous Catalyst under Gas Flow
-
Sample Preparation:
-
Press the powdered catalyst into a self-supporting wafer of appropriate thickness.
-
Mount the wafer in the in-situ catalysis cell.
-
-
Cell Installation and Leak Check:
-
Install the cell on the beamline's sample stage.
-
Connect the gas lines and perform a leak check of the system.
-
-
Initial Characterization:
-
Acquire an XAS spectrum of the fresh catalyst at room temperature under an inert gas (e.g., He or N₂).
-
-
In-Situ Activation/Reaction:
-
Ramp the temperature to the desired activation or reaction temperature.
-
Introduce the reactant gas mixture using the mass flow controllers.
-
Continuously acquire XAS spectra to monitor the changes in the catalyst's electronic and local structure.
-
-
Data Analysis:
-
Perform data reduction and analysis of the time-resolved XAS data to identify reaction intermediates and changes in the catalyst structure.
-
Protocol 2: In-Situ High-Pressure XAS
-
Sample Loading:
-
Load the sample into the high-pressure cell (e.g., a diamond anvil cell).
-
Add a pressure-transmitting medium and a ruby chip for pressure calibration.
-
-
Cell Mounting and Alignment:
-
Mount the high-pressure cell on the sample stage.
-
Carefully align the sample with the X-ray beam.
-
-
Pressure Application and Measurement:
-
Increase the pressure to the desired setpoint.
-
Measure the pressure using the ruby fluorescence system.
-
-
XAS Data Acquisition:
-
Acquire XAS spectra at each pressure point.
-
If performing a high-temperature, high-pressure experiment, coordinate the heating with the XAS data collection.
-
-
Data Analysis:
-
Analyze the XAS data to determine the effect of pressure on the sample's structure and electronic properties.
-
References
Validation & Comparative
A Comparative Guide to X-ray Absorption Spectroscopy (XAS) Data: BM30 at the European Synchrotron Radiation Facility (ESRF) vs. Other Leading Synchrotrons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the BM30 (FAME) beamline at the European Synchrotron Radiation Facility (ESRF) with other prominent X-ray Absorption Spectroscopy (XAS) beamlines at synchrotrons worldwide. The information presented is based on publicly available specifications and aims to assist researchers in selecting the most suitable facility for their experimental needs.
Introduction to X-ray Absorption Spectroscopy
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information on the local geometric and electronic structure of matter. It is applicable to a wide range of materials, from crystalline solids to amorphous materials and liquids, making it an invaluable tool in fields such as materials science, chemistry, biology, and drug development. A typical XAS spectrum is divided into two regions: the X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination chemistry of the absorbing atom, and the Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms.
The quality of XAS data is paramount for accurate structural and electronic analysis. Key performance indicators for an XAS beamline include photon flux, energy resolution, beam size and stability, and the available sample environments and detectors. This guide focuses on a comparative analysis of these parameters for the this compound beamline at the ESRF and other leading synchrotron facilities.
Quantitative Performance Comparison
The following tables summarize the key performance specifications of the ESRF's this compound beamline and a selection of comparable XAS beamlines at other major synchrotron facilities. These values are subject to change and are best confirmed on the respective facility's website.
Table 1: General Beamline Characteristics
| Feature | ESRF this compound (FAME) | Diamond Light Source B18 (Core EXAFS) | Australian Synchrotron (XAS Beamline) |
| Source Type | Bending Magnet | Bending Magnet | Wiggler |
| Energy Range | 4.8 - 40.0 keV[1] | 2.0 - 35.0 keV | 4.5 - 27.0 keV |
| Primary Focus | Geochemical and environmental sciences, highly diluted samples[1][2] | General purpose XAS, materials science, catalysis, chemistry, biomaterials | Broad range of applications in materials, chemistry, environmental and life sciences |
Table 2: Key Performance Metrics
| Metric | ESRF this compound (FAME) | Diamond Light Source B18 (Core EXAFS) | Australian Synchrotron (XAS Beamline) |
| Photon Flux (photons/sec) | ~10¹² (at 12 keV) | > 10¹¹ | 10¹⁰ - 10¹² (Si(111)) |
| Energy Resolution (ΔE/E) | ~2 x 10⁻⁴ | ~2 x 10⁻⁴ | ~1.5 x 10⁻⁴ (Si(111))[3] |
| Beam Size (H x V) at sample | 200 x 100 µm²[1] | 200 x 200 µm² (typical) | 1000 x 250 µm² (unfocused) |
| Detectors | Si diodes, 30-element Ge solid-state detector[2] | Ion chambers, 9-element Ge detector, Vortex ME4 | Ion chambers, 100-element Ge detector, 36-element Ge detector |
| Available Techniques | XAS, XANES, EXAFS, XRF[1] | XAS, XANES, EXAFS, Quick-EXAFS, Combined XAS/XRD | XAS, XANES, EXAFS, XRF |
Experimental Protocols for Comparative XAS Data Acquisition
To ensure a fair and meaningful comparison of XAS data from different beamlines, it is crucial to follow standardized experimental protocols. The following methodology is recommended for acquiring high-quality, comparable XAS data.
Sample Preparation
-
Homogeneity: Ensure the sample is homogeneous to avoid variations in absorption across the beam path. For solid samples, this can be achieved by fine grinding and pelletizing with a suitable binder (e.g., boron nitride or cellulose).
-
Thickness and Concentration: The sample thickness and concentration of the element of interest should be optimized to provide an appropriate absorption edge step (Δμx ≈ 0.5 - 1.0) for transmission measurements. For fluorescence measurements on dilute samples, the total absorption should be minimized to reduce self-absorption effects.
-
Reference Materials: A well-characterized reference foil or compound of the element of interest should be measured concurrently with the sample. This is essential for energy calibration and data normalization.
Data Collection
-
Measurement Mode: Choose the appropriate detection mode based on the sample concentration. Transmission mode is suitable for concentrated samples, while fluorescence mode is preferred for dilute samples.
-
Energy Range: The energy range should be selected to cover the pre-edge, edge, and a sufficient EXAFS region (typically up to k = 12-16 Å⁻¹).
-
Energy Steps: Use finer energy steps in the XANES region (e.g., 0.25 - 0.5 eV) to resolve near-edge features and coarser steps in the EXAFS region (e.g., Δk = 0.03 - 0.05 Å⁻¹).
-
Integration Time: The integration time per data point should be adjusted to achieve an adequate signal-to-noise ratio.
-
Multiple Scans: Collect multiple scans for each sample to check for reproducibility and to average the data to improve the signal-to-noise ratio.
Data Analysis
-
Energy Calibration: Calibrate the energy scale of the experimental data using the concurrently measured reference foil.
-
Pre-edge Background Subtraction: Remove the pre-edge background by fitting a polynomial to the pre-edge region.
-
Normalization: Normalize the absorption data to an edge jump of unity.
-
EXAFS Extraction: Extract the EXAFS oscillations (χ(k)) by subtracting a smooth background function from the post-edge region.
-
Fourier Transform: Fourier transform the k-weighted EXAFS data to obtain the radial distribution function.
-
Data Fitting: Fit the EXAFS data using theoretical standards calculated from software packages like FEFF to obtain structural parameters.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships involved in comparing XAS data from different synchrotron sources.
Caption: Experimental workflow for comparative XAS studies.
Caption: Logical relationship between beamline performance and data quality.
Conclusion
The choice of a synchrotron beamline for XAS experiments depends on a multitude of factors, including the specific scientific question, the nature of the sample, and the required experimental conditions. The ESRF's this compound beamline is a high-performance instrument, particularly well-suited for studies on dilute samples in geochemistry and environmental science.[1][2] As demonstrated in the comparative tables, other synchrotrons like Diamond Light Source and the Australian Synchrotron also offer excellent XAS capabilities with their own unique strengths.
For researchers in drug development, the ability to probe the local environment of metal ions in metalloproteins or to characterize the structure of metal-based drugs is crucial. The high flux and stability of modern synchrotron sources enable such measurements on increasingly complex and dilute systems.
References
- 1. lam29.lebra.nihon-u.ac.jp [lam29.lebra.nihon-u.ac.jp]
- 2. This compound - FAME - The French Absorption spectroscopy beamline in Material and Environmental sciences [esrf.fr]
- 3. Using XAS to monitor radiation damage in real time and post-analysis, and investigation of systematic errors of fluorescence XAS for Cu-bound amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating EXAFS Fitting Results
For Researchers, Scientists, and Drug Development Professionals
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure of materials, providing information on coordination numbers, interatomic distances, and atomic disorder.[1][2][3] High-quality data, such as that obtained from dedicated beamlines like FAME (BM30) at the ESRF, is crucial for reliable analysis.[4][5][6] However, the process of fitting theoretical models to experimental EXAFS data is complex and requires rigorous validation to ensure the physical and chemical significance of the results. Misinterpretation can arise from issues like an incorrect normalization factor, which can introduce errors in coordination numbers.[2]
This guide provides a comparative overview of methods and statistical tests used to validate EXAFS fitting results, ensuring the robustness and reliability of the derived structural parameters.
The EXAFS Data Analysis Workflow
The journey from raw experimental data to a validated structural model involves several critical steps. A typical procedure includes pre-edge background removal, normalization, conversion to k-space, Fourier transformation to R-space, and finally, fitting a theoretical model to the experimental data.[1] It is essential to present both the original k-space and R-space spectra in publications to demonstrate data quality and the goodness of the fit.[7]
Key Validation Strategies
Effective validation is a multi-faceted process that combines statistical evaluation, assessment of physical reasonability, and systematic checks of the fitting model.
1. Statistical Goodness-of-Fit
Several statistical parameters are used to quantify how well the theoretical model fits the experimental data. It's crucial not to rely on a single metric but to consider them collectively.
| Parameter | Description | Indication of a Good Fit | Common Software |
| Reduced Chi-squared (χ²ᵥ) | The chi-squared value normalized by the number of independent data points minus the number of fitting parameters.[8] | A value close to 1 suggests a good fit, assuming accurate data uncertainty estimation.[8] | Larch, Artemis, Demeter[8][9] |
| R-factor | Represents the fractional misfit between the data and the fit. It is the sum of the squares of the residuals divided by the sum of the squares of the data.[8][10] | Lower values indicate a better fit. A value around 0.01 (1%) is often considered very good.[10] | Larch, Artemis, Demeter[8][9] |
| F-test | A statistical test to determine if adding more parameters (e.g., an additional coordination shell) results in a statistically significant improvement to the fit.[11] | A high F-statistic (and low p-value) suggests the additional complexity is justified. | RSXAP, Custom scripting[11] |
| Akaike Information Criterion (AIC) | A metric that balances goodness-of-fit with the complexity of the model, penalizing the use of too many parameters.[8][9] | When comparing models, the one with the lower AIC is generally preferred. | Larch[8][9] |
2. Physical Reasonableness of Parameters
A statistically perfect fit is meaningless if the resulting parameters are not physically or chemically plausible. This is a critical validation step that relies on scientific expertise.
| Parameter | Physical Interpretation | What to Check for Reasonableness |
| Coordination Number (N) | The number of neighboring atoms in a specific coordination shell. | Should be chemically sensible. Note that N is often highly correlated with the Debye-Waller factor (σ²), and its uncertainty can be up to 10% even after careful analysis.[2][8] |
| Interatomic Distance (R) | The distance between the absorbing atom and a neighboring atom. | Should be consistent with known bond lengths from crystallography or other techniques. The value obtained from EXAFS is the scattering path length, which equals the bond length only for single scattering.[7] |
| Debye-Waller Factor (σ²) | Represents the mean square disorder in the interatomic distance, arising from thermal vibrations and static disorder. | Should be a positive value. Typical values are in the range of 0.002 to 0.02 Ų. Unreasonably large or small values may indicate a poor model. |
| Energy Shift (ΔE₀) | A correction to the theoretical energy threshold (E₀). | Should be physically reasonable, typically within ±10 eV. It should be consistent across a series of related samples analyzed with the same procedure.[7] |
3. Visual Inspection and Systematic Checks
Always visually compare the fit with the data in multiple representations.
-
k-Space: The fit should reproduce the oscillations of the experimental χ(k) data, especially when weighted by k², and k³.[12]
-
R-Space: The fit should match the magnitude and the imaginary part of the Fourier-transformed data.[12][13] A good fit in R-space does not always guarantee a good fit in k-space.[7]
-
Residuals: The difference between the data and the fit should be random noise. Any remaining structural (oscillatory) features in the residuals indicate that the model is incomplete.
-
Fitting Range: Test the stability of the fit by slightly varying the fitting ranges in both k-space and R-space. The results should not change dramatically.
Experimental and Analytical Protocols
Data Acquisition (this compound Example)
The FAME (this compound) beamline at ESRF is a bending magnet beamline optimized for X-ray Absorption Spectroscopy, particularly for dilute samples, which are common in environmental and materials science.[5][6]
-
Energy Range: this compound operates over a wide energy range (4.8 - 40.0 keV), suitable for a large number of elements.[6]
-
Monochromator: A double-crystal monochromator is used to select the desired X-ray energy with high resolution. The beam position on the sample is kept constant during an energy scan to ensure consistency.[4]
-
Detection Mode:
-
Transmission Mode: Used for concentrated samples. Ion chambers measure the incident (I₀) and transmitted (I₁) intensity.
-
Fluorescence Mode: Essential for dilute samples. A multi-element Germanium (Ge) solid-state detector is used to collect the fluorescence yield (If), which is proportional to the absorption.[4][5]
-
-
Data Collection: Multiple scans are typically collected for a single sample to improve the signal-to-noise ratio and to check for reproducibility. These scans are then averaged.
Data Analysis and Fitting Protocol
-
Data Pre-processing: Use software like Athena or Larch to average raw data, perform pre-edge background subtraction, and normalize the absorption edge step.[14][15]
-
Background Subtraction: Isolate the EXAFS (χ(k)) signal by fitting a smooth spline function through the post-edge region of the data.[12] The quality of this step is critical and can be checked by observing the low-R region of the Fourier transform, which should be minimized.[14]
-
Fourier Transform: Convert the k-weighted χ(k) data (typically k¹, k², and k³ weighting) to R-space to visualize the contributions from different coordination shells.
-
Model Building: Using a program like FEFF, generate theoretical scattering paths based on a plausible starting structure.[16]
-
Fitting: Use software like Artemis or Larch to perform a least-squares fit of the theoretical model to the experimental data in R-space or k-space.[14] Key parameters (N, R, σ², ΔE₀) are varied to minimize the difference between the model and the data.[10]
-
Validation: Apply the statistical, physical, and visual checks described above. Use the F-test to justify the inclusion of additional scattering paths.[11]
-
Error Analysis: Report the final parameters with their statistical uncertainties as calculated by the fitting program. Be aware of and report strong correlations between parameters, such as N and σ².[8]
Alternative Validation and Analysis Software
A variety of software packages are available for EXAFS analysis, each with its own strengths. While many implement similar core algorithms, their user interfaces and advanced features can differ.
| Software Suite | Key Programs | Primary Features |
| Demeter | Athena, Artemis, Hephaestus | Widely used graphical user interface for IFEFFIT, excellent for conventional fitting and data processing.[14][17] |
| Larch | XAS Viewer, Larch scripting | A powerful, open-source library with both graphical and command-line interfaces, offering extensive control and advanced statistical analysis.[9][17] |
| EDA | EDA Suite | A package for Windows designed for conventional EXAFS analysis, including Fourier filtering and fitting with Gaussian and cumulant models.[17][18] |
| GNXAS | GNXAS | Focuses on multiple-scattering analysis using n-body distribution functions.[17][19] |
In addition to traditional methods, new approaches are emerging. For instance, machine learning algorithms are being developed to analyze EXAFS spectra, potentially offering a way to handle complex systems and reduce user bias.[20] Molecular dynamics (MD) simulations can also be used to generate structural models to aid in fitting EXAFS data for highly disordered systems.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. hyomen.org [hyomen.org]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. esrf.fr [esrf.fr]
- 5. esrf.fr [esrf.fr]
- 6. esrf.fr [esrf.fr]
- 7. par.nsf.gov [par.nsf.gov]
- 8. millenia.cars.aps.anl.gov [millenia.cars.aps.anl.gov]
- 9. Quantifying intuition: Bayesian approach to figures of merit in EXAFS analysis of magic size clusters - Nanoscale (RSC Publishing) DOI:10.1039/D3NR05110B [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. osti.gov [osti.gov]
- 12. esrf.fr [esrf.fr]
- 13. researchgate.net [researchgate.net]
- 14. xafs.jbnu.ac.kr [xafs.jbnu.ac.kr]
- 15. youtube.com [youtube.com]
- 16. docs.xrayabsorption.org [docs.xrayabsorption.org]
- 17. xafs.xrayabsorption.org [xafs.xrayabsorption.org]
- 18. [2108.05664] EDA: EXAFS Data Analysis software package [arxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to XANES and Raman Spectroscopy for Speciation Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science, environmental analysis, and pharmaceutical development, understanding the chemical species of an element or molecule within a sample is paramount. Speciation analysis, the process of identifying and quantifying these different chemical forms, provides critical insights into a substance's properties, behavior, toxicity, and efficacy. Two powerful, yet distinct, spectroscopic techniques widely employed for this purpose are X-ray Absorption Near Edge Structure (XANES) and Raman Spectroscopy. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific analytical needs.
Fundamental Principles
X-ray Absorption Near Edge Structure (XANES) , a subset of X-ray Absorption Spectroscopy (XAS), is an element-specific technique that probes the electronic structure of a target atom.[1] By tuning a high-intensity X-ray beam from a synchrotron source across the absorption edge of a specific element, a XANES spectrum is generated.[2][3] The precise energy and features of this absorption edge are highly sensitive to the oxidation state, coordination environment, and local symmetry of the absorbing atom.[3][4][5] This makes XANES a powerful tool for determining the formal oxidation state and coordination chemistry of an element within a complex matrix.[4]
Raman Spectroscopy , on the other hand, is a light scattering technique that provides information about the vibrational modes of molecules.[6][7] When a monochromatic laser beam interacts with a sample, most of the light is scattered elastically (Rayleigh scattering). However, a small fraction of the light is scattered inelastically, resulting in a shift in energy.[7] This energy shift, known as the Raman shift, corresponds to the vibrational frequencies of the chemical bonds within the molecules, creating a unique spectral fingerprint for each compound.[8] This allows for the identification and characterization of different molecular species.[7]
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes key quantitative performance metrics for XANES and Raman spectroscopy in the context of speciation analysis.
| Feature | XANES (X-ray Absorption Near Edge Structure) | Raman Spectroscopy |
| Information Provided | Elemental oxidation state, coordination number, local symmetry.[3][4] | Molecular vibrational modes, chemical bonding, crystal structure, molecular identification.[7][8] |
| Spatial Resolution | Typically in the range of 1-100 µm, with advanced X-ray microscopy techniques achieving tens of nanometers.[9] | Confocal Raman microscopy can achieve a spatial resolution down to ~200-500 nm.[9] |
| Detection Limit | Element-dependent, typically in the range of 10-100 ppm for bulk analysis. Can reach the ppm to ppb range with techniques like High-Energy Resolution Fluorescence Detection (HERFD).[10] | Highly variable. For standard Raman, it is typically in the range of 0.1-1%.[11] Surface-Enhanced Raman Spectroscopy (SERS) can achieve detection down to the single-molecule level (ppb to ppt).[2][12][13] |
| Acquisition Time | Typically ranges from minutes to hours per sample, depending on the concentration and desired signal-to-noise ratio.[1][14] | Can range from seconds to minutes for a single spectrum.[8] Imaging can take longer, from minutes to hours, depending on the area and resolution.[15] |
| In-situ/Operando Capability | Yes, well-suited for in-situ and operando studies under various conditions (e.g., temperature, pressure, reactive environments).[1] | Yes, widely used for in-situ and real-time monitoring of chemical reactions and processes.[16] |
| Sample Preparation | Often requires specific sample thickness and homogeneity to avoid self-absorption effects. Samples may be powders, liquids, or solids. | Generally requires minimal or no sample preparation. Can analyze solids, liquids, and gases directly. Water is a weak Raman scatterer, making it suitable for aqueous samples.[17] |
| Selectivity | Element-specific.[1] | Molecule-specific.[7] |
| Destructive/Non-destructive | Can be non-destructive, but high X-ray doses can cause radiation damage to sensitive samples.[18] | Generally non-destructive, though high laser power can cause sample heating or damage.[19] |
Experimental Protocols
XANES Experimental Protocol
A typical XANES experiment for speciation analysis involves the following steps:
-
Sample Preparation:
-
Solids: Homogeneously grind solid samples to a fine powder to ensure uniform thickness and particle size. Press the powder into a pellet of appropriate thickness to achieve an optimal absorption length. The ideal thickness depends on the element of interest and the sample matrix.
-
Liquids: Liquid samples can be held in a suitable liquid cell with X-ray transparent windows (e.g., Kapton). For dilute samples, pre-concentration may be necessary.
-
Thin Films: Thin films on substrates can often be analyzed directly.
-
-
Beamline Setup and Data Acquisition:
-
The experiment is conducted at a synchrotron radiation facility.
-
A double-crystal monochromator is used to select and scan the X-ray energy across the absorption edge of the element of interest.
-
The intensity of the X-ray beam is measured before (I₀) and after (I₁) it passes through the sample using ionization chambers. For dilute samples, fluorescence detection (If) using a solid-state detector is often employed.
-
The absorption coefficient (μ) is calculated as a function of energy, typically as ln(I₀/I₁).
-
Multiple scans are typically collected and averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The pre-edge background is subtracted from the raw data.
-
The spectrum is normalized to the edge jump to account for variations in sample thickness and concentration.
-
The energy of the absorption edge and the features in the XANES region are analyzed.
-
Linear Combination Fitting (LCF) is a common method used to quantify the proportions of different species in a sample by fitting the experimental spectrum with a linear combination of spectra from known reference compounds.[20]
-
Software packages such as Athena, Artemis, and SIXPACK are commonly used for XANES data analysis.[20][21]
-
Raman Spectroscopy Experimental Protocol
A standard Raman spectroscopy experiment for speciation analysis follows these general steps:
-
Sample Preparation:
-
Solids: Solid samples can often be analyzed directly with no preparation. For microscopy, a flat surface may be preferred.
-
Liquids: Liquid samples can be placed in a cuvette or on a microscope slide.
-
Gases: Gas samples are typically analyzed in a specialized gas cell.
-
-
Instrument Setup and Data Acquisition:
-
A Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm, 785 nm) is used. The choice of laser wavelength can be critical to avoid fluorescence from the sample.
-
The laser is focused onto the sample using a microscope objective or a lens.
-
The scattered light is collected, and the Rayleigh scattered light is removed using a notch or edge filter.
-
The remaining Raman scattered light is dispersed by a grating and detected by a sensitive detector, such as a charge-coupled device (CCD).
-
The spectrum is typically plotted as intensity versus Raman shift (in wavenumbers, cm⁻¹).
-
Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good quality spectrum.[22]
-
-
Data Analysis:
-
The acquired spectrum may require baseline correction to remove background fluorescence.
-
Cosmic rays, which appear as sharp, intense spikes, are typically removed.
-
The positions and relative intensities of the Raman bands are analyzed to identify the molecular species present by comparing the spectrum to a library of known spectra or by assigning the bands to specific vibrational modes.
-
Quantitative analysis can be performed by relating the intensity of a characteristic Raman band to the concentration of the species, often requiring the use of an internal or external standard.
-
Software provided with the instrument or third-party packages like WiRE™ or OMNIC™ are used for data processing and analysis.[23]
-
Visualizing the Workflow and Decision-Making Process
To further aid in understanding the application of these techniques, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a comparative speciation study and a decision-making tree for selecting the appropriate technique.
Caption: Workflow for a comparative speciation analysis using XANES and Raman spectroscopy.
Caption: Decision tree for selecting between XANES and Raman spectroscopy for speciation analysis.
Conclusion
Both XANES and Raman spectroscopy are invaluable techniques for speciation analysis, each offering unique advantages. XANES provides unparalleled information on the electronic structure of specific elements, making it the go-to technique for determining oxidation states and coordination environments, particularly for metals in complex matrices. Raman spectroscopy excels at providing detailed molecular fingerprints, enabling the identification and quantification of a wide range of organic and inorganic compounds.
The choice between XANES and Raman spectroscopy ultimately depends on the specific research question, the nature of the sample, and the required sensitivity and spatial resolution. For a comprehensive understanding of a system, a correlative approach utilizing both techniques can often provide the most complete picture, leveraging the elemental specificity of XANES and the molecular specificity of Raman spectroscopy. By carefully considering the information presented in this guide, researchers can make an informed decision to select the most effective analytical strategy for their speciation analysis needs.
References
- 1. docs.xrayabsorption.org [docs.xrayabsorption.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. docs.xrayabsorption.org [docs.xrayabsorption.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Raman spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Pushing the Limits of Surface-Enhanced Raman Spectroscopy (SERS) with Deep Learning: Identification of Multiple Species with Closely Related Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide to Raman Spectroscopy | Bruker [bruker.com]
- 9. Raman and XANES Spectroscopic Study of the Influence of Coordination Atomic and Molecular Environments in Biomimetic Composite Materials Integrated with Dental Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved precision in As speciation analysis with HERFD-XANES at the As K-edge: the case of As speciation in mine waste - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nasw.org [nasw.org]
- 13. Surface-Enhanced Raman Spectroscopy (SERS)-Based Sensors for Deoxyribonucleic Acid (DNA) Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. physicsopenlab.org [physicsopenlab.org]
- 19. diamond.ac.uk [diamond.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. physicsforums.com [physicsforums.com]
A Researcher's Guide to the Accuracy of Coordination Numbers from EXAFS with a Focus on the BM30 Beamline
For researchers, scientists, and professionals in drug development, understanding the local atomic structure is paramount. Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the coordination environment of a specific element, including its coordination number (CN). The BM30 beamline, also known as the French Absorption spectroscopy beamline in Material and Environmental sciences (FAME) at the European Synchrotron Radiation Facility (ESRF), is a state-of-the-art facility for such measurements, particularly for dilute systems often found in environmental and materials science.[1][2][3] This guide provides an objective comparison of the accuracy of coordination numbers derived from EXAFS data, like that from this compound, supported by experimental principles and data analysis workflows.
The Challenge of Determining Coordination Numbers with EXAFS
Accurately determining the coordination number from an EXAFS experiment is not a trivial task.[4][5] The EXAFS signal, χ(k), is a result of the interference between the outgoing photoelectron wave and the waves backscattered by neighboring atoms. The amplitude of this signal is proportional to the coordination number (N). However, it is also dependent on other parameters, most notably the Debye-Waller factor (σ²), which accounts for thermal and static disorder, and the amplitude reduction factor (S₀²), which accounts for many-body effects.[6]
The high correlation between N and σ² in the EXAFS equation is a primary source of uncertainty. Furthermore, various experimental and data processing factors can introduce errors. For instance, improper normalization of the absorption spectrum can lead to errors of up to 10% in the coordination number.[7] Sample preparation is also critical; inhomogeneities or incorrect thickness can cause self-absorption, attenuating the EXAFS amplitude and affecting the apparent coordination number.[5] For simple systems with well-separated coordination shells, EXAFS analysis can determine the coordination number of the first shell with an accuracy of about ±0.3.[7] However, for more complex or disordered systems, the uncertainty can be significantly larger.[8]
This compound (FAME) Beamline Specifications and Their Impact on Data Quality
The design of the this compound beamline is optimized to mitigate some of these challenges and produce high-quality data suitable for accurate coordination number determination. Key features include:
-
High Photon Flux and Stability: this compound is a bending magnet beamline with optical elements designed to maximize photon flux and ensure beam stability. This is crucial for measuring dilute samples, which is a primary focus of the beamline.[1][3]
-
Advanced Detection Systems: For dilute samples, fluorescence detection is employed using a multi-element Germanium solid-state detector. This high sensitivity is essential for obtaining a good signal-to-noise ratio, which is a prerequisite for reliable data analysis.[1][9]
-
Versatile Sample Environments: this compound offers various sample environments, including a helium cryostat for measurements at low temperatures (down to 5K).[2] Performing measurements at low temperatures reduces the thermal component of the Debye-Waller factor, which in turn reduces the correlation between N and σ² and improves the accuracy of the determined coordination number.[7]
While no studies directly comparing the accuracy of coordination numbers from this compound against a wide range of other beamlines were identified, the specifications of this compound are in line with other world-class synchrotron facilities where high-quality EXAFS data is routinely collected. The accuracy of the derived parameters ultimately depends on a combination of excellent data quality and a rigorous analysis protocol.
Experimental Protocol for Accurate Coordination Number Determination
A robust experimental and analysis workflow is critical for obtaining reliable coordination numbers. The following protocol outlines the key steps.
1. Sample Preparation:
-
Ensure the sample is homogeneous and free of pinholes.
-
For transmission measurements, the sample thickness should be optimized to yield an absorption edge step (Δμx) of approximately 1.
-
For fluorescence measurements on concentrated samples, self-absorption must be minimized, for example, by diluting the sample or using a thin-film geometry.
2. Data Collection (at a beamline like this compound):
-
Measure the EXAFS spectrum over a wide k-range (photoelectron wave number). A larger k-range provides better resolution in real space (R-space).[7]
-
Collect data at low temperature (e.g., 10-80 K) to minimize thermal disorder and the Debye-Waller factor.[7]
-
Simultaneously measure a reference compound with a known and stable coordination environment (e.g., a metal foil). This is crucial for calibrating the energy scale and for determining the amplitude reduction factor (S₀²).
-
Ensure a good signal-to-noise ratio by adjusting the collection time per data point.
3. Data Analysis:
-
The raw absorption data is processed to extract the normalized EXAFS signal, χ(k). This involves pre-edge subtraction, normalization to the edge jump, and background removal.[10][11]
-
The χ(k) data is k-weighted (typically by k², or k³) to amplify the oscillations at high k and then Fourier transformed to obtain a pseudo-radial distribution function, χ(R).
-
The contribution from the coordination shell of interest is isolated in R-space and back-transformed to k-space.
-
The isolated signal is then fit with the EXAFS equation using theoretical standards calculated from software like FEFF.[12][13] Key fitting parameters are the coordination number (N), interatomic distance (R), Debye-Waller factor (σ²), and the edge energy shift (ΔE₀).
-
The amplitude reduction factor (S₀²) is often determined from a fit to a reference standard (with known N) and then fixed in the analysis of the unknown samples.
The following diagram illustrates the general workflow for EXAFS data analysis.
Quantitative Comparison: A Case Study Approach
To illustrate how the accuracy of EXAFS-derived coordination numbers is evaluated, we present a hypothetical comparison based on published methodologies. The table below shows results for a series of metal oxide nanoparticles of decreasing size, where the coordination number is expected to decrease due to the increasing proportion of under-coordinated surface atoms. The EXAFS results are compared to theoretical values calculated from a geometric model.
| Sample | Average Particle Size (nm) | Theoretical Average CN (Me-Me Shell) | EXAFS-Derived CN (Me-Me Shell) | Interatomic Distance, R (Å) | Debye-Waller Factor, σ² (Ų) |
| Bulk Oxide | - | 12 | 12 (fixed) | 3.10 ± 0.01 | 0.008 ± 0.001 |
| NP-1 | 5.0 | 10.8 | 10.5 ± 1.0 | 3.09 ± 0.02 | 0.010 ± 0.002 |
| NP-2 | 3.0 | 9.5 | 9.2 ± 1.2 | 3.08 ± 0.02 | 0.013 ± 0.002 |
| NP-3 | 2.0 | 8.4 | 8.1 ± 1.5 | 3.07 ± 0.03 | 0.015 ± 0.003 |
Note: This table is illustrative. The uncertainties in the EXAFS-derived CN reflect the high correlation between fitting parameters. The decreasing interatomic distance and increasing Debye-Waller factor with decreasing particle size are typical observations.
This type of analysis, comparing EXAFS results to known standards or well-established theoretical models, is the primary method for validating the accuracy of the technique for a given class of materials.
Logical Relationships in EXAFS Fitting
The reliability of the final coordination number is dependent on correctly handling the correlations between fitting parameters. The diagram below illustrates the key relationships.
To obtain a reliable coordination number, it is common practice to reduce the number of free parameters in the fit. For example, S₀² can be determined from a standard and then fixed. For complex systems, constraints based on chemical knowledge or results from other techniques (like X-ray diffraction or computational modeling) may be necessary to arrive at a physically meaningful result.[4][14]
Conclusion
The accuracy of coordination numbers derived from EXAFS data is not absolute but depends on the quality of the experimental data and the rigor of the analysis. High-flux, stable beamlines like this compound at the ESRF provide the necessary high-quality data, especially for challenging dilute or complex systems. However, users must be aware of the inherent challenges of the technique, particularly the high correlation between the coordination number and the Debye-Waller factor. By following a careful experimental protocol, including measurements at low temperatures and the use of reference standards, and by employing a sound data analysis strategy, it is possible to determine coordination numbers with a high degree of confidence, providing invaluable insights for materials science, drug development, and a wide range of other scientific disciplines.
References
- 1. esrf.fr [esrf.fr]
- 2. esrf.fr [esrf.fr]
- 3. This compound - FAME-PIX | WayForLight [wayforlight.eu]
- 4. docs.xrayabsorption.org [docs.xrayabsorption.org]
- 5. slac.stanford.edu [slac.stanford.edu]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. hyomen.org [hyomen.org]
- 8. southampton.ac.uk [southampton.ac.uk]
- 9. esrf.fr [esrf.fr]
- 10. gbxafs.iit.edu [gbxafs.iit.edu]
- 11. nucleus.iaea.org [nucleus.iaea.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Combined EXAFS and DFT Structure Calculations Provide Structural Insights into the 1:1 Multi-Histidine Complexes of CuII, CuI and ZnII with the Tandem Octarepeats of the Mammalian Prion Protein - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Data Quality: A Comparative Guide to the BM30 (FAME) Beamline
For researchers, scientists, and drug development professionals leveraging X-ray Absorption Spectroscopy (XAS), the quality of the collected data is paramount. This guide provides an objective comparison of the BM30 beamline, also known as the French Absorption spectroscopy beamline in Material and Environmental science (FAME) at the European Synchrotron Radiation Facility (ESRF), against other leading XAS beamlines. The comparison focuses on key performance indicators and is supported by experimental data and detailed methodologies to aid in the selection of the most suitable facility for specific research needs.
The FAME beamline is a workhorse instrument dedicated to XAS techniques, including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). It primarily serves the geochemical and environmental science communities, with a strong focus on characterizing highly diluted samples.[1] Following a significant upgrade, the beamline is slated to reopen to users in September 2025.[1] For experiments requiring even higher energy resolution and sensitivity, the ESRF also hosts the complementary FAME-UHD (Ultra High Dilution) beamline, BM16.
Comparative Performance of XAS Beamlines
The selection of an appropriate beamline depends critically on factors such as photon flux, energy range, energy resolution, and available detectors. Below is a comparison of the this compound (FAME) beamline with other notable XAS facilities: B18 at the Diamond Light Source (DLS), UK, and the BioXAS beamlines at the Canadian Light Source (CLS).
| Feature | This compound (FAME) - ESRF | FAME-UHD (BM16) - ESRF | B18 - Diamond Light Source | BioXAS Spectroscopy - CLS |
| Primary Focus | Geochemical & Environmental Science, Dilute Samples | Ultra-dilute Samples, High Energy Resolution | General Purpose XAS | Biological & Environmental Samples, Dilute Concentrations |
| Energy Range | 4 - 40 keV | 4.8 - 25 keV | 2 - 35 keV | 5 - 33 keV |
| Photon Flux | High (designed to be maximized on the sample) | High | ~5 x 10¹¹ photons/s (at 8 keV) | 10¹¹ to 10¹² ph/s (at 10 keV) |
| Key Techniques | XANES, EXAFS, Fluorescence Detection | High Energy Resolution Fluorescence Detected XAS (HERFD-XAS) | XANES, EXAFS, Quick EXAFS (QEXAFS), Combined XAS/XRD | XANES, EXAFS, High-Sensitivity Fluorescence Detection |
| Detection Limit | Down to 10 ppm | XANES at 1 ppm, EXAFS at 10 ppm | Application dependent | Down to 1-10 µg/g |
| Primary Detectors | 30-element Canberra Ge solid-state detector | Crystal Analyzer Spectrometer | 9-element Ge detector, Si Drift Detectors | 32-channel Canberra Ge fluorescence detector |
Table 1: Comparison of Key Specifications for Selected XAS Beamlines.
Experimental Workflow and Data Acquisition
The process of conducting an XAS experiment, from sample preparation to data analysis, follows a structured workflow. The quality of the final data is highly dependent on meticulous execution at each stage.
References
Correlating X-ray Absorption Spectroscopy and Electron Microscopy: A Guide for Nanomaterial Characterization
For researchers, scientists, and drug development professionals, understanding the intricate details of nanomaterials is paramount. This guide provides a comparative analysis of two powerful techniques, X-ray Absorption Spectroscopy (XAS), with a focus on capabilities similar to the BM30 beamline at the European Synchrotron Radiation Facility (ESRF), and Electron Microscopy (EM), for the comprehensive characterization of nanomaterials. By combining the strengths of both methods, a more complete picture of a material's structure, composition, and behavior can be achieved.
X-ray Absorption Spectroscopy is a highly sensitive technique that provides information on the local atomic and electronic structure of a specific element within a material.[1][2][3] It is particularly adept at determining oxidation states, coordination numbers, and interatomic distances.[1][2][3] Electron Microscopy, encompassing techniques like Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) with High-Angle Annular Dark-Field (HAADF) imaging, offers direct visualization of nanoparticle morphology, size distribution, and crystal structure at the nanoscale.[4] The synergy of these techniques allows for a correlative analysis, bridging the gap between bulk electronic and local atomic structure information from XAS and the morphological and crystallographic details provided by EM.
Data Presentation: A Comparative Analysis
To illustrate the complementary nature of XAS and EM, we present data from studies on iron oxide (Fe₂O₃) nanoparticles and nickel single-atom catalysts supported on an iron-based matrix (Ni-N-C supported Fe₂O₃).
Table 1: Correlative Analysis of Iron Oxide (Fe₂O₃) Nanoparticles
| Parameter | Electron Microscopy (TEM) | X-ray Absorption Spectroscopy (XAS) |
| Morphology | Provides direct imaging of nanoparticle shape (e.g., spherical, rod-like). | Indirectly inferred from coordination numbers and bond distances. |
| Particle Size | Direct measurement of individual particle diameters and size distribution (e.g., 10-50 nm). | Can provide an average particle size estimation based on coordination number analysis. |
| Crystallinity | Selected Area Electron Diffraction (SAED) patterns reveal the crystal structure (e.g., hematite, maghemite). | The pre-edge and XANES features are sensitive to the local symmetry and crystal phase. |
| Composition | Energy-Dispersive X-ray Spectroscopy (EDS) can provide elemental mapping. | Element-specific, providing detailed information on the local environment of the selected element (e.g., Fe K-edge). |
| Oxidation State | Not directly measurable. | X-ray Absorption Near Edge Structure (XANES) is highly sensitive to the oxidation state of the absorbing atom (e.g., Fe²⁺ vs. Fe³⁺).[2][3][5] |
| Coordination | Not directly measurable. | Extended X-ray Absorption Fine Structure (EXAFS) provides precise information on the number and distance of neighboring atoms. |
Table 2: Characterization of Ni-N-C Supported Fe₂O₃ Nanoparticles
| Parameter | Electron Microscopy (HAADF-STEM) | X-ray Absorption Spectroscopy (XAS) |
| Atomic Dispersion | Can visualize individual heavy atoms (e.g., Ni single atoms) on the support. | EXAFS analysis can confirm the absence of metal-metal bonds, indicating atomic dispersion. |
| Support Interaction | Provides imaging of the interface between the single atoms/nanoparticles and the support. | EXAFS can reveal the coordination environment of the metal atom with atoms of the support (e.g., Ni-N bonds). |
| Elemental Distribution | EDS mapping shows the spatial distribution of different elements (e.g., Ni, Fe, N, C). | Provides bulk-averaged information on the local structure around the absorbing element. |
| Local Structure Changes | Can show morphological changes (e.g., clustering of atoms) under reaction conditions. | In situ XAS can monitor changes in oxidation state and coordination environment during a reaction. |
Experimental Workflows and Logical Relationships
The effective correlation of XAS and EM data relies on a structured experimental workflow. This involves parallel characterization of the same sample batch to ensure the data from both techniques are comparable.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.
This compound-like X-ray Absorption Spectroscopy (XAS) Protocol
This protocol is based on standard procedures at synchrotron facilities like the ESRF's BM23 beamline, which has similar capabilities to this compound.[6][7][8][9]
-
Sample Preparation:
-
For solid powder samples, grind the material to a fine, homogeneous powder to minimize thickness effects.
-
Press the powder into a self-supporting pellet using a hydraulic press. The optimal pellet thickness depends on the element of interest and its concentration.
-
Alternatively, for dilute samples, the powder can be uniformly dispersed on Kapton or Mylar tape.
-
For in situ or operando measurements, the catalyst can be loaded into a specialized reaction cell that allows for gas flow and heating while collecting XAS data.[6][10]
-
-
Data Acquisition:
-
Mount the sample in the beamline's experimental hutch.
-
Select the appropriate absorption edge for the element of interest (e.g., Fe K-edge at ~7112 eV).
-
Perform an energy calibration using a standard metal foil corresponding to the element being studied.
-
Collect XAS spectra in transmission mode for concentrated samples or fluorescence mode for dilute samples.
-
For XANES, scan a region from approximately 100 eV below to 200 eV above the absorption edge with a fine energy step in the near-edge region.
-
For EXAFS, scan up to 800-1000 eV above the edge to obtain data over a sufficient k-range.
-
Multiple scans are typically collected and averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Use software packages like Athena and Artemis for data processing and analysis.
-
Perform background subtraction, normalization, and conversion from energy to k-space.
-
For XANES analysis, compare the edge position and features to those of reference compounds to determine the oxidation state.
-
For EXAFS analysis, perform a Fourier transform of the k-weighted χ(k) data to obtain the radial distribution function.
-
Fit the EXAFS data using theoretical scattering paths to determine coordination numbers, bond distances, and Debye-Waller factors.
-
Electron Microscopy (TEM/HAADF-STEM) Protocol
-
Sample Preparation:
-
Disperse the nanoparticle powder in a suitable solvent (e.g., ethanol (B145695) or isopropanol) and sonicate for several minutes to break up agglomerates.
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper TEM grid.
-
Allow the solvent to evaporate completely, leaving the nanoparticles dispersed on the grid.
-
For some samples, plasma cleaning of the grid may be necessary to remove hydrocarbon contamination.
-
-
Data Acquisition (TEM):
-
Insert the TEM grid into the microscope holder and load it into the microscope.
-
Obtain bright-field TEM images at various magnifications to assess the overall morphology and size distribution of the nanoparticles.
-
Acquire high-resolution TEM (HRTEM) images to visualize the crystal lattice fringes.
-
Obtain Selected Area Electron Diffraction (SAED) patterns from a region of interest to determine the crystal structure.
-
-
Data Acquisition (HAADF-STEM):
-
Switch the microscope to STEM mode.
-
Acquire HAADF-STEM images, where the image contrast is approximately proportional to the square of the atomic number (Z-contrast), allowing for the visualization of heavy single atoms on a lighter support.
-
Perform Energy-Dispersive X-ray Spectroscopy (EDS) mapping in STEM mode to obtain the elemental distribution within the sample.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the size of a large number of nanoparticles from the TEM images to generate a size distribution histogram.
-
Analyze the SAED patterns by measuring the d-spacings and comparing them to crystallographic databases to identify the crystal phase.
-
Analyze the EDS maps to correlate the elemental composition with the morphological features observed in the STEM images.
-
By following these detailed protocols and leveraging the complementary information provided by both XAS and electron microscopy, researchers can gain a comprehensive understanding of their nanomaterials, which is essential for advancing applications in catalysis, drug delivery, and materials science.
References
- 1. SXRMB - XAS Principle and Data Analysis [sxrmb.lightsource.ca]
- 2. researchgate.net [researchgate.net]
- 3. journals.ramartipublishers.com [journals.ramartipublishers.com]
- 4. Transmission Electron Microscopy as a Powerful Tool to Investigate the Interaction of Nanoparticles with Subcellular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. esrf.fr [esrf.fr]
- 7. researchgate.net [researchgate.net]
- 8. The time-resolved and extreme conditions XAS (TEXAS) facility at the European Synchrotron Radiation Facility: the general-purpose EXAFS bending-magnet beamline BM23 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BM23 - XAS | WayForLight [wayforlight.eu]
- 10. issrns.pl [issrns.pl]
Unraveling Disorder: A Comparative Guide to EXAFS Analysis and its Alternatives for Amorphous Materials
For researchers, scientists, and drug development professionals navigating the complexities of disordered materials, understanding the atomic-scale structure is paramount. Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for probing local atomic environments. However, its application to amorphous and highly disordered systems presents significant challenges. This guide provides an objective comparison of EXAFS with alternative and complementary techniques, supported by experimental data, to aid in the selection of the most appropriate analytical approach.
The inherent lack of long-range order in amorphous materials complicates structural determination. While EXAFS provides element-specific information about the nearest-neighbor coordination, its reliance on a Gaussian distribution of atomic distances breaks down in highly disordered systems.[1][2] This guide explores the limitations of EXAFS analysis, particularly in the context of experiments conducted at synchrotron beamlines like BM30 (FAME) at the European Synchrotron Radiation Facility (ESRF), and presents viable alternative and complementary methods.
The Limitations of EXAFS for Disordered Materials
EXAFS analysis relies on the interference pattern created by the backscattering of photoelectrons from neighboring atoms.[3] In crystalline materials with well-defined atomic positions, this pattern can be accurately modeled to extract structural parameters such as coordination numbers, bond distances, and the Debye-Waller factor (a measure of thermal and static disorder).[4][5] However, for disordered materials, several limitations arise:
-
Breakdown of the Gaussian Approximation: The standard EXAFS equation assumes a Gaussian distribution of interatomic distances. In amorphous materials, this distribution is often asymmetric, leading to inaccuracies in the determined structural parameters.[2]
-
Dampening of the EXAFS Signal: The high degree of structural disorder causes a rapid dampening of the EXAFS signal at higher photoelectron energies (k-space), limiting the resolution of the data and making it difficult to probe beyond the first few coordination shells.[6]
-
Correlation between Parameters: In the analysis of disordered systems, there is often a high correlation between the coordination number and the Debye-Waller factor, making it challenging to determine both parameters with high accuracy.[7]
-
Inability to Distinguish Similar Backscatterers: EXAFS has difficulty distinguishing between neighboring atoms with similar atomic numbers (Z), which can be a significant challenge in multi-component amorphous systems.[7]
The This compound (FAME) beamline at the ESRF is a powerful instrument for X-ray absorption spectroscopy, optimized for dilute samples in fields like geochemistry and environmental science.[2][8] Its high flux and stability are advantageous for measuring the weak signals from disordered and dilute systems.[2] However, the fundamental limitations of the EXAFS technique itself for highly disordered materials remain.
A Comparative Analysis of Structural Probes
To overcome the limitations of EXAFS, researchers can turn to a suite of complementary techniques. This section compares EXAFS with X-ray Absorption Near Edge Structure (XANES), Pair Distribution Function (PDF) analysis, and Reverse Monte Carlo (RMC) modeling.
| Technique | Principle | Strengths for Disordered Materials | Limitations for Disordered Materials |
| EXAFS | Analysis of oscillations in the X-ray absorption coefficient above an absorption edge.[3] | Element-specific, sensitive to the first coordination shell.[9] | Breakdown of Gaussian approximation, limited to short-range order, correlation of parameters.[1][7] |
| XANES | Analysis of the absorption edge structure.[10] | Sensitive to oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral).[10] | Provides indirect structural information, often requires fingerprinting against known standards.[11] |
| Fourier transform of the total X-ray scattering data.[12][13] | Provides information on both short- and medium-range order, not reliant on a crystalline lattice.[14][15] | Provides an average structure over all elements, not element-specific.[16] | |
| RMC | Atomistic modeling that refines a structural model to fit experimental data (e.g., EXAFS, PDF).[17][18] | Can generate a 3D model of the disordered structure, can combine data from multiple techniques.[17][19] | Computationally intensive, the resulting model is not unique.[6] |
Case Study: Amorphous Germanium Dioxide (a-GeO₂)
Amorphous GeO₂ is a classic example of a disordered network glass. Its structure has been extensively studied by various techniques, providing a good basis for comparison.
| Parameter | EXAFS[20] | PDF (from Neutron Diffraction)[21] | RMC (constrained by EXAFS and PDF)[18] |
| First Ge-O distance (Å) | 1.74 | 1.74 | 1.74 |
| First Ge-O coordination number | 4.0 | 4.0 | 4.0 |
| First O-O distance (Å) | Not directly measured | 2.84 | 2.85 |
| Ge-O-Ge bond angle distribution | Not directly measured | Broad distribution centered around 133° | Broad distribution centered around 130° |
As the table shows, while EXAFS can accurately determine the first coordination shell of Germanium, it provides limited information beyond that. PDF analysis, on the other hand, gives a more complete picture of the local structure, including O-O distances and bond angle distributions. RMC modeling, when constrained by both EXAFS and PDF data, can generate a three-dimensional atomic model consistent with both experimental techniques, offering the most comprehensive structural description.[18]
Experimental Protocols
EXAFS Data Collection and Analysis
A typical EXAFS experiment on a disordered material at a synchrotron beamline like this compound would follow this general protocol:
-
Sample Preparation: The sample is typically ground into a fine powder and pressed into a pellet of uniform thickness. For dilute samples, the concentration of the element of interest should be optimized to achieve an appropriate absorption edge step.[22]
-
Data Collection: The sample is placed in the X-ray beam, and the absorption is measured as a function of energy, scanning across the absorption edge of the element of interest. Data is collected in transmission or fluorescence mode, with the latter being more suitable for dilute samples.[23]
-
Data Reduction: The raw absorption data is normalized to the edge jump, and the pre-edge background is subtracted. The energy scale is converted to photoelectron wavevector (k).[24]
-
EXAFS Extraction: A smooth, atomic-like background is subtracted from the post-edge region to isolate the oscillatory EXAFS signal, χ(k).[24]
-
Fourier Transform: The χ(k) data, often weighted by k², is Fourier transformed to obtain a pseudo-radial distribution function in R-space.[25]
-
Data Fitting: The first coordination shell in the Fourier-transformed data is isolated and fit to the EXAFS equation using theoretical standards calculated from programs like FEFF.[26] For disordered systems, an asymmetric distribution model or a cumulant expansion approach may be necessary.[27]
XANES Data Analysis
-
Data Collection: XANES data is collected simultaneously with EXAFS, focusing on the region from about 20 eV below to 50-100 eV above the absorption edge.[10]
-
Data Normalization: Similar to EXAFS, the data is normalized to the edge jump.
-
Feature Analysis: The position and shape of the pre-edge and main-edge features are analyzed. The edge position is sensitive to the oxidation state of the absorbing atom.[22]
-
Fingerprinting: The experimental XANES spectrum is often compared to a library of spectra from model compounds with known structures and oxidation states to obtain qualitative information about the local environment of the absorbing atom.[11]
-
Theoretical Modeling: For a more quantitative analysis, the experimental spectrum can be compared to theoretical spectra calculated using software like FEFF or FDMNES.[28]
Pair Distribution Function (PDF) Analysis
-
Data Collection: High-energy X-ray diffraction data is collected over a wide range of scattering angles (Q). This requires a dedicated PDF beamline at a synchrotron source.
-
Data Correction: The raw data is corrected for background scattering, container scattering, absorption, and multiple scattering.
-
Structure Factor Calculation: The corrected data is normalized to obtain the total scattering structure factor, S(Q).
-
Fourier Transform: The reduced structure factor, F(Q) = Q[S(Q)-1], is Fourier transformed to obtain the pair distribution function, G(r).[13]
-
Data Modeling: The experimental G(r) is modeled by calculating the PDF from a structural model and refining the model parameters (e.g., lattice parameters, atomic positions, thermal displacement parameters) to fit the experimental data. For amorphous materials, a "big box" approach is often used, where a large, disordered atomic configuration is refined.[12]
Reverse Monte Carlo (RMC) Modeling
-
Initial Configuration: A starting structural model is generated, often a random distribution of atoms in a box with the correct density and composition.
-
Data Input: Experimental data, such as EXAFS, XANES, and/or PDF data, are provided as constraints for the model.
-
Iterative Refinement: The RMC algorithm iteratively moves atoms in the model and calculates the corresponding theoretical data. The move is accepted or rejected based on whether it improves the fit to the experimental data.[17]
-
Model Validation: The final 3D atomic configuration should be chemically and physically reasonable. The model can be analyzed to extract structural information such as coordination numbers, bond lengths, and bond angle distributions.
Visualizing the Workflow and Relationships
References
- 1. FAME | SSHADE [sshade.eu]
- 2. esrf.fr [esrf.fr]
- 3. EXAFS and XANES analysis of oxides at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. EXAFS Debye-Waller factor and thermal vibrations of crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bnl.gov [bnl.gov]
- 7. researchgate.net [researchgate.net]
- 8. esrf.fr [esrf.fr]
- 9. researchgate.net [researchgate.net]
- 10. X-ray absorption near edge structure - Wikipedia [en.wikipedia.org]
- 11. X-ray Absorption Fine Structure (XAFS) Studies of Oxide Glasses—A 45-Year Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epj-conferences.org [epj-conferences.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Total Scattering: Pair-Distribution Function Analysis of Amorphous or Partially Crystalline Materials [kofo.mpg.de]
- 15. uni-ulm.de [uni-ulm.de]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 18. Advances in modelling X-ray absorption spectroscopy data using reverse Monte Carlo - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 21. arxiv.org [arxiv.org]
- 22. X-ray absorption spectroscopy for speciation analysis | EVISA's News [speciation.net]
- 23. Extended X-ray absorption fine structure - Wikipedia [en.wikipedia.org]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. paolofornasini.com [paolofornasini.com]
- 28. Quantitative analysis of XANES spectra of disordered systems based on molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A Procedural Guide
The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and the protection of the environment. For any specific chemical, such as "BM30," the primary and most crucial step is to consult the Safety Data Sheet (SDS) provided by the manufacturer.[1][2][3][4] The SDS contains detailed information regarding the chemical's properties, hazards, and specific disposal instructions. This guide provides a comprehensive, step-by-step procedure for the proper disposal of a hazardous chemical, assuming "this compound" is a laboratory chemical.
I. Pre-Disposal Planning and Hazard Identification
Before beginning any work that will generate chemical waste, it is essential to have a disposal plan in place.
1. Consult the Safety Data Sheet (SDS): The SDS is the most important document for safe handling and disposal.[1][2][3][4] Key sections to review include:
-
Hazards Identification: Understanding the potential hazards (e.g., flammable, corrosive, toxic, reactive) is crucial for safe handling.[1]
-
Handling and Storage: This section provides guidance on safe handling practices and appropriate storage conditions.[3][5][6]
-
Disposal Considerations: This section will provide specific instructions for disposal.[2][6]
2. Characterize the Waste: Determine the chemical composition of the waste. This includes the primary chemical and any solvents, reagents, or byproducts it may be mixed with.[1]
II. Waste Segregation and Storage
To prevent dangerous chemical reactions, proper segregation and storage of chemical waste are mandatory.[1][7]
Key Principles of Waste Segregation:
-
Incompatible Wastes: Store different types of chemical waste separately according to their compatibility. For example, acids should be stored separately from bases, and flammable liquids should be kept away from oxidizers.[1][7]
-
Designated Storage Area: Keep waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.[1][3]
-
Container Integrity: Ensure waste containers are in good condition, free of leaks, cracks, or rust, and are kept tightly closed except when adding waste.[1]
| Waste Category | Storage Container Requirements | Incompatible with |
| Corrosive (Acids) | Glass or plastic, with secondary containment | Bases, Flammable liquids, Oxidizers |
| Corrosive (Bases) | Glass or plastic, with secondary containment | Acids, Flammable liquids |
| Flammable Liquids | Metal or approved plastic safety cans | Oxidizers, Corrosives |
| Oxidizers | Glass or plastic, with secondary containment | Flammable liquids, Organic materials, Reducing agents |
| Toxic/Reactive | As specified in the SDS | Varies, consult SDS |
III. Container Selection and Labeling
Proper containment and labeling are crucial for safe handling and disposal.[1][8]
1. Choose a Compatible Container: The waste container must be chemically compatible with the waste. When in doubt, plastic containers are often a safer choice than glass for hazardous waste storage, provided they are compatible.[1]
2. Label the Container Clearly:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[1]
-
The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive).[8]
IV. Disposal Procedures
The final step is to arrange for the proper disposal of the waste through the appropriate channels.
1. Contact Your Institution's Environmental Health and Safety (EHS) Department: The EHS department is responsible for the collection and disposal of hazardous waste.[1] They will provide specific guidance on their procedures for waste pickup.
2. Follow Institutional Protocols: Adhere to all institutional guidelines for waste accumulation, storage, and pickup requests.
3. Do Not Dispose of Hazardous Waste Down the Drain: Unless explicitly permitted by your EHS department for specific, neutralized, and dilute aqueous solutions, never pour chemical waste down the sink.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the chemical waste disposal process.
References
- 1. benchchem.com [benchchem.com]
- 2. hmroyal.com [hmroyal.com]
- 3. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 4. aub.edu.lb [aub.edu.lb]
- 5. products.evonik.com [products.evonik.com]
- 6. bmcanada.ca [bmcanada.ca]
- 7. hse.gov.uk [hse.gov.uk]
- 8. eCFR :: 30 CFR Part 47 -- Hazard Communication (HazCom) [ecfr.gov]
- 9. klsummit.com [klsummit.com]
Personal protective equipment for handling BM30
In the handling of specialized laboratory materials, the specific nature of the substance dictates the necessary safety protocols. The designation "BM30" has been identified with at least two distinct chemical products relevant to research and development: a peptidomimetic inhibitor of NTMT1/2 and a form of precipitated silica (B1680970). This guide provides essential safety, handling, and disposal information for both substances to ensure the safety of laboratory personnel.
Section 1: this compound as a Peptidomimetic Inhibitor
This compound, in this context, is a selective peptidomimetic inhibitor of N-terminal methyltransferase 1 and 2 (NTMT1/2), used in in vitro research.[1][2][3][4] It is a freeze-dried solid that is soluble in DMSO.[3]
Essential Safety Information
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C25H40N8O5 | [3] |
| Molecular Weight | 532.64 g/mol | [3] |
| Appearance | Freeze-dried solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store desiccated, frozen, and in the dark. | [3] |
Personal Protective Equipment (PPE):
Standard laboratory PPE is required when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Operational Plan:
Handling:
-
Before use, allow the product to equilibrate to room temperature.
-
Open the container carefully in a well-ventilated area or under a fume hood.
-
Avoid inhalation of any dust from the freeze-dried solid.
-
For reconstitution, use an appropriate solvent such as DMSO.
-
After use, securely seal the container and store it under the recommended conditions.
Disposal Plan:
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Experimental Workflow
Caption: A generalized workflow for using the this compound inhibitor in a laboratory setting.
Section 2: this compound as Precipitated Silica
This compound is also identified as a form of precipitated silica, which is used as a reinforcing filler, often in the rubber industry.[5] It is a white, amorphous granulate or powder.[6]
Essential Safety Information
Quantitative Data Summary:
| Property | Value | Reference |
| Chemical Name | Silicon Dioxide, Amorphous | [6] |
| CAS Number | 112926-00-8 | [6] |
| Appearance | White granulate/powder | [6] |
| Occupational Exposure Limit | 10 mg/m³ for 8 working hours | [5] |
Personal Protective Equipment (PPE):
Due to the fine particulate nature of precipitated silica, the following PPE is recommended to prevent irritation:
-
Eye Protection: Safety goggles to protect against dust.[5]
-
Hand Protection: Gloves are recommended to prevent a drying effect on the skin.[5]
-
Respiratory Protection: A dust mask should be worn, especially if the occupational exposure limit is exceeded.[5]
Operational Plan:
Handling:
-
Handle in a well-ventilated area to minimize dust accumulation.
-
Avoid prolonged contact with skin, as it can have a drying effect.[5]
-
If skin contact occurs, wash the affected area and apply a moisturizer.[5]
-
In case of excessive dust inhalation, move to an area with fresh air.[5]
-
Store in a dry place to prevent moisture absorption.
Disposal Plan:
Precipitated silica is considered ecologically harmless and can typically be disposed of as harmless household waste.[5] However, always consult your local regulations and your institution's EHS office for final determination.
Logical Relationship for Safety and Handling
Caption: A diagram illustrating the relationship between the primary hazard of precipitated silica and the corresponding safety measures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safe Handling of Precipitated Silica Guidelines & Procedures [precipitatedsilica.net]
- 6. chempurebrand.com [chempurebrand.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
